molecular formula C11H15N5O2 B2722746 N-9H-purin-6-ylisoleucine CAS No. 1491139-77-5

N-9H-purin-6-ylisoleucine

Cat. No.: B2722746
CAS No.: 1491139-77-5
M. Wt: 249.274
InChI Key: DYJGDOBRQHPAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-Purin-6-ylisoleucine is a synthetic conjugate molecule that integrates a purine heterocycle with the essential amino acid isoleucine. This places it within a class of C6-substituted purine derivatives that are the subject of ongoing research for their potential biological activities. These compounds are typically synthesized via nucleophilic aromatic substitution, where the amino group of the amino acid displaces a leaving group, such as chlorine, at the C6 position of the purine ring . Researchers should note that during synthetic coupling steps involving the carboxylic acid of the purinyl-amino acid, there is a potential for racemization at the chiral center, which can lead to mixtures of diastereomers . The primary research value of this compound stems from the documented biological activities of analogous N-(purin-6-yl)amino acid and dipeptide conjugates. Such compounds have shown promising antimycobacterial activity against laboratory strains of Mycobacterium tuberculosis , including multidrug-resistant (MDR) forms, with some analogs exhibiting activity in the range of 3.1–6.25 μg/mL . The purine scaffold is a privileged structure in medicinal chemistry, fundamental to nucleic acids and cellular signaling molecules like ATP, making its derivatives a rich area for investigation in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory research . The mechanism of action for these conjugates is not fully elucidated but is believed to be distinct from that of first-line tuberculosis drugs, potentially offering a new approach to overcoming drug resistance . This product is intended for research purposes as a biochemical tool or as a synthetic intermediate for further chemical exploration. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(7H-purin-6-ylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGDOBRQHPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Physicochemical Profiling and Synthetic Utility of N-(9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(9H-purin-6-yl)isoleucine (also referred to as


-isoleucyladenine) represents a specialized class of purine-amino acid conjugates. Structurally, it consists of a purine core substituted at the 

position with the

-amino nitrogen of an isoleucine moiety. This compound bridges the structural gap between cytokinins (plant growth regulators like kinetin) and nucleoside antimetabolites used in oncology.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic workflow via nucleophilic aromatic substitution (


), and a framework for its analytical characterization. It is designed for medicinal chemists and plant physiologists requiring high-fidelity data for experimental design.

Part 1: Structural Elucidation & Physicochemical Properties

The molecule is an adenine derivative where the exocyclic amine is part of an isoleucine side chain. This modification significantly alters the solubility profile and pKa compared to the parent adenine, introducing a chiral center and a carboxylic acid functionality.

Chemical Identity Table
ParameterSpecificationNotes
IUPAC Name N-(9H-purin-6-yl)-L-isoleucineAssumes L-isomer usage (standard).
Common Aliases

-isoleucyladenine; 6-isoleucinopurine
Often grouped with "cytokinin conjugates."
Molecular Formula

Molecular Weight 249.27 g/mol Average Mass.
Monoisotopic Mass 249.1226 DaUseful for High-Res MS (HRMS).
Chiral Centers 2 (L-isoleucine moiety)Stereochemistry is retained from precursor.
Predicted pKa ~3.8 (COOH), ~9.8 (Purine N9)Amphoteric nature due to acid/base groups.
Solubility DMSO, Ethanol, Dilute BasePoorly soluble in neutral water; soluble in pH > 8.
Structural Representation

The structure comprises a purine ring (bicyclic aromatic heterocycle) linked to L-isoleucine .[1]

  • Core: 9H-Purine.[2]

  • Linkage:

    
     bond.
    
  • Side Chain: 1-carboxy-2-methylbutyl group.

Part 2: Synthetic Methodology

The most robust route to N-(9H-purin-6-yl)isoleucine is the Nucleophilic Aromatic Substitution (


)  of 6-chloropurine with L-isoleucine. This reaction exploits the electron-deficient nature of the purine ring, particularly at the C6 position, which is susceptible to attack by the nucleophilic amino group of isoleucine.
Reaction Mechanism
  • Activation: Heating is required to overcome the aromatic stability of the chloropurine.

  • Nucleophilic Attack: The amine of L-isoleucine attacks

    
     of the purine.
    
  • Elimination: Chloride is displaced as the leaving group.

  • Deprotonation: A base (Triethylamine or excess carbonate) scavenges the generated HCl to drive the equilibrium forward.

Synthesis Workflow Diagram

Synthesis Reagents Reagents: 6-Chloropurine + L-Isoleucine Conditions Conditions: Reflux (n-Butanol/H2O) Base: Et3N or Na2CO3 Temp: 80-100°C Reagents->Conditions Dissolve Intermediate Transition State: Meisenheimer-like Complex Conditions->Intermediate Heat/Time Workup Workup: Acidify to pH ~4 Precipitate Product Intermediate->Workup -HCl Product Final Product: N-(9H-purin-6-yl)isoleucine Workup->Product Filtration/Drying

Figure 1: Step-wise synthetic pathway via


 mechanism.[3]
Experimental Protocol (Bench-Scale)

Note: This protocol assumes standard safety precautions for handling chlorinated heterocycles.

  • Preparation: In a round-bottom flask, dissolve 6-Chloropurine (1.0 eq, ~154.5 g/mol ) in n-Butanol (or Ethanol/Water 1:1 mix).

  • Addition: Add L-Isoleucine (1.1 eq, ~131.17 g/mol ) and Triethylamine (

    
    , 2.0 eq). The base is critical to neutralize the HCl byproduct.
    
  • Reaction: Reflux the mixture at 85–90°C for 4–6 hours. Monitor reaction progress via TLC (System:

    
    :MeOH 9:1) or LC-MS.
    
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a minimum amount of water (pH > 9).

    • Slowly acidify with 1N HCl to pH 4–5 . The zwitterionic product typically precipitates at its isoelectric point.

  • Purification: Filter the white/off-white solid and wash with cold water and ether. Recrystallize from ethanol if necessary.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Expected Spectroscopic Data
TechniqueExpected Signal / FeatureInterpretation
MS (ESI+)


Protonated molecular ion.
UV-Vis

nm
Characteristic shift for

-substituted adenines (bathochromic shift from 260 nm).
1H-NMR

(s, 1H),

(s, 1H)
Purine protons (H-2 and H-8).
1H-NMR

(m, 1H)

-proton of isoleucine (deshielded by adjacent N).
1H-NMR

(m, 6H)
Methyl groups of isoleucine side chain.
QC Workflow Diagram

QC_Workflow cluster_purity Purity Check cluster_id Structural ID Sample Crude Solid HPLC HPLC-UV (269 nm) >95% Purity Sample->HPLC MP Melting Point (Dec > 200°C) Sample->MP MS LC-MS (m/z 250) HPLC->MS If Pure NMR 1H NMR (DMSO-d6) Confirm Purine/Ile Ratio MS->NMR Final Confirm

Figure 2: Quality Control decision tree for validating synthetic N-(9H-purin-6-yl)isoleucine.

Part 4: Biological Context & Applications[4][5][6]

Cytokinin Activity

As an


-substituted adenine, this compound belongs to the cytokinin  class of plant hormones. The isoleucine side chain mimics the isoprenoid or aromatic side chains found in natural cytokinins (like Zeatin or Kinetin).
  • Mechanism: Binds to cytokinin receptors (HK receptors in Arabidopsis) to promote cell division.

  • Metabolism: Can be conjugated to sugars (ribosides) in vivo.

Medicinal Chemistry Potential

Purine-amino acid conjugates are explored as "Trojan horse" inhibitors or prodrugs.

  • Kinase Inhibition: The purine core mimics ATP, allowing the molecule to dock into the ATP-binding pocket of kinases. The isoleucine tail may probe hydrophobic back-pockets (Gatekeeper residues).

  • Antimycobacterial: Analogous compounds have shown activity against Mycobacterium tuberculosis by inhibiting specific adenylating enzymes or disrupting purine salvage pathways.

References

  • BenchChem. N-9H-Purin-6-ylisoleucine Structure and Data. Retrieved from BenchChem Database. Link (Note: Link directs to analogous purine data for verification).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for L-Isoleucine (CAS 73-32-5).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloropurine (CAS 87-42-3).Link

  • Doležal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines.[4] Bioorganic & Medicinal Chemistry.[5][6][7] (Contextual reference for N6-purine synthesis). Link

  • Sigma-Aldrich. L-Isoleucine Product Specification.Link

Sources

An In-depth Technical Guide to the Biological Activity of N-(9H-purin-6-yl)isoleucine in Plant Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territories in Cytokinin Biology

In the intricate world of plant signaling, cytokinins stand as fundamental regulators of growth and development. While the roles of canonical cytokinins like zeatin and isopentenyladenine are well-documented, the functional significance of their diverse conjugates remains a frontier of discovery. This guide delves into the specific case of N-(9H-purin-6-yl)isoleucine, an N6-substituted purine derivative conjugated to the amino acid isoleucine. Although direct empirical data on this molecule's activity in plant physiology is nascent, this document serves as a foundational text for researchers, scientists, and drug development professionals. By synthesizing our understanding of cytokinin chemistry, metabolism, and signaling with the known physiological impacts of isoleucine, we will construct a logical framework for investigating the biological activity of this intriguing conjugate. This guide is structured not as a rigid protocol, but as a dynamic roadmap for inquiry, reflecting the iterative and exploratory nature of scientific discovery.

The Molecular Context: N-(9H-purin-6-yl)isoleucine within the Cytokinin Family

Cytokinins are a class of phytohormones characterized by their ability to promote cell division (cytokinesis) in plants.[1][2] Chemically, they are derivatives of adenine, typically with a side chain attached to the N6 position of the purine ring.[3] These hormones orchestrate a wide array of physiological processes, including cell growth and differentiation, apical dominance, leaf senescence, and nutrient allocation.[1][4]

N-(9H-purin-6-yl)isoleucine belongs to a subgroup of cytokinins known as cytokinin conjugates. Conjugation, the process of attaching another molecule (in this case, the amino acid isoleucine) to the cytokinin base, is a key metabolic process that can alter the hormone's activity, transport, and storage.[4][5] While the free bases of cytokinins are generally considered the most biologically active forms, conjugates are thought to play crucial roles as transportable precursors or as a means of temporarily inactivating the hormone.[3][4]

The conjugation of a purine base to an amino acid, as seen in N-(9H-purin-6-yl)isoleucine, suggests several potential biological roles that warrant investigation.

Hypothesized Biosynthesis and Metabolism: A Tale of Two Pathways

The metabolic fate of N-(9H-purin-6-yl)isoleucine in planta is currently uncharacterized. However, based on our knowledge of cytokinin and amino acid metabolism, we can propose a plausible metabolic network.

Biosynthesis

The formation of N-(9H-purin-6-yl)isoleucine likely occurs through the enzymatic conjugation of 6-chloropurine or a similar activated purine derivative with L-isoleucine. This reaction is a common strategy for the synthesis of N6-substituted adenine derivatives.[6][7]

Diagram: Hypothesized Biosynthesis of N-(9H-purin-6-yl)isoleucine

biosynthesis 6-Chloropurine 6-Chloropurine Conjugating Enzyme Conjugating Enzyme 6-Chloropurine->Conjugating Enzyme L-Isoleucine L-Isoleucine L-Isoleucine->Conjugating Enzyme N-(9H-purin-6-yl)isoleucine N-(9H-purin-6-yl)isoleucine Conjugating Enzyme->N-(9H-purin-6-yl)isoleucine Conjugation

Caption: Proposed enzymatic synthesis of N-(9H-purin-6-yl)isoleucine.

Metabolic Activation and Inactivation

We hypothesize that N-(9H-purin-6-yl)isoleucine is a transport or storage form of a cytokinin and requires metabolic conversion to exert its biological activity. This activation would likely involve the cleavage of the isoleucine moiety to release the active purine base. Conversely, further modification, such as glycosylation, could lead to its inactivation.

Diagram: Hypothesized Metabolic Pathways of N-(9H-purin-6-yl)isoleucine

metabolism cluster_transport Transport & Storage cluster_activation Activation cluster_inactivation Inactivation N-(9H-purin-6-yl)isoleucine N-(9H-purin-6-yl)isoleucine Active Cytokinin (Purine Base) Active Cytokinin (Purine Base) N-(9H-purin-6-yl)isoleucine->Active Cytokinin (Purine Base) Cleavage of Isoleucine Glycosylated Conjugate Glycosylated Conjugate Active Cytokinin (Purine Base)->Glycosylated Conjugate Glycosylation

Caption: Proposed metabolic activation and inactivation pathways.

Anticipated Physiological Roles and Modes of Action

Based on the dual nature of its components—a purine core and an isoleucine side chain—we can anticipate a range of physiological effects for N-(9H-purin-6-yl)isoleucine.

Classical Cytokinin Responses

Upon conversion to its active purine form, N-(9H-purin-6-yl)isoleucine is expected to elicit classical cytokinin responses:

  • Stimulation of Cell Division and Differentiation: Promoting the formation of callus tissue in vitro and influencing shoot and root development.[1][8]

  • Delay of Leaf Senescence: Maintaining chlorophyll content and preventing protein degradation in detached leaves.[1]

  • Modulation of Apical Dominance: Promoting the growth of lateral buds by counteracting the effects of auxin.

Isoleucine-Specific Effects

The isoleucine moiety itself may confer specific properties to the molecule. For instance, it could influence its transportability within the plant, potentially utilizing amino acid transporters for long-distance signaling.[9] Furthermore, the release of isoleucine upon metabolic activation could have localized effects on cellular metabolism.

Interaction with Other Phytohormones

The interplay between cytokinins and other hormones, particularly auxin, is a cornerstone of plant developmental biology.[10] We anticipate that N-(9H-purin-6-yl)isoleucine, through its conversion to an active cytokinin, will exhibit an antagonistic relationship with auxin in processes such as root and shoot morphogenesis.[10] An elevated cytokinin-to-auxin ratio typically favors shoot development, while a lower ratio promotes root formation.[1]

A Framework for Experimental Validation

To empirically test the hypothesized biological activities of N-(9H-purin-6-yl)isoleucine, a systematic and multi-faceted experimental approach is required.

Synthesis and Purification

The first critical step is the chemical synthesis of N-(9H-purin-6-yl)isoleucine. A reliable method for synthesizing N6-substituted adenosines involves the alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine. An alternative approach is the nucleophilic substitution of 6-chloropurine with isoleucine.[11]

Experimental Protocol: Synthesis of N-(9H-purin-6-yl)isoleucine

  • Reaction Setup: Dissolve 6-chloropurine and an equimolar amount of L-isoleucine in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified duration (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized N-(9H-purin-6-yl)isoleucine using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Experimental Workflow for Synthesis and Bioassays

workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Activity Assays Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Callus_Induction Callus Induction Assay Characterization->Callus_Induction Leaf_Senescence Leaf Senescence Assay Characterization->Leaf_Senescence Root_Development Root Development Assay Characterization->Root_Development

Caption: Workflow from synthesis to biological evaluation.

In Vitro Bioassays

A series of established in vitro bioassays can be employed to assess the cytokinin-like activity of the synthesized compound.

Table 1: In Vitro Bioassays for Cytokinin Activity

BioassayPlant MaterialParameter MeasuredExpected Outcome with N-(9H-purin-6-yl)isoleucine
Tobacco Callus Bioassay Tobacco (Nicotiana tabacum) pith tissueCallus fresh weight and morphologyIncreased callus growth and induction of shoot-like structures at optimal concentrations.
Wheat Leaf Senescence Assay Wheat (Triticum aestivum) leaf segmentsChlorophyll contentDelayed chlorophyll degradation compared to control.
Amaranthus Betacyanin Bioassay Amaranthus caudatus seedlingsBetacyanin accumulationIncreased betacyanin synthesis, indicative of cytokinin activity.

Experimental Protocol: Tobacco Callus Bioassay

  • Explant Preparation: Excise pith parenchyma tissue from sterile tobacco stems.

  • Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with a constant concentration of auxin (e.g., 2 mg/L indole-3-acetic acid) and varying concentrations of N-(9H-purin-6-yl)isoleucine (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Incubation: Culture the explants on the prepared media in a controlled environment (e.g., 25°C, 16-hour photoperiod) for 4-6 weeks.

  • Data Collection: Measure the fresh weight of the resulting callus and observe its morphology (e.g., friable, compact, organogenic).

  • Analysis: Plot a dose-response curve to determine the optimal concentration for callus induction and growth.

Whole Plant Physiological Assays

To understand the role of N-(9H-purin-6-yl)isoleucine in the context of a whole plant, several physiological assays can be performed.

Table 2: Whole Plant Physiological Assays

AssayPlant ModelParameter MeasuredExpected Outcome with N-(9H-purin-6-yl)isoleucine
Root Elongation and Lateral Root Formation Arabidopsis thaliana seedlingsPrimary root length and number of lateral rootsInhibition of primary root elongation and promotion or inhibition of lateral root formation, depending on the concentration and interaction with auxin.
Shoot Branching Pea (Pisum sativum) seedlingsNumber and length of axillary shootsIncreased outgrowth of axillary buds, indicating a reduction in apical dominance.

Experimental Protocol: Arabidopsis Root Elongation Assay

  • Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana seeds and germinate them on MS medium.

  • Treatment: Transfer 5-day-old seedlings to MS medium supplemented with a range of concentrations of N-(9H-purin-6-yl)isoleucine.

  • Incubation: Grow the seedlings vertically in a growth chamber for 7-10 days.

  • Data Collection: Scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software.

  • Analysis: Compare the root parameters of treated seedlings to those of control seedlings.

Concluding Remarks and Future Directions

The study of N-(9H-purin-6-yl)isoleucine offers a unique opportunity to expand our understanding of cytokinin diversity and function. While this guide provides a robust framework for initiating this investigation, several key questions remain to be addressed:

  • Receptor Binding: Does N-(9H-purin-6-yl)isoleucine or its metabolic products bind to known cytokinin receptors?

  • Transport Mechanisms: Is this conjugate transported via specific purine or amino acid transporters?[12][13][14][15][16]

  • In Vivo Metabolism: What are the precise metabolic pathways of N-(9H-purin-6-yl)isoleucine in different plant tissues?

  • Agronomic Potential: Could this molecule or its derivatives be used to modulate plant growth and development in an agricultural context?

By systematically addressing these questions, the scientific community can unlock the full potential of this and other cytokinin conjugates, paving the way for novel strategies in crop improvement and plant biotechnology.

References

  • Bielach, A., Podlešáková, K., Marhavý, P., Duclercq, J., Cuesta, C., Müller, B., Grunewald, W., Tarkowski, P., & Benková, E. (2012). Spatiotemporal distribution of cytokinins and their regulation of cell division and differentiation in the Arabidopsis root. The Plant Cell, 24(10), 3823–3835.
  • Romanov, G. A., & Schmülling, T. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113.
  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Liu, C. J., et al. (2014). Roots to Shoots: Hormone transport in plants deciphered.
  • Wikipedia. (2024). Cytokinin. In Wikipedia.
  • Kang, J., et al. (2017). Cytokinin Transporters: GO and STOP in Signaling. Trends in Plant Science, 22(6), 455-458.
  • Biotecnika. (2022). Cytokinin Phytohormone | Biosynthesis | Signaling | Regulation | Transport | CSIR UNIT 6 Lecture. YouTube.
  • Pospíšilová, J., Vanková, R., & Synková, H. (2016). Role of cytokinins in the regulation of photosynthesis and transpiration. Photosynthesis Research, 130(1-3), 263–277.
  • Murti, Y., & Kumar, D. (2013). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4697-4702.
  • Druege, U., et al. (2022). Transcriptomic and hormonal dynamics in relation to adventitious rooting of two parental Petunia species highlight a coordinated activation of the jasmonate and auxin pathways and an important role of upper-shoot-derived auxin influx. Frontiers in Plant Science, 13, 1039088.
  • Jupa, R., et al. (2023). Cytokinin activity - transport and homeostasis at the whole plant, cell, and subcellular levels. Journal of Experimental Botany, 74(10), 3045-3058.
  • Kudoyarova, G. R., et al. (2014). Cytokinin producing bacteria stimulate amino acid deposition by wheat roots. Plant Physiology and Biochemistry, 83, 285-291.
  • Siddiqui, H. L., et al. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 58(2), 187-192.
  • Ko, D., et al. (2014). Cytokinin activity – transport and homeostasis at the whole plant, cell, and subcellular levels.
  • Spíchal, L., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Journal of Medicinal Chemistry, 54(23), 8067-8084.
  • Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538.
  • Tarkowski, P., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(18), 6659.
  • Zhang, H., et al. (2012). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry Letters, 22(2), 1084-1087.
  • Gregersen, P. L. (2020).
  • Schauer, N., et al. (2004). Biosynthetic pathways of valine, leucine, and isoleucine in plants.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of N-(9H-Purin-6-yl)isoleucine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(9H-Purin-6-yl)isoleucine conjugates represent an emerging class of molecules with significant potential in drug discovery, particularly as modulators of protein kinases and other ATP-dependent enzymes. A thorough understanding of their binding thermodynamics is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of these conjugates. While direct literature on this specific conjugate class is nascent, this document synthesizes foundational principles from biophysical chemistry, leveraging established methodologies for analogous N6-substituted purine derivatives and amino acid conjugates.[1][2] We detail the theoretical underpinnings of binding thermodynamics, provide field-proven experimental protocols centered on Isothermal Titration Calorimetry (ITC), and discuss the integration of computational approaches to build a complete thermodynamic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular driving forces governing the interaction of N-(9H-Purin-6-yl)isoleucine conjugates with their biological targets.

Introduction: The "Why" of Thermodynamic Analysis

The development of potent and selective therapeutics requires a deep understanding of the molecular interactions between a drug candidate and its target. While binding affinity (often expressed as the dissociation constant, Kd) is a critical parameter, it only tells part of the story. A complete thermodynamic profile, which dissects the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, provides invaluable insights into the "why" and "how" of molecular recognition.[3]

Why focus on N-(9H-Purin-6-yl)isoleucine conjugates?

  • The Privileged Purine Scaffold: The 9H-purine core is a ubiquitous motif in biologically active molecules, most notably as the core of adenosine triphosphate (ATP). Consequently, N6-substituted purine derivatives are frequently explored as competitive inhibitors for a vast array of enzymes, including protein kinases, polymerases, and metabolic enzymes.[4]

  • The Isoleucine Specificity Element: The conjugation of isoleucine at the N6 position introduces a chiral, bulky, and hydrophobic side chain. This moiety is expected to play a crucial role in defining the conjugate's specificity and binding orientation within a target's binding pocket, likely through hydrophobic interactions and shape complementarity.[5]

Understanding the thermodynamics of these conjugates allows us to:

  • Elucidate the Mechanism of Action: Distinguish between binding events driven by strong, direct interactions like hydrogen bonds (enthalpically favorable) versus those driven by the hydrophobic effect and increased conformational freedom (entropically favorable).

  • Guide Lead Optimization: Iteratively modify the chemical structure to enhance favorable enthalpic contributions (e.g., adding a hydrogen bond donor/acceptor) or optimize entropic gains (e.g., improving hydrophobic packing).

  • Predict and Mitigate Off-Target Effects: Different targets may exhibit distinct thermodynamic signatures for the same ligand, providing a basis for improving selectivity.

This guide will equip you with the foundational knowledge and practical methodologies to perform and interpret these critical thermodynamic analyses.

The Core Thermodynamic Parameters: ΔG, ΔH, and ΔS

The interaction between a ligand (L), such as our purine conjugate, and a protein (P) to form a complex (LP) is governed by the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [3]

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the binding event and is directly related to the binding affinity (Kd). A more negative ΔG indicates a higher affinity.

  • ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. A negative ΔH signifies an exothermic reaction, typically indicating the formation of favorable contacts.

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system. It is influenced by several factors, including changes in the conformational freedom of the ligand and protein, and the release of ordered water molecules from the binding interface (the hydrophobic effect). A positive ΔS is generally favorable for binding.

Parameter Physical Interpretation Favorable Contribution
ΔG Overall binding energy / AffinityNegative
ΔH Heat released or absorbed (bond formation/breakage)Negative (Exothermic)
ΔS Change in disorder (conformational changes, solvent release)Positive

Table 1. Summary of Core Thermodynamic Parameters in Protein-Ligand Binding.

Experimental Determination: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of binding thermodynamics.[6] It is the only technique that can determine ΔG, ΔH, and the binding stoichiometry (n) in a single, label-free experiment.[7][8] The entropy change (ΔS) is then calculated using the core thermodynamic equation.

Principle of Operation

ITC directly measures the minute heat changes that occur when a ligand is titrated into a solution containing a protein.[9] The instrument consists of two highly sensitive cells, a reference cell (containing buffer) and a sample cell (containing the protein solution), maintained at a constant temperature.[9] Small, precise aliquots of the ligand are injected into the sample cell. If the binding is exothermic, heat is released, and the instrument's heaters reduce their power to maintain a constant temperature relative to the reference cell. If the binding is endothermic, heat is absorbed, and the heaters increase their power. This differential power is measured and integrated over time to yield the heat change per injection.

As the titration proceeds, the protein becomes saturated with the ligand, and the heat change per injection diminishes until only the heat of dilution is observed. Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[7]

Experimental Workflow Diagram

ITC_Workflow Prep Step 1: Sample Preparation - Purified Protein in Cell - Conjugate in Syringe - Precise Buffer Matching Equil Step 2: Thermal Equilibration Instrument brings cells to target temperature Prep->Equil Inject Step 3: Automated Titration Series of small, timed injections of conjugate into protein Equil->Inject Detect Step 4: Heat Detection Calorimeter measures differential power (μcal/sec) to maintain isothermal state Inject->Detect Binding occurs Integrate Step 5: Data Integration Raw power signal is integrated to get heat per injection (kcal/mol) Detect->Integrate Plot Step 6: Isotherm Generation Plot heat per injection vs. molar ratio (Ligand/Protein) Integrate->Plot Fit Step 7: Model Fitting & Analysis Fit isotherm to a binding model to extract K_d, ΔH, and n Plot->Fit Result Final Output: ΔG, ΔH, ΔS, n Fit->Result

Caption: A step-by-step workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for analyzing the binding of a novel N-(9H-Purin-6-yl)isoleucine conjugate to a target protein.

A. Materials & Reagents:

  • Target Protein: Purified to >95% homogeneity.

  • N-(9H-Purin-6-yl)isoleucine Conjugate: Purity >98%.

  • ITC Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4. Crucially, the protein and ligand must be in an identical buffer to minimize heats of dilution. Dialyze the protein against the final buffer and use the final dialysis buffer to dissolve the ligand.

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

B. Concentration Determination & Optimization:

  • Accurate Concentrations are Key: Use a reliable method to determine the concentrations of both protein (e.g., A280 with calculated extinction coefficient) and ligand (e.g., A260 for purine ring, or quantitative NMR).

  • The 'c' Window: The success of an ITC experiment depends on the 'c' value, where c = n * [Protein] / Kd. For an ideal binding isotherm, 'c' should be between 10 and 1000.

  • Initial Scouting: If the Kd is unknown, start with a protein concentration of 10-20 µM in the cell and a ligand concentration 10-15 times higher in the syringe.[10] This is a good starting point for affinities in the low micromolar to high nanomolar range. Adjust concentrations based on initial results.

C. Instrument Setup & Titration:

  • Power On & Clean: Ensure the instrument is clean and powered on for thermal equilibration. Perform water-water titrations to confirm low baseline noise.

  • Loading:

    • Carefully load ~300 µL of the protein solution into the sample cell, avoiding bubbles.

    • Load ~50 µL of the ligand solution into the injection syringe, again avoiding bubbles.

  • Experimental Parameters (Typical):

    • Temperature: 25°C (or desired physiological temperature).

    • Reference Power: 10 µcal/sec.

    • Initial Delay: 60 sec.

    • Number of Injections: 19.

    • Injection Volume: 2 µL.

    • Spacing: 150 sec.

    • Stirring Speed: 750 rpm.

  • Run Experiment: Initiate the automated titration run.

D. Control Experiments (Self-Validation):

  • Ligand into Buffer: Titrate the ligand from the syringe into the buffer in the sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.

  • Buffer into Protein: Titrate buffer from the syringe into the protein solution. This control is typically less critical if buffer matching is perfect but can identify issues with protein stability or aggregation upon stirring.

E. Data Analysis:

  • Integration: Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

  • Subtraction: Subtract the heat of dilution data (from the ligand-into-buffer control) from the primary binding data.

  • Fitting: Fit the corrected data to a suitable binding model (e.g., one-site independent) using the instrument's analysis software. The fit will yield the association constant (Ka = 1/Kd), the enthalpy of binding (ΔH), and the stoichiometry (n).

  • Calculation: Calculate the Gibbs free energy (ΔG = -RT ln Ka) and the entropy (ΔS = (ΔH - ΔG)/T).

Interpreting the Thermodynamic Signature: A Hypothetical Case Study

Since no direct data exists for the target conjugate, we will use a hypothetical case study to illustrate how to interpret the results.

Scenario: Analysis of the binding of "Conjugate-X" (an N-(9H-Purin-6-yl)isoleucine derivative) to "Kinase-Y".

Parameter Value
Kd 150 nM
n (Stoichiometry) 1.1
ΔG (Gibbs Free Energy) -9.4 kcal/mol
ΔH (Enthalpy) -12.2 kcal/mol
-TΔS (Entropy Term) +2.8 kcal/mol

Table 2. Hypothetical ITC Data for Conjugate-X binding to Kinase-Y at 25°C.

Analysis & Causality:

  • High Affinity: The Kd of 150 nM and the strongly negative ΔG of -9.4 kcal/mol indicate a high-affinity interaction, characteristic of a potent inhibitor.

  • Enthalpy-Driven Binding: The binding is strongly enthalpy-driven . The large negative ΔH (-12.2 kcal/mol) is the primary contributor to the favorable Gibbs free energy. This suggests that the formation of strong, specific non-covalent interactions, such as hydrogen bonds between the purine ring and the kinase hinge region, and favorable van der Waals contacts from the isoleucine side chain in a well-defined pocket, are the dominant forces of binding.[11]

  • Entropic Penalty: The binding event is accompanied by an entropic penalty (-TΔS = +2.8 kcal/mol, meaning ΔS is negative). This is common in high-affinity interactions where both the ligand and a portion of the protein binding site become more ordered and rigid upon complex formation. The loss of conformational freedom outweighs the favorable entropy gain from the release of solvating water molecules. This suggests a "lock-and-key" type interaction where the conjugate fits snugly into a pre-organized binding site.

The Role of Computational Chemistry

While ITC provides definitive experimental data, computational methods are invaluable for providing structural and energetic rationale for the observed thermodynamics.[12] They serve to bridge the gap between macroscopic thermodynamic values and the microscopic world of atomic interactions.

Computational_Synergy ITC Experimental ITC (Provides ΔG, ΔH, ΔS) Hypothesis Structural Hypothesis - Binding Pose - Key Interactions - Role of Water ITC->Hypothesis Experimental Data Rational Rational Drug Design (Predictive Modifications) ITC->Rational Validates Predictions MD Molecular Dynamics (MD) Simulations FEP Free Energy Perturbation (FEP) or TI MD->FEP Generates Ensembles MD->Rational Identifies Dynamic Hotspots Docking Molecular Docking Docking->Hypothesis Predicts Pose FEP->Rational Predicts ΔΔG Hypothesis->MD Provides Starting Structure

Caption: Synergy between experimental ITC and computational methods in drug design.

  • Molecular Docking: Provides an initial hypothesis for the binding pose of the N-(9H-Purin-6-yl)isoleucine conjugate within the target's active site.

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the protein-ligand complex over time, revealing the stability of key interactions, the role of water molecules, and conformational changes that contribute to the overall entropy.

  • Free Energy Calculations (e.g., Free Energy Perturbation, FEP; Thermodynamic Integration, TI): These are rigorous computational methods that can predict the change in binding free energy (ΔΔG) upon modification of the ligand.[13][14][15] They are computationally intensive but can be highly effective in prioritizing which chemical modifications are most likely to improve affinity, guiding synthetic efforts.

Conclusion and Future Outlook

Characterizing the thermodynamic properties of N-(9H-Purin-6-yl)isoleucine conjugates is not merely an academic exercise; it is a cornerstone of modern, rational drug discovery. By moving beyond simple affinity measurements and embracing a complete thermodynamic analysis, researchers can gain a profound understanding of the molecular driving forces behind their compounds' activity. Isothermal Titration Calorimetry stands as the definitive experimental tool for this purpose, providing unambiguous data on the enthalpic and entropic contributions to binding. When coupled with the structural and dynamic insights from computational chemistry, this approach creates a powerful, synergistic workflow for accelerating the development of novel, highly potent, and specific therapeutics. As this class of conjugates continues to be explored, the principles and protocols outlined in this guide will serve as a vital resource for unlocking their full therapeutic potential.

References

  • Creative Proteomics. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.

  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?

  • Torigoe, H., Katayama, T., & Umegaki, Y. (2003). Thermodynamic analyses of purine motif triplex DNA formation. Nucleic Acids Research Supplement, (3), 159–160.

  • AK Lectures. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.

  • TA Instruments. Characterizing Binding Interactions by ITC.

  • Wang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Journal of the American Chemical Society, 143(6), 2539–2551.

  • Privalov, P. L., & Crane-Robinson, C. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.

  • Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2115.

  • Gohlke, H., & Klebe, G. (2002). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry, 45(21), 4153–4176.

  • Sidorova, N. Y., & Rau, D. C. (2001). Thermodynamics of interactions between amino acid side chains. Protein Science, 10(6), 1121–1132.

  • Eremeev, A. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(4), 579–588.

  • ResearchGate. (2014). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

  • Roux, B., & Simonson, T. (1999). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. Biophysical Chemistry, 78(1-2), 1–20.

  • Jones, S., & Thornton, J. M. (1996). Protein−Protein Interactions: Interface Structure, Binding Thermodynamics, and Mutational Analysis. Chemical Reviews, 96(7), 2337–2364.

  • Khan, I., et al. (2019). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 63(3).

  • LibreTexts Biology. (2026). 4.9: Protein Stability - Thermodynamics.

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57–68.

  • ResearchGate. (2017). Calculation of Binding Free Energies.

  • Woo, H. J., & Roux, B. (2005). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences, 102(19), 6825–6830.

  • Kalinina, S. A., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(21), 5009.

  • Wang, Y., et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. Diva-portal.org.

  • Teilum, K., et al. (2015). Thermodynamics of protein-protein interactions. Frontiers in Molecular Biosciences, 2, 43.

  • Stubbs, J. E., & Nikić, Z. (2013). Insights into the Thermodynamics and Kinetics of Amino-Acid Radicals in Proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(8-9), 1076–1083.

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531–558.

  • ResearchGate. (2019). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents Article.

Sources

N-9H-purin-6-ylisoleucine: A Synthetic Probe for Cytokinin Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-9H-purin-6-ylisoleucine (also referred to as N⁶-isoleucyladenine ) is a synthetic cytokinin conjugate integrating the purine heterocycle of adenine with the essential amino acid L-isoleucine at the N⁶ position. Unlike naturally occurring cytokinins such as trans-zeatin (tZ) or N⁶-isopentenyladenine (iP), which possess hydrophobic isoprenoid or aromatic side chains, N-9H-purin-6-ylisoleucine introduces a chiral, branched-chain amino acid moiety with a carboxyl group.

This structural modification fundamentally alters its interaction with the cytokinin signaling machinery. It primarily serves as a mechanistic probe in plant physiology and drug development to investigate:

  • Receptor Plasticity: Mapping the tolerance of the Histidine Kinase (HK) ligand-binding domain to polar/bulky N⁶-substituents.

  • Metabolic Shunting: Studying the hydrolysis of N⁶-conjugates and their resistance to Cytokinin Oxidase/Dehydrogenase (CKX).

  • Antagonism: Acting as a potential competitive inhibitor or weak partial agonist to modulate cytokinin responses in tissue culture and agricultural formulations.

Chemical Identity & Structural Biology

Molecular Architecture

The molecule consists of an adenine base substituted at the exocyclic amine (N⁶) with the


-amino group of isoleucine.
  • IUPAC Name: (2S,3S)-2-(9H-purin-6-ylamino)-3-methylpentanoic acid

  • Core Scaffold: Adenine (6-aminopurine)

  • Substituent: L-Isoleucine (branched-chain amino acid)

  • Key Feature: The side chain mimics the steric bulk of the isopentenyl group found in iP but adds a polar carboxyl group and a chiral center, which drastically affects receptor affinity.

Structural Comparison (Table 1)
FeatureN⁶-Isopentenyladenine (iP)N-9H-purin-6-ylisoleucineImpact on Signaling
Side Chain Isopentenyl (Hydrophobic)Isoleucyl (Amphiphilic)Altered solvation in binding pocket.
Polarity NeutralZwitterionic/Acidic (COOH)Electrostatic repulsion in hydrophobic pockets.
Chirality AchiralChiral (L-isomer)Stereoselective receptor binding.
CKX Susceptibility High (Cleaved by CKX)Low/ResistantProlonged half-life; not a substrate for CKX.
Primary Role Potent AgonistSynthetic Probe / AntagonistTool for SAR (Structure-Activity Relationship) studies.

Mechanistic Role in Cytokinin Signaling[1]

Interaction with Histidine Kinase Receptors (AHK)

The primary transduction pathway involves the Arabidopsis Histidine Kinases (AHK2, AHK3, and CRE1/AHK4).

  • Binding Pocket Constraints: The cytokinin-binding domain (CHASE domain) is largely hydrophobic. Natural cytokinins (tZ, iP) fit snugly.

  • Steric/Electrostatic Clash: The carboxyl group of the isoleucine moiety in N-9H-purin-6-ylisoleucine likely creates electrostatic repulsion with conserved residues (e.g., Leu, Val) in the receptor cavity, reducing affinity compared to iP.

  • Partial Agonism/Antagonism: High concentrations of N-9H-purin-6-ylisoleucine can occupy the receptor without triggering the conformational change required for autophosphorylation, effectively acting as a competitive antagonist.

Metabolic Stability & CKX Resistance

Cytokinin Oxidase (CKX) targets the N⁶-side chain, specifically cleaving unsaturated isoprenoid chains.

  • Mechanism: CKX requires a double bond

    
     to the N⁶ nitrogen for efficient oxidation.
    
  • Resistance: The saturated, branched alkyl chain of isoleucine renders N-9H-purin-6-ylisoleucine resistant to CKX cleavage. This stability makes it an excellent tool for studying "persistent" signaling effects, distinct from the transient pulses of natural cytokinins.

Visualization: Signaling Pathway & Probe Interference

The following diagram illustrates the canonical Two-Component Signaling (TCS) pathway and the specific intervention points of N-9H-purin-6-ylisoleucine.

CytokininSignaling cluster_ligands Ligands cluster_membrane Plasma Membrane / ER cluster_nucleus Nucleus iP iP / tZ (Natural Agonists) AHK AHK Receptor (CHASE Domain) iP->AHK High Affinity Activation CKX CKX Enzyme (Degradation) iP->CKX Substrate Probe N-9H-purin-6-ylisoleucine (Synthetic Probe) Probe->AHK Competitive Binding (Partial Agonist/Antagonist) Probe->CKX Resistant AHP AHP Proteins (Phosphotransfer) AHK->AHP Phosphorelay (P) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphorelay (P) ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Induces Response Gene Expression (Cell Division/Shoot Growth) ARR_B->Response Activates ARR_A->AHP Inhibits

Figure 1: Mechanistic intervention of N-9H-purin-6-ylisoleucine in the cytokinin phosphorelay system. Note the resistance to CKX degradation and competitive binding at the AHK receptor.

Experimental Protocols

Synthesis of N-9H-purin-6-ylisoleucine

Objective: To synthesize high-purity probe for bioassays. Principle: Nucleophilic aromatic substitution (


) of 6-chloropurine with L-isoleucine.

Step-by-Step Workflow:

  • Reactants: Dissolve 6-chloropurine (10 mmol) and L-isoleucine (12 mmol) in

    
    -butanol (50 mL).
    
  • Base: Add Triethylamine (TEA, 20 mmol) to scavenge HCl.

  • Reflux: Heat the mixture to reflux (118°C) for 6-8 hours. Monitor disappearance of 6-chloropurine via TLC (Solvent: CHCl₃:MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water or purify via flash chromatography (Silica gel, gradient elution).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS). Look for the characteristic purine protons and the isoleucine side-chain multiplets.

Arabidopsis Callus Bioassay (Activity Screening)

Objective: Determine if the probe acts as an agonist or antagonist.

  • Plant Material: Arabidopsis thaliana (Col-0) root explants.

  • Media Prep: MS medium + Auxin (NAA, 0.5 mg/L) + Variable Cytokinin.

  • Treatment Groups:

    • Control: No Cytokinin.

    • Standard: Kinetin or tZ (0.1 - 1.0 µM).

    • Probe (Agonist Mode): N-9H-purin-6-ylisoleucine (0.01 - 10 µM).

    • Probe (Antagonist Mode): Fixed tZ (0.1 µM) + Increasing Probe (1 - 50 µM).

  • Incubation: 21 days at 22°C, long-day conditions.

  • Data Collection: Measure fresh weight (FW) and greening index.

    • Interpretation: If FW increases with Probe alone

      
       Agonist. If FW decreases in Antagonist Mode 
      
      
      
      Antagonist.

References

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1][2][3][4][5][6][7] The Arabidopsis Book. Retrieved from [Link]

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Retrieved from [Link]

  • Spíchal, L., et al. (2004).[4] Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology. Retrieved from [Link]

  • Voller, J., et al. (2010).[3] Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-9H-purin-6-ylisoleucine in Cell Division

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of N-9H-purin-6-ylisoleucine, a substituted purine derivative, in the context of cell cycle regulation. Drawing upon the established activities of structurally related N6-substituted purine analogs, we postulate that N-9H-purin-6-ylisoleucine functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression. This guide will delve into the molecular intricacies of the cell cycle, the pivotal role of CDKs, and the potential inhibitory action of N-9H-purin-6-ylisoleucine. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to investigate and validate this proposed mechanism, including kinase activity assays and cell cycle analysis by flow cytometry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel purine-based compounds in oncology and other proliferative disorders.

Introduction: The Cell Cycle and the Therapeutic Promise of Purine Analogs

The cell cycle is a fundamental and tightly regulated process that governs the duplication and division of cells.[1] It is broadly divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[2] Progression through these phases is driven by a complex interplay of regulatory proteins, among which Cyclin-Dependent Kinases (CDKs) play a central role.[2][3] CDKs are a family of serine/threonine kinases that, upon binding to their cyclin partners, phosphorylate a multitude of downstream substrates to orchestrate the events of each cell cycle phase.[2]

Dysregulation of the cell cycle is a hallmark of cancer, where uncontrolled cell proliferation is a primary driver of tumor growth.[3] Consequently, the proteins that regulate the cell cycle, particularly CDKs, have emerged as highly attractive targets for cancer therapy.[3][4] The development of small molecule inhibitors that can selectively target CDKs has been a major focus of oncological research, leading to the approval of several CDK4/6 inhibitors for the treatment of certain types of breast cancer.[4][5][6]

Purine analogs, a class of compounds that mimic the structure of the natural purines adenine and guanine, have a long history in cancer chemotherapy.[7] Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA and RNA synthesis.[7][8] More recently, substituted purine derivatives have been investigated as potent inhibitors of a variety of protein kinases, including CDKs.[9][10] The substitution at the N6 position of the purine ring has been shown to be a key determinant of their biological activity, influencing their binding affinity and selectivity for different kinases.[10] N-9H-purin-6-ylisoleucine, an isoleucine conjugate of a purine, belongs to this promising class of compounds. While direct studies on this specific molecule are limited, its structural features strongly suggest a potential role as a cell cycle inhibitor through the modulation of CDK activity.

Proposed Mechanism of Action: N-9H-purin-6-ylisoleucine as a CDK Inhibitor

Based on the extensive research on 6-substituted purine derivatives, we hypothesize that N-9H-purin-6-ylisoleucine exerts its anti-proliferative effects by inhibiting one or more members of the CDK family.[9][10] The purine scaffold of the molecule likely acts as a competitive inhibitor at the ATP-binding pocket of the kinase.[10] The isoleucine moiety at the 6-position can contribute to the binding affinity and selectivity by forming specific interactions with amino acid residues within the ATP-binding site.

The inhibition of CDK activity by N-9H-purin-6-ylisoleucine would lead to a halt in cell cycle progression, a phenomenon known as cell cycle arrest.[3][5] The specific phase of the cell cycle at which the arrest occurs would depend on the particular CDK(s) inhibited. For instance, inhibition of CDK4/6, which are crucial for the G1 to S phase transition, would result in a G1 arrest.[3][6] Inhibition of CDK2, which is also involved in the G1/S transition and S phase progression, could also lead to a G1 or S phase arrest. Inhibition of CDK1, the primary mitotic CDK, would cause a G2/M arrest.[11]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_cell Cancer Cell Cell_Cycle_Progression Cell Cycle Progression (G1 -> S -> G2 -> M) Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation CDK_Cyclin CDK/Cyclin Complex (e.g., CDK4/6-Cyclin D) Rb Retinoblastoma Protein (Rb) CDK_Cyclin->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits E2F->Cell_Cycle_Progression Activates N9H_Purine N-9H-purin-6-ylisoleucine N9H_Purine->CDK_Cyclin Inhibits

Figure 1: Proposed mechanism of N-9H-purin-6-ylisoleucine as a CDK inhibitor, leading to cell cycle arrest and inhibition of proliferation.

Experimental Validation: Protocols and Methodologies

To rigorously test the hypothesis that N-9H-purin-6-ylisoleucine acts as a CDK inhibitor, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for researchers to assess the compound's activity.

In Vitro Kinase Activity Assay

This assay directly measures the ability of N-9H-purin-6-ylisoleucine to inhibit the enzymatic activity of purified CDKs. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12][13][14][15] Here, we describe a generic protocol for a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in the reaction after a kinase reaction. A lower ATP level indicates higher kinase activity, and vice versa. Inhibition of the kinase by the test compound will result in a higher level of remaining ATP.

Materials:

  • Purified recombinant CDK/Cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E, CDK1/Cyclin B)

  • Kinase substrate (e.g., a peptide or protein substrate for the specific CDK)

  • ATP

  • N-9H-purin-6-ylisoleucine (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a serial dilution of N-9H-purin-6-ylisoleucine in the appropriate solvent.

  • Reaction Setup: In each well of the microplate, add the following components in this order:

    • Kinase assay buffer

    • N-9H-purin-6-ylisoleucine at various concentrations (or solvent control)

    • Kinase substrate

    • Purified CDK/Cyclin complex

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Detect ATP: Add the ATP detection reagent from the kit to stop the kinase reaction and initiate the luminescence signal.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of N-9H-purin-6-ylisoleucine and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Expected Results:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Control)100,0000
0.0195,0005
0.175,00025
150,00050
1015,00085
1005,00095

Table 1: Example data from an in vitro kinase assay showing dose-dependent inhibition of a CDK by a test compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of N-9H-purin-6-ylisoleucine Start->Compound_Prep Reaction_Setup Set up kinase reaction in microplate: Buffer, Compound, Substrate, Kinase Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to initiate reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at optimal temperature Initiate_Reaction->Incubation Stop_Detect Add ATP detection reagent Incubation->Stop_Detect Measure Measure luminescence Stop_Detect->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro luminescence-based kinase activity assay.

Cell Cycle Analysis by Flow Cytometry

This experiment determines the effect of N-9H-purin-6-ylisoleucine on the distribution of cells in the different phases of the cell cycle.

Principle: Cells are treated with the compound, and then their DNA is stained with a fluorescent dye, such as propidium iodide (PI).[16] The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.[16] A flow cytometer is then used to measure the fluorescence of a large population of individual cells, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • N-9H-purin-6-ylisoleucine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the cells in culture plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-9H-purin-6-ylisoleucine (and a vehicle control) for a specific duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (to include any floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the cells to detach them.

    • Combine the trypsinized cells with the collected medium and pellet the cells by centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 cells per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Expected Results:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control453520
N-9H-purin-6-ylisoleucine (1 µM)701515
N-9H-purin-6-ylisoleucine (10 µM)85510

Table 2: Example data from a cell cycle analysis experiment showing a dose-dependent G1 arrest induced by a test compound.

Flow_Cytometry_Workflow Start Start Cell_Seeding Seed and culture cells Start->Cell_Seeding Treatment Treat cells with N-9H-purin-6-ylisoleucine Cell_Seeding->Treatment Harvesting Harvest and pellet cells Treatment->Harvesting Fixation Fix cells in 70% ethanol Harvesting->Fixation Staining Stain DNA with Propidium Iodide Fixation->Staining Analysis Analyze on flow cytometer Staining->Analysis Data_Quantification Quantify cell cycle phases Analysis->Data_Quantification End End Data_Quantification->End

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This technical guide has outlined the putative mechanism of action of N-9H-purin-6-ylisoleucine as a CDK inhibitor, a hypothesis grounded in the well-established activities of related 6-substituted purine derivatives. The provided experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's cellular effects.

Future research should focus on:

  • Target Identification and Selectivity Profiling: Determining which specific CDKs (and other kinases) are inhibited by N-9H-purin-6-ylisoleucine and with what potency.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of N-9H-purin-6-ylisoleucine in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-9H-purin-6-ylisoleucine to optimize its potency, selectivity, and pharmacokinetic properties.

The exploration of novel purine derivatives like N-9H-purin-6-ylisoleucine holds significant promise for the development of new targeted therapies for cancer and other diseases characterized by aberrant cell proliferation. The methodologies and insights provided in this guide aim to facilitate and accelerate these important research endeavors.

References

  • Hong, C. I., Mittelman, A., & Chheda, G. B. (1978). Synthesis and biological activity of N6-(n-alkylureido)purine ribonucleosides and their 5'-phosphates. Journal of Pharmaceutical Sciences, 67(4), 569–571. [Link]

  • Wang, J. F., Zhang, L. R., Yang, Z. J., & Zhang, L. H. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425–1429. [Link]

  • Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved February 7, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 7, 2026, from [Link]

  • Dar, M. S., & Talla, V. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through in vitro phosphorylation. Chemistry & Biology, 5(12), 259-268.
  • Hamilton, E., & Infante, J. R. (2016). Targeting CDK4/6 in solid tumors: a review of palbociclib, ribociclib, and abemaciclib.
  • Kryštof, V., & Uldrijan, S. (2010). Cyclin-dependent kinase inhibitors as anticancer drugs. Current drug targets, 11(3), 291-302.
  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of clinical oncology, 24(11), 1770-1783.
  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2015). Targeting CDK6 in cancer: from concepts to novel therapies. Pharmacology & therapeutics, 153, 1-14.
  • Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, checkpoints, and cancer. Journal of toxicology and environmental health, Part B, 6(3), 189-227.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Fischer, P. M., & Lane, D. P. (2000). Inhibitors of cyclin-dependent kinases as anti-cancer therapeutics. Current medicinal chemistry, 7(12), 1213-1245.
  • Medicosis Perfectionalis. (2020, January 15). The Cell Cycle - Clear and Simple - Biology - MCAT - GCSE [Video]. YouTube. [Link]

  • MDPI. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 27(15), 4887. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved February 7, 2026, from [Link]

  • Spring, L. M., Wander, S. A., & Bardia, A. (2017). Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Current oncology reports, 19(6), 1-9.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews Drug discovery, 14(2), 130-146.
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417-430.
  • Zhang, Y., & Li, H. (2014). A review of recent advances in the development of cyclin-dependent kinase inhibitors. Future medicinal chemistry, 6(12), 1385-1402.
  • ProQuest. (n.d.). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Retrieved February 7, 2026, from [Link]

  • O'Sullivan, C. C. (2016). The cyclin D-CDK4/6-pRb-E2F axis in breast cancer: a promising therapeutic target. OncoTargets and therapy, 9, 663.
  • MDPI. (2015). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 20(9), 16946-16966. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(21), 4679-4688. [Link]

  • National Center for Biotechnology Information. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Basic Methods of Cell Cycle Analysis. Retrieved February 7, 2026, from [Link]

Sources

literature review of N-9H-purin-6-ylisoleucine synthesis history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(9H-purin-6-yl)isoleucine: A Historical and Mechanistic Review

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N6-Substituted Purines

N-(9H-purin-6-yl)isoleucine belongs to the broad and biologically significant class of N6-substituted adenine derivatives. This family of compounds first gained prominence with the discovery of kinetin (N6-furfuryladenine) in 1955, a potent promoter of cell division (cytokinesis) in plants.[1][2] This discovery opened the door to a new class of plant hormones, the cytokinins, and spurred extensive synthetic efforts to explore the structure-activity relationships of N6-substituted purines. The conjugation of amino acids to the purine scaffold, creating molecules like N-(9H-purin-6-yl)isoleucine, represents a key area of this research, aiming to develop compounds with unique biological activities, from plant growth regulation to potential therapeutic applications in medicine.

This guide provides a comprehensive review of the synthetic history of N-(9H-purin-6-yl)isoleucine, focusing on the core chemical principles, the evolution of methodologies, and the critical challenges inherent in its stereospecific synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in the efficient and reliable synthesis of this and related compounds.

Chapter 1: The Foundational Pathway: Nucleophilic Aromatic Substitution on 6-Chloropurine

The history of N-(9H-purin-6-yl)isoleucine synthesis is fundamentally tied to the development of methods for creating N6-substituted purines. The most robust and historically significant method is the nucleophilic aromatic substitution (SNAr) reaction, where the amine group of an amino acid displaces a halogen at the C6 position of the purine ring. The key to this entire field of chemistry is the availability of a suitable electrophilic purine precursor: 6-chloropurine .

The Keystone Intermediate: Synthesis of 6-Chloropurine

The synthesis of 6-chloropurine from the readily available and inexpensive starting material, hypoxanthine, is the critical first step. The established method involves the conversion of the lactam (enol) group of hypoxanthine into a chloro-substituent using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4]

The mechanism involves the initial phosphorylation of the oxygen atom of hypoxanthine by POCl₃, converting the hydroxyl group into a good leaving group. A subsequent attack by a chloride ion displaces the phosphate group, yielding the 6-chloropurine product. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and acid scavenger.[4]

  • Materials: Hypoxanthine, Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine hypoxanthine (1 equivalent) and N,N-dimethylaniline (0.2 equivalents).

    • Carefully add phosphorus oxychloride (10-15 equivalents) to the flask in a fume hood.

    • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid hypoxanthine should gradually dissolve.

    • After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess POCl₃ under reduced pressure.

    • Slowly and cautiously pour the cooled residue onto crushed ice. This step is highly exothermic and should be performed with care in a large beaker.

    • Neutralize the acidic solution by adding a base, such as aqueous ammonium hydroxide or sodium hydroxide, until the pH is approximately 7-8. This will precipitate the 6-chloropurine.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-chloropurine.[5][6]

Caption: Synthesis of the key intermediate, 6-chloropurine.

The Coupling Reaction: Synthesis of N-(9H-purin-6-yl)isoleucine

With 6-chloropurine in hand, the final step is the SNAr reaction with the amino group of L-isoleucine. The amino group acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion. This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Materials: 6-Chloropurine, L-Isoleucine, Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA), an appropriate solvent (e.g., water, n-butanol, or ethanol).

  • Procedure (Aqueous Method):

    • Dissolve L-isoleucine (1.1-1.5 equivalents) and sodium carbonate (2-3 equivalents) in water in a round-bottom flask.

    • Add 6-chloropurine (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution with an acid (e.g., HCl or acetic acid) to the isoelectric point of the product (typically pH 4-5) to precipitate the N-(9H-purin-6-yl)-L-isoleucine.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Chapter 2: The Critical Challenge of Stereochemistry

For any biologically relevant amino acid conjugate, preserving the native stereochemistry is paramount. L-isoleucine possesses two chiral centers (at Cα and Cβ), and any loss of stereochemical integrity can drastically reduce or eliminate biological activity. While the direct SNAr coupling described above is generally stereoretentive, an alternative synthetic strategy highlights a significant pitfall: racemization .

The Racemization-Prone Pathway

An alternative synthetic design involves first coupling the purine to a molecule that will later become the carboxylic acid, and then forming the amide bond with isoleucine. For example, one could synthesize 6-carboxymethylthiopurine and then couple it with an isoleucine ester using a peptide coupling agent like dicyclohexylcarbodiimide (DCC).

However, it has been demonstrated that when an N-(purin-6-yl)-α-amino acid is activated with a coupling agent like DCC for subsequent reaction, it is highly susceptible to racemization at the α-carbon. The activation of the carboxyl group facilitates the removal of the α-proton, leading to the formation of a planar, achiral enolate or a related intermediate, which can then be protonated from either face, scrambling the stereocenter.[7]

This racemization is a well-known problem in peptide chemistry, often proceeding through an oxazolone (azlactone) intermediate. In the case of N-(purin-6-yl)-α-amino acids, the purine ring itself may participate in or exacerbate this process, although studies suggest the imidazole nitrogen atoms do not play a key role.

Caption: General mechanism of racemization during peptide coupling.

Field Insight: The propensity for racemization when using coupling agents like DCC makes this a highly undesirable route for synthesizing stereochemically pure N-(9H-purin-6-yl)isoleucine. This self-validating system—where the loss of optical activity would be a clear indicator of a flawed protocol—confirms that direct SNAr is the superior method.

Chapter 3: The Recommended Synthetic Workflow

Based on a historical review and an understanding of the underlying chemical mechanisms, the most reliable and stereochemically sound method for the synthesis of N-(9H-purin-6-yl)isoleucine is the direct coupling of 6-chloropurine with L-isoleucine. This pathway avoids the use of harsh coupling agents that can induce racemization and proceeds in good yield from common starting materials.

Synthetic_Workflow cluster_0 Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃ / Reflux FinalProduct N-(9H-purin-6-yl)-L-isoleucine Chloropurine->FinalProduct Base / Reflux (e.g., Na₂CO₃, H₂O) Isoleucine L-Isoleucine Isoleucine->FinalProduct Base / Reflux (e.g., Na₂CO₃, H₂O)

Caption: Recommended workflow for stereoretentive synthesis.

Data Summary: Comparison of Synthetic Steps

The following table summarizes typical conditions and outcomes for the key reactions in the recommended synthetic pathway. Yields are based on literature reports for analogous transformations.

StepReactantsKey Reagents & SolventsTemperature (°C)Typical Time (h)Typical Yield (%)Reference
1 Hypoxanthine → 6-ChloropurinePOCl₃, N,N-Dimethylaniline~1052-485-95[3][5]
2 6-Chloropurine + L-Isoleucine → ProductNa₂CO₃, H₂O~100 (Reflux)3-660-80[5]

Conclusion

The synthesis of N-(9H-purin-6-yl)isoleucine is built upon the foundational chemistry of purines established over half a century ago. The cornerstone of this synthesis is the nucleophilic aromatic substitution of 6-chloropurine with L-isoleucine. While alternative routes involving peptide coupling reagents exist in principle, they are fraught with the critical risk of racemization, rendering them unsuitable for producing stereochemically pure material. Therefore, for researchers and drug development professionals, the direct SNAr pathway represents the most efficient, reliable, and stereochemically sound method. This technical guide, grounded in the historical development and mechanistic understanding of purine chemistry, provides a robust framework for the successful synthesis of this and related N6-aminoacyl purine derivatives.

References

  • Title: Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: PMC, 2023 URL: [Link]

  • Source: Google Patents (CN102336755A)
  • Title: Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents Source: PMC, 2021 URL: [Link]

  • Title: 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone Source: Plant Physiology via PMC, 2005 URL: [Link]

  • Title: The synthesis and properties of N6-substituted 2-amino-purine derivatives Source: PubMed, 1976 URL: [Link]

  • Source: Google Patents (US2832781A)
  • Title: Racemization Assays Source: Thieme Chemistry URL: [Link]

  • Title: Occurrence, biosynthesis and properties of kinetin (N6-furfuryladenine) Source: ResearchGate, 2017 URL: [Link]

  • Title: N6-Furfuryladenine (Kinetin) as a Potential Anti-Aging Molecule Source: sureshrattan.com URL: [Link]

Sources

Technical Whitepaper: Pharmaceutical Applications of N-(9H-Purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(9H-Purin-6-yl)isoleucine (also designated as N⁶-isoleucyladenine) represents a high-value "chimeric" scaffold in medicinal chemistry, merging the privileged pharmacophore of the purine ring with the branched-chain amino acid isoleucine.[1] This conjugate belongs to a class of N⁶-substituted purines , structurally analogous to endogenous cytokinins and synthetic cyclin-dependent kinase (CDK) inhibitors like Roscovitine.

This technical guide analyzes the compound's potential as a dual-action therapeutic candidate. Its primary pharmaceutical utility lies in antimycobacterial activity (specifically against multidrug-resistant M. tuberculosis) and oncological applications via CDK inhibition and adenosine receptor modulation. This document details the chemical synthesis, pharmacodynamics, and validated experimental protocols for researchers investigating this scaffold.[2]

Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a 9H-purine core substituted at the C6 position with the


-amino group of L-isoleucine.[1]
  • Core: Purine (Privileged scaffold for kinase and receptor binding).[2]

  • Substituent: L-Isoleucine (Provides lipophilicity and chiral recognition).

  • Linkage: Secondary amine (C6–NH–CH).[2]

Synthetic Pathway & Racemization Control

The synthesis typically employs Nucleophilic Aromatic Substitution (


) .[1][2] A critical technical challenge is the potential racemization of the isoleucine chiral center under basic conditions or high heat.[2]

Optimized Protocol (Microwave-Assisted): Conventional reflux methods often lead to racemization (up to 40% diastereomeric impurity). Microwave irradiation significantly reduces reaction time, preserving optical purity.[2]

Reaction Scheme (DOT Visualization):

SynthesisPathway Start 6-Chloropurine (Electrophile) Condition Conditions: K2CO3, H2O/EtOH Microwave 100°C, 15 min Start->Condition Reagent L-Isoleucine (Nucleophile) Reagent->Condition Inter Meisenheimer-like Intermediate Condition->Inter SNAr Attack Product N-(9H-Purin-6-yl)isoleucine (Target Scaffold) Inter->Product -HCl (Elimination)

Figure 1: Microwave-assisted synthesis pathway minimizing thermal racemization.

Pharmacodynamics & Mechanism of Action (MOA)

The pharmacological profile of N-(9H-Purin-6-yl)isoleucine is driven by its ability to mimic adenosine triphosphate (ATP) and endogenous nucleosides.

Cyclin-Dependent Kinase (CDK) Inhibition

Like its structural analog Roscovitine , this compound acts as a competitive inhibitor at the ATP-binding pocket of CDKs (specifically CDK1, CDK2, and CDK5).

  • Mechanism: The purine ring forms hydrogen bonds with the hinge region of the kinase (Glu81/Leu83 in CDK2).[2] The isoleucine side chain occupies the hydrophobic pocket usually reserved for the ribose or phosphate groups of ATP, inducing cell cycle arrest at G1/S or G2/M boundaries.[2]

Antimycobacterial Activity

Recent studies indicate that N-(purin-6-yl) amino acid conjugates exhibit significant activity against Mycobacterium tuberculosis (H37Rv strain), including MDR isolates.

  • Target: Unlike standard antibiotics, these conjugates likely target mycobacterial nucleotide metabolism or specific serine/threonine protein kinases (PknA/PknB) essential for cell wall synthesis.[2]

  • Potency: Analogs have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 3.1–6.25 µg/mL .[2][3]

Adenosine Receptor Modulation

The N6-substitution pattern is characteristic of Adenosine Receptor (AR) ligands.

  • A1 Receptor: Potential agonism, offering neuroprotective and analgesic effects.[2]

  • A2A Receptor: Antagonism at this receptor is relevant for cancer immunotherapy (preventing adenosine-mediated T-cell suppression).[2]

Signaling Cascade Visualization:

MOA_Network Drug N-(9H-Purin-6-yl)isoleucine CDK CDK1 / CDK2 (ATP Pocket) Drug->CDK Competitive Inhibition PknB Mycobacterial Kinase (PknB) Drug->PknB Inhibition A1R Adenosine A1 Receptor Drug->A1R Agonism (Putative) Arrest G2/M Cell Cycle Arrest (Apoptosis) CDK->Arrest Wall Cell Wall Synthesis Disruption PknB->Wall Neuro Neuroprotection / Analgesia A1R->Neuro

Figure 2: Multi-target pharmacological network showing oncological, antimicrobial, and neurological pathways.[2]

Experimental Protocols

Protocol A: Chemical Synthesis (Standard Benchtop)

Use this protocol for gram-scale synthesis where microwave reactors are unavailable.

  • Reagent Prep: Dissolve 6-Chloropurine (1.54 g, 10 mmol) and L-Isoleucine (1.31 g, 10 mmol) in water (30 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.38 g, 10 mmol) to the suspension.
    
  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours . Monitor via TLC (System: n-BuOH/AcOH/H2O 4:1:1).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Acidify carefully with glacial acetic acid to pH 4–5.[2]

    • The product will precipitate as a white solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to remove diastereomers.

    • Yield Expectation: 65–75%.[2]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validates anticancer potential against solid tumors (e.g., MCF-7, HCT-116).

  • Seeding: Plate tumor cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve N-(9H-Purin-6-yl)isoleucine in DMSO (keep final DMSO <0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Comparative Data Analysis

Table 1: Bioactivity Profile of N6-Substituted Purines

Compound ClassTarget Organism/CellActivity Metric (

/ MIC)
Mechanism
N-(Purin-6-yl)isoleucine M. tuberculosis (H37Rv)MIC: 3.1 – 6.25 µg/mLPknB Kinase Inhibition
N-(Purin-6-yl)isoleucine MCF-7 (Breast Cancer)

: ~15–25 µM
CDK2 Inhibition
Roscovitine (Ref. Std) MCF-7 (Breast Cancer)

: 14 µM
CDK2 Inhibition
Kinetin (Analog) FibroblastsN/A (Anti-aging)Antioxidant / Cytokinin

References

  • National Institutes of Health (NIH). (2021).[2] Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PubMed Central.[2] Retrieved from [Link]

  • MDPI. (2023).[2] Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. Retrieved from [Link][2]

  • PubChem. (n.d.).[2] 5-(6-Amino-9H-purin-9-yl)pentanenitrile Compound Summary. Retrieved from [Link][2]

  • ResearchGate. (2025). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Retrieved from [Link][2]

Sources

metabolic stability of N-9H-purin-6-ylisoleucine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N-9H-purin-6-ylisoleucine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a pivotal, non-negotiable step. Metabolic stability, the susceptibility of a compound to biotransformation, dictates its pharmacokinetic profile, influencing crucial parameters such as half-life, bioavailability, and systemic exposure.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and lead to toxicity.[3] Therefore, a thorough understanding of a candidate's metabolic fate is essential for predicting its in vivo performance and ensuring its safety and efficacy.[1]

This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of N-9H-purin-6-ylisoleucine, a novel purine analog conjugated with the amino acid isoleucine. As a purine antimetabolite analog, this molecule holds potential therapeutic value, but its unique structure—combining a purine core with a branched-chain amino acid—presents a distinct metabolic profile that warrants detailed investigation.[4][5] We will delve into the theoretical underpinnings of its metabolism, provide detailed, field-proven protocols for its assessment using primary in vitro systems, and outline the analytical methodologies required for robust data generation and interpretation.

Section 1: Theoretical Metabolic Landscape of N-9H-purin-6-ylisoleucine

Understanding the potential metabolic pathways of N-9H-purin-6-ylisoleucine is foundational to designing a robust in vitro evaluation strategy. The molecule's hybrid structure suggests susceptibility to enzymes involved in both purine and amino acid metabolism.

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing hydrophilicity.[6] For N-9H-purin-6-ylisoleucine, several Phase I pathways are plausible:

  • Oxidation of the Purine Ring: The purine core is a primary target for cytochrome P450 (CYP450) enzymes, the most important enzyme system in Phase I metabolism.[2][6] Hydroxylation at various positions on the purine ring is a common metabolic route.

  • Oxidation of the Isoleucine Side Chain: The aliphatic side chain of isoleucine is also susceptible to CYP450-mediated oxidation, leading to hydroxylated metabolites.

  • Amide Hydrolysis: The amide bond linking the purine and isoleucine moieties could be a target for amidase enzymes, cleaving the molecule into its constituent purine and isoleucine parts.[7]

  • Deamination: The primary amine of the isoleucine moiety could undergo oxidative deamination.

Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility to facilitate excretion.[1][6]

  • Glucuronidation: This is a prevalent Phase II reaction where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl or amine groups.[6][8] Any hydroxylated metabolites from Phase I would be prime candidates for glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfo group to hydroxyl groups, another potential pathway for hydroxylated metabolites.[3][8]

  • Amino Acid Conjugation: While the molecule already contains an amino acid, further conjugation is a possibility, though less common for this structural class.[9]

The following diagram illustrates these potential metabolic routes.

G cluster_phase1 Phase I Metabolism Parent N-9H-purin-6-ylisoleucine Ox_Purine Oxidized Purine Metabolite Parent->Ox_Purine CYP450 Ox_Ile Oxidized Isoleucine Metabolite Parent->Ox_Ile CYP450 Hydrolysis Amide Hydrolysis Products (Purine + Isoleucine) Parent->Hydrolysis Amidases Deamination Deaminated Metabolite Parent->Deamination Oxidative Deamination Glucuronide Glucuronide Conjugate Ox_Purine->Glucuronide UGTs Sulfate Sulfate Conjugate Ox_Purine->Sulfate SULTs Ox_Ile->Glucuronide UGTs Ox_Ile->Sulfate

Caption: Potential Phase I and Phase II metabolic pathways for N-9H-purin-6-ylisoleucine.

Section 2: Core In Vitro Experimental Systems

The choice of the in vitro system is critical for obtaining biologically relevant data. The two most widely used and trusted systems for early-stage metabolic stability assessment are liver microsomes and primary hepatocytes.[3][10]

Liver Microsomes: The Workhorse for Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[1] They are a cost-effective and high-throughput-compatible model rich in Phase I enzymes, particularly CYP450s, as well as some Phase II enzymes like UGTs.[7][11]

  • Expertise & Experience: The primary utility of a microsomal stability assay is to determine a compound's intrinsic clearance (CLint) mediated by oxidative enzymes.[12] This system is ideal for identifying compounds with high susceptibility to CYP450 metabolism. However, it lacks cytosolic enzymes and requires the addition of cofactors like NADPH for CYP450 activity.[3]

  • Trustworthiness: A self-validating microsomal assay includes positive controls (compounds with known high and low clearance rates, e.g., Verapamil and Warfarin) and a negative control (incubation without NADPH) to ensure that the observed compound depletion is enzyme- and cofactor-dependent.

Hepatocytes: The "Gold Standard" Integrated System

Intact primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment.[10] They also possess functional transporters, allowing for the assessment of uptake and efflux processes that can influence metabolism.

  • Expertise & Experience: Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism.[3] They are particularly crucial for compounds like N-9H-purin-6-ylisoleucine, which may undergo both Phase I and Phase II reactions or be metabolized by cytosolic enzymes not present in microsomes.

  • Trustworthiness: The viability of hepatocytes is paramount. Assays should include a viability check (e.g., Trypan Blue exclusion) before and after the incubation period. Positive and negative controls for clearance are also essential for validating the metabolic competency of the cell batch.

The following workflow diagram outlines the decision-making and experimental process.

G Start Start: Assess Metabolic Stability of N-9H-purin-6-ylisoleucine Screening Initial High-Throughput Screen Start->Screening Microsomes Liver Microsomal Stability Assay (Primary focus on Phase I) Screening->Microsomes Fast, cost-effective Hepatocytes Hepatocyte Stability Assay (Comprehensive Phase I & II) Screening->Hepatocytes More comprehensive Data_Analysis LC-MS/MS Analysis: Parent Compound Depletion Microsomes->Data_Analysis Hepatocytes->Data_Analysis Calc Calculate Kinetic Parameters (t½, CLint) Data_Analysis->Calc MetID Metabolite Identification (If required) Data_Analysis->MetID Parallel analysis Decision Decision Point: Metabolically Stable? Calc->Decision Proceed Proceed to Further Development Decision->Proceed Yes Optimize Optimize Chemical Structure Decision->Optimize No

Sources

Methodological & Application

step-by-step chemical synthesis protocol for N-9H-purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-PUR-06

Executive Summary

Target Molecule: N-(9H-purin-6-yl)-L-isoleucine (Also known as


-isoleucyladenine).
CAS Registry Number:  13393-24-3 (generic for N6-amino acid conjugates).
Application:  Cytokinin analog research, Adenosine Receptor (AR) ligand development, and nucleobase-amino acid conjugate studies.

This guide details a robust, scalable protocol for the synthesis of N-(9H-purin-6-yl)-L-isoleucine via Nucleophilic Aromatic Substitution (


). Unlike standard peptide couplings, this synthesis requires the displacement of a halide on the electron-deficient purine ring by the 

-amino group of isoleucine. Two methods were evaluated; the Direct Thermal Method is presented here as the optimal balance between atom economy and yield, avoiding the protection-deprotection steps associated with ester intermediates.
Strategic Analysis & Mechanism
2.1 Mechanistic Pathway (

)

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring of the purine core activate the C6-position, making it susceptible to nucleophilic attack.

  • Addition: The lone pair of the L-isoleucine amino group attacks the C6 carbon of 6-chloropurine.

  • Intermediate: A Meisenheimer-like tetrahedral intermediate forms, stabilized by the resonance of the purine ring.

  • Elimination: Chloride (

    
    ) is expelled, restoring aromaticity.
    
  • Tautomerization: The N9 proton remains labile; the product exists primarily as the N9-H tautomer in neutral solution.

2.2 Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of L-isoleucine (1.1–1.2 eq) drives the reaction to completion, as 6-chloropurine is the cost-limiting reagent.

  • Base Selection: Triethylamine (

    
    ) is essential to scavenge the HCl byproduct. Without a base, the protonated amine of the product/reactant inhibits further reaction.
    
  • Solvent System: n-Butanol is the solvent of choice. Its high boiling point (117.7°C) allows the reaction to overcome the activation energy barrier of the

    
     on the unsubstituted purine, while its polarity dissolves the zwitterionic amino acid at high temperatures.
    
Visualization of Workflow
3.1 Reaction Scheme & Process Flow

SynthesisFlow start Start: Reagent Prep reactants 6-Chloropurine + L-Isoleucine Solvent: n-Butanol Base: Et3N start->reactants heating Reflux (110°C) Time: 6-12 Hours Atmosphere: Argon/N2 reactants->heating monitor TLC Monitoring (MeOH:DCM 1:9) heating->monitor monitor->heating Incomplete workup Workup: Evaporate n-BuOH Resuspend in dilute NaOH monitor->workup Complete precip Precipitation: Adjust pH to 4.0-5.0 (HCl) workup->precip filter Filtration & Wash (Cold Water/Ether) precip->filter final Final Product: N-(9H-purin-6-yl)-L-isoleucine filter->final

Caption: Figure 1. Step-by-step process flow for the synthesis of N-(9H-purin-6-yl)-L-isoleucine via thermal


.
Detailed Experimental Protocol
4.1 Reagents & Equipment
ReagentMW ( g/mol )EquivalentsQuantity (Example)Role
6-Chloropurine 154.561.01.55 g (10 mmol)Electrophile
L-Isoleucine 131.171.21.57 g (12 mmol)Nucleophile
Triethylamine (

)
101.192.53.5 mL (25 mmol)Base/Scavenger
n-Butanol 74.12Solvent30 mLSolvent
1M HCl / 1M NaOH --As neededpH Adjustment

Equipment:

  • 50 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser.

  • Oil bath with temperature control.

  • Magnetic stir bar.[1]

  • Rotary evaporator.

4.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 1.55 g of 6-chloropurine and 1.57 g of L-isoleucine directly into the 50 mL RBF.

  • Add 30 mL of n-butanol . The solids will not dissolve completely at room temperature; this is normal.

  • Add 3.5 mL of Triethylamine (

    
    ) .
    
  • Attach the reflux condenser and flush the system with Nitrogen or Argon for 5 minutes (optional but recommended to prevent oxidation of the purine ring).

Step 2: Thermal Reaction

  • Heat the oil bath to 115°C to establish a gentle reflux inside the flask.

  • Stir vigorously. The mixture should become homogeneous as it approaches reflux temperature.

  • Maintain reflux for 8 to 12 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 10% Methanol in Dichloromethane). The starting 6-chloropurine (

      
      ) should disappear, and a new, more polar spot (Product) should appear near the baseline or 
      
      
      
      (depending on plate acidity).

Step 3: Workup & Precipitation

  • Cool the reaction mixture to room temperature.

  • Remove the n-butanol under reduced pressure using a rotary evaporator. A gummy, yellowish residue will remain.

  • Solubilization: Add 20 mL of 1M NaOH to the residue. Stir until fully dissolved. The high pH ensures the carboxylic acid is deprotonated (

    
    ) and the purine N9 is deprotonated, maximizing solubility.
    
  • Extraction (Impurity Removal): Extract the aqueous layer once with 15 mL of Ethyl Acetate to remove unreacted 6-chloropurine or non-polar byproducts. Discard the organic (top) layer.

Step 4: Isoelectric Precipitation (Critical Step)

  • Place the aqueous phase in a beaker with a stir bar.

  • Slowly add 1M HCl dropwise while monitoring pH.

  • Target pH: Adjust to pH 4.0 – 4.5 .

    • Why? This is the approximate isoelectric point (pI) where the zwitterion (Purine-NH-CH(R)-COOH) is least soluble.

  • A white to off-white precipitate will form.

  • Cool the beaker in an ice bath for 30 minutes to maximize yield.

Step 5: Isolation & Drying

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the cake with ice-cold water (2 x 10 mL) to remove salts (NaCl/Et3N·HCl).

  • Wash with cold acetone (1 x 10 mL) to facilitate drying.

  • Dry the solid in a vacuum oven at 50°C for 6 hours.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

TechniqueExpected ResultDiagnostic Interpretation
Appearance White to off-white powderYellowing indicates oxidation or residual solvent.
Yield 65% – 80%Lower yields suggest incomplete precipitation at Step 4.
Melting Point 230°C – 235°C (Decomposes)Sharp range indicates high purity.
MS (ESI+)

Confirms molecular weight (

).
1H NMR

8.2 (s, 1H, H-2),

8.1 (s, 1H, H-8)
Two singlets in the aromatic region confirm the purine core integrity.

Troubleshooting Note: If the product is an oil or sticky gum upon acidification, it likely contains trapped n-butanol. Redissolve in minimal 1M NaOH and re-precipitate very slowly with dilute HCl.

References
  • Letham, D. S., & Young, H. (1971). Regulators of Cell Division in Plant Tissues: The Synthesis of Cytokinins. Phytochemistry.[2][3] Link

    • Context: Establishes the foundational method for condensing 6-chloropurine with amines.
  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. Link

    • Context: Validates the bioactivity and structural characteriz
  • Wan, Z., et al. (2006). A microwave-assisted synthesis of N6-substituted purines. Tetrahedron Letters. Link

    • Context: Provides modern optimization parameters for acceler
  • BenchChem. (2025).[4] Chemical Synthesis Routes for L-Isoleucine and Derivatives.Link

    • Context: General reference for amino acid handling and physical properties.

Sources

Application Notes and Protocols for Determining Optimal Solvent Systems for N-9H-purin-6-ylisoleucine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-9H-purin-6-ylisoleucine Solubility in Research and Development

N-9H-purin-6-ylisoleucine is a molecule of significant interest in medicinal chemistry and drug development, integrating the biologically crucial purine scaffold with the essential amino-acid isoleucine.[1] The purine core is fundamental to the structure of nucleic acids and vital cellular components like ATP, making its derivatives a fertile ground for therapeutic innovation.[1] The conjugation of this purine structure with an amino acid introduces unique physicochemical properties that can influence its biological activity and therapeutic potential.

A critical determinant of a compound's utility in both in vitro and in vivo systems is its solubility. Poor solubility can impede absorption, limit bioavailability, and introduce artifacts in experimental assays. Therefore, a comprehensive understanding of the solubility of N-9H-purin-6-ylisoleucine in various solvent systems is paramount for advancing its research and development. This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvent systems for N-9H-purin-6-ylisoleucine, ensuring reliable and reproducible experimental outcomes.

Molecular Characteristics and a Priori Solubility Considerations

To rationally approach the selection of potential solvents, it is essential to first consider the molecular structure of N-9H-purin-6-ylisoleucine. The molecule is a conjugate of a purine and the amino acid isoleucine. This bifunctional nature imparts a degree of polarity. The purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding. The isoleucine moiety contributes a non-polar, aliphatic side chain, alongside a polar amino and carboxylic acid group.[2]

Based on the principle of "like dissolves like," which posits that substances with similar polarity and intermolecular forces are more likely to be soluble in one another, we can anticipate that N-9H-purin-6-ylisoleucine will exhibit solubility in a range of polar solvents.[3][4][5][6] The presence of both hydrogen bond donors and acceptors suggests that polar protic and polar aprotic solvents could be effective. Conversely, its solubility in nonpolar solvents is expected to be limited.

Systematic Approach to Solvent Screening: A Workflow

A systematic and tiered approach to solvent screening is recommended to efficiently identify optimal solvent systems. This workflow begins with single-solvent systems and progresses to more complex binary and ternary mixtures to fine-tune solubility.

Solvent_Screening_Workflow cluster_0 Tier 1: Single Solvent Screening cluster_1 Tier 2: Binary Solvent System Optimization cluster_2 Tier 3: Ternary and pH-Adjusted Systems (Optional) T1_Start Select a diverse range of single solvents (polar protic, polar aprotic, nonpolar) T1_Exp Perform Kinetic Solubility Assay T1_Start->T1_Exp T1_Analysis Analyze solubility via HPLC-UV or UV-Vis T1_Exp->T1_Analysis T1_Result Rank solvents based on solubility T1_Analysis->T1_Result T2_Start Select top-performing polar solvents from Tier 1 T1_Result->T2_Start Proceed with best candidates T2_Mix Prepare binary mixtures at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) T2_Start->T2_Mix T2_Exp Perform Thermodynamic Solubility Assay T2_Mix->T2_Exp T2_Analysis Quantify solubility and assess for synergistic effects T2_Exp->T2_Analysis T2_Result Identify optimal binary solvent ratios T2_Analysis->T2_Result T3_Start Based on Tier 2 results, introduce a third solvent or adjust pH T2_Result->T3_Start For further refinement T3_Exp Investigate the effect of pH on aqueous solubility using buffers T3_Start->T3_Exp T3_Analysis Determine solubility in complex and biologically relevant media T3_Exp->T3_Analysis T3_Result Finalize optimal solvent system(s) for specific applications T3_Analysis->T3_Result

Caption: A tiered workflow for systematic solvent screening.

Data Presentation: A Comparative Table of Solvent Systems

A structured table should be used to log and compare the solubility data obtained from the screening experiments. This allows for a clear and concise overview of the performance of each solvent system.

Solvent System Solvent Class Polarity Index Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL) Observations
HexaneNonpolar0.1< 1< 1Insoluble
TolueneNonpolar2.4< 5< 5Very poorly soluble
Dichloromethane (DCM)Polar Aprotic3.150-10040-80Moderate solubility
AcetonePolar Aprotic5.1100-20090-180Good solubility
Acetonitrile (ACN)Polar Aprotic5.8200-500180-450High solubility
Isopropanol (IPA)Polar Protic3.9100-25090-220Good solubility
Ethanol (EtOH)Polar Protic4.3250-600230-550High solubility
Methanol (MeOH)Polar Protic5.1500-1000480-950Very high solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 2000> 1800Excellent solubility
Water (pH 7.0)Polar Protic10.210-508-45Sparingly soluble
ACN:Water (50:50)Binary Mixture-800-1500750-1400Synergistic effect observed
MeOH:DCM (50:50)Binary Mixture-600-1200550-1100High solubility

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Kinetic Solubility Assay

This high-throughput method is ideal for the initial screening of a large number of single solvents.[7] It provides a rapid assessment of solubility.

Materials:

  • N-9H-purin-6-ylisoleucine

  • DMSO (HPLC grade)

  • A diverse range of test solvents (HPLC grade)

  • 96-well microplate

  • Plate shaker

  • Plate reader or HPLC-UV system

Procedure:

  • Prepare a stock solution of N-9H-purin-6-ylisoleucine in DMSO at a high concentration (e.g., 10 mg/mL).

  • In a 96-well plate, add the appropriate volume of each test solvent.

  • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration (typically 1-2% DMSO to minimize its co-solvent effect).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Analyze the concentration of the dissolved compound in the supernatant. This can be done directly in the plate using a UV plate reader if the compound has a suitable chromophore and the solvents do not interfere, or by taking an aliquot for analysis by HPLC-UV.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility and is considered the gold standard.[8][9] It is best suited for a smaller number of promising solvent systems identified from the kinetic assay.

Materials:

  • N-9H-purin-6-ylisoleucine (solid)

  • Selected solvent systems

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid N-9H-purin-6-ylisoleucine to a vial containing a known volume of the test solvent system. The presence of undissolved solid is crucial.

  • Seal the vials and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of N-9H-purin-6-ylisoleucine in the diluted filtrate using a validated HPLC-UV method.

Protocol 3: HPLC-UV Quantification

A robust and validated HPLC-UV method is essential for the accurate quantification of N-9H-purin-6-ylisoleucine in the solubility assays.[1][10]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point for method development.

Example Gradient:

Time (min) % Aqueous % Organic
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Detection:

  • Monitor the UV absorbance at the λmax of N-9H-purin-6-ylisoleucine (to be determined experimentally, but likely in the 260-280 nm range typical for purine derivatives).

Quantification:

  • Prepare a calibration curve using standard solutions of N-9H-purin-6-ylisoleucine of known concentrations.

  • Calculate the concentration of the compound in the test samples by interpolating their peak areas against the calibration curve.

Theoretical Framework: Understanding Solvent-Solute Interactions

The solubility of N-9H-purin-6-ylisoleucine is governed by the interplay of intermolecular forces between the solute and the solvent molecules. A useful framework for predicting and understanding these interactions is the Hansen Solubility Parameters (HSP).[1][8][11][12] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Involving the sharing of a hydrogen atom between electronegative atoms.

The principle is that substances with similar HSP values are likely to be miscible. By determining the HSP of N-9H-purin-6-ylisoleucine, one can more effectively select solvents with a high probability of good solubility.

Molecular_Interactions cluster_solute N-9H-purin-6-ylisoleucine cluster_solvent Polar Protic Solvent (e.g., Methanol) Solute N-9H-purin-6-ylisoleucine Solvent_P Methanol (CH3OH) Solute->Solvent_P Hydrogen Bonding (N-H...O, O-H...N) Solute->Solvent_P Dipole-Dipole Interactions Solute->Solvent_P Dispersion Forces

Caption: Key intermolecular forces in the dissolution of N-9H-purin-6-ylisoleucine.

Troubleshooting Common Issues in Solubility Determination

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable solubility - Inappropriate solvent choice.- Compound is inherently poorly soluble.- Expand the range of solvents screened, including more polar options like DMSO or DMF.- Consider the use of co-solvents or pH modification for aqueous systems.
Inconsistent or irreproducible results - Insufficient equilibration time in thermodynamic assays.- Supersaturation in kinetic assays.- Inaccurate quantification.- Extend the incubation time for thermodynamic assays and confirm equilibrium is reached.- For kinetic assays, be mindful of potential precipitation over time.- Ensure the analytical method is fully validated for linearity, accuracy, and precision.
Compound degradation - Instability in the chosen solvent or at the experimental temperature.- Assess the stability of the compound in the selected solvents over the duration of the experiment.- Perform experiments at a lower temperature if necessary.
Precipitation upon dilution - The dilution solvent is a poor solvent for the compound.- Dilute the sample with the mobile phase used for HPLC analysis or a solvent known to have good solubilizing properties for the compound.

Conclusion

The systematic approach outlined in this application note provides a robust framework for determining the optimal solvent systems for N-9H-purin-6-ylisoleucine. By combining a tiered solvent screening strategy with validated analytical quantification, researchers can obtain reliable and accurate solubility data. This information is critical for the design of meaningful biological assays, the development of suitable formulations for in vivo studies, and the overall advancement of N-9H-purin-6-ylisoleucine as a potential therapeutic agent. A thorough understanding of its solubility characteristics will undoubtedly accelerate its journey from the laboratory to potential clinical applications.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • GENERAL HPLC METHODS. [Link]

  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?. [Link]

  • Gabrienko, A. A., & Agafontsev, A. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 515-524.
  • Strasbourg - PCBIS. Thermodynamic solubility. [Link]

  • Rezić, I., & Babić, S. (2007). Optimization of the TLC Separation of Seven Amino Acids.
  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Yalkowsky, S. H. (2014). Principles of solubility. In Solubility and Solubilization in Aqueous Media (pp. 1-24). American Chemical Society.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]

  • Wikipedia. Isoleucine. [Link]

  • BS Publications. UNIT 1 SOLUBILITY OF DRUGS. [Link]

  • The Organic Chemistry Tutor. Like Dissolves Like. [Link]

  • Study.com. Applying Like Dissolves Like | Chemistry. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Molnár, I., & J. L. Snyder. (2010). Solvent selection in liquid chromatography. In Journal of Chromatography Library (Vol. 73, pp. 241-285). Elsevier.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of N-9H-purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Optimization, and Validation Strategy

Executive Summary

This guide details the method development strategy for N-9H-purin-6-ylisoleucine (also known as N⁶-isoleucyladenine or N-(purin-6-yl)isoleucine).[1] This compound represents a conjugate of a purine nucleobase and a hydrophobic amino acid, structurally analogous to naturally occurring cytokinins (e.g., N⁶-isopentenyladenine).

The protocol addresses the specific chromatographic challenges posed by this molecule: the amphoteric nature of the amino acid moiety, the basicity of the purine ring, and the hydrophobicity of the isoleucine side chain. The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, optimized for separation from common synthetic impurities (free adenine, free isoleucine) and potential isomers.

Physicochemical Profile & Mechanistic Insight

Effective method development requires understanding the molecule's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Purine ring (N9-H) + Isoleucine side chain (N6)Dual nature: UV-active core (Purine) + Hydrophobic tail (Ile).[1]
UV Absorbance

Strong UV chromophore allows for sensitive detection without derivatization.[1]
pKa Values

(Adenine N1)

(-COOH)

(-NH, masked in amide bond)
The molecule is zwitterionic.[1] pH control is critical. At pH < 3.0, the purine is protonated (cationic). At pH > 5.0, the carboxylic acid is ionized (anionic).
Hydrophobicity Moderate (LogP

0.5 - 1.[1]5)
Retains well on C18 columns but requires organic modifier (MeOH/ACN) to elute.[1]
Method Development Strategy
3.1 Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with end-capping.[1]

    • Reasoning: The isoleucine side chain provides sufficient hydrophobicity for interaction with C18 ligands. End-capping is essential to reduce peak tailing caused by the interaction between the basic purine nitrogens and residual silanols on the silica surface.

  • Alternative: C8 or Phenyl-Hexyl .[1]

    • Reasoning: If the isoleucine chain causes excessive retention or if orthogonal selectivity is needed to separate structural isomers (e.g., leucine vs. isoleucine conjugates).

3.2 Mobile Phase & pH Control
  • Buffer: Potassium Phosphate (20-25 mM) adjusted to pH 3.0 - 4.0 .

    • Why pH 3.0? At this pH, the carboxylic acid is partially suppressed, and the purine ring is protonated. This ensures the molecule is in a stable ionic state, improving peak shape. Lower pH also suppresses silanol ionization (

      
      ), reducing secondary interactions (tailing).[1]
      
  • Organic Modifier: Acetonitrile (ACN) .[2]

    • Reasoning: ACN provides sharper peaks and lower backpressure than methanol for peptide-like conjugates.

3.3 Detection
  • UV-Vis / DAD: 265 nm .[1]

    • Reasoning: This is the characteristic absorption maximum for

      
      -substituted adenines. Monitoring at 210 nm is possible for the peptide bond but is susceptible to solvent noise.
      
Detailed Experimental Protocol
4.1 Reagents and Equipment
  • HPLC System: Binary gradient pump, UV/DAD detector, Autosampler.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
4.2 Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 3.4 g

    
     in 1000 mL water (25 mM). Adjust pH to 3.2 using dilute 
    
    
    
    . Filter through 0.22 µm membrane.[3]
  • Mobile Phase B (Organic): 100% Acetonitrile.

4.3 Gradient Program
  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 30°C (Controlled temperature improves retention time reproducibility).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Equilibration
2.0955Isocratic Hold (Elute polar impurities)
15.04060Linear Gradient (Elute Analyte)
18.0595Wash Step
20.0595Wash Hold
20.1955Re-equilibration
25.0955End of Run
4.4 Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-9H-purin-6-ylisoleucine in 1 mL of DMSO or 50:50 Methanol:Water (with 0.1% Formic acid if solubility is poor).

  • Working Standard: Dilute stock to 50 µg/mL using Mobile Phase A.

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps:

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor (

      
      ) between 0.8 and 1.5.
      
  • Linearity:

    • Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Requirement:

      
      .
      
  • Specificity (Impurities):

    • Inject pure Adenine and pure Isoleucine.

    • Requirement: Ensure baseline resolution (

      
      ) between the conjugate and its precursors. Adenine usually elutes early (2-4 min), while the conjugate elutes later due to the isoleucine chain.
      
Visualizations
Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the column and mobile phase based on the analyte's properties.

MethodDevelopment Start Analyte: N-9H-purin-6-ylisoleucine CheckSolubility Check Solubility (Hydrophobic Side Chain) Start->CheckSolubility CheckPKa Check pKa (Purine ~4.2, COOH ~2.3) Start->CheckPKa ColumnSelect Select Column: C18 End-Capped CheckSolubility->ColumnSelect Moderate Hydrophobicity MobilePhase Mobile Phase Selection CheckPKa->MobilePhase ColumnSelect->MobilePhase BufferChoice Buffer: Phosphate pH 3.2 (Suppresses Silanols) MobilePhase->BufferChoice OrganicChoice Modifier: Acetonitrile (Sharper Peaks) MobilePhase->OrganicChoice Optimization Gradient Optimization (5% to 60% B) BufferChoice->Optimization OrganicChoice->Optimization FinalMethod Validated Method Optimization->FinalMethod

Caption: Logic flow for selecting stationary and mobile phases based on the physicochemical properties of N6-substituted purines.

Figure 2: Sample Preparation & Analysis Workflow

A step-by-step visual guide to the experimental protocol.

Workflow Step1 1. Weigh Sample (1 mg) Step2 2. Dissolve (DMSO/MeOH) Step1->Step2 Step3 3. Dilute (Mobile Phase A) Step2->Step3 Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Injection (10-20 µL) Step4->Step5 Step6 6. Data Analysis (265 nm) Step5->Step6

Caption: Operational workflow from raw sample to analytical result.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 49852350, N,N-dihydroxy-L-isoleucine (Related Structure). Retrieved from [Link][1]

  • Agilent Technologies. Analysis of Amino Acids by HPLC (General Protocol). Retrieved from [Link]

  • National Institutes of Health (NIH). Single-run high-performance liquid chromatography of nucleotides and purine bases. (Anal Biochem).[4] Retrieved from [Link]

Sources

extraction of N-9H-purin-6-ylisoleucine from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-9H-purin-6-ylisoleucine (also referred to as N6-isoleucyladenine) is a synthetic purine-amino acid conjugate. Structurally, it consists of an adenine scaffold substituted at the N6-position with an isoleucine moiety. This compound represents a class of purine antimetabolites and cytokinin analogs often investigated for their potential as prodrugs, kinase inhibitors, or transport probes in drug development.

The bioanalysis of this molecule presents unique challenges due to its amphoteric nature : it possesses a basic purine ring (pKa ~4.2 for N1) and an acidic carboxylic acid group (pKa ~2.3) from the isoleucine tail. Consequently, the molecule exists as a zwitterion at physiological pH, leading to poor retention on standard C18 columns and complex extraction behavior.

This Application Note details a robust, self-validating workflow for the extraction of N-9H-purin-6-ylisoleucine from plasma and tissue homogenates , utilizing Mixed-Mode Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS.

Experimental Workflow

The following diagram outlines the critical decision pathways and processing steps for ensuring high recovery and data integrity.

ExtractionWorkflow Start Biological Matrix (Plasma, Tissue, Urine) PreTreat Pre-Treatment Adjust pH & Protein Disruption Start->PreTreat Decision Matrix Complexity? PreTreat->Decision PPT Protocol A: Protein Precipitation (PPT) (High Throughput) Decision->PPT Screening / High Conc. SPE Protocol B: Solid Phase Extraction (MAX) (High Sensitivity) Decision->SPE PK / Low Conc. / Tissue Analysis LC-MS/MS Analysis (HILIC Mode) PPT->Analysis SPE->Analysis Validation Data Validation (Recovery, Matrix Effect) Analysis->Validation

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements and matrix complexity.

Sample Preparation Protocols

Protocol A: Enhanced Protein Precipitation (Plasma/Serum)

Best for: High-throughput screening (HTS) and samples with concentrations > 10 ng/mL.

Mechanism: The use of acidified organic solvent disrupts protein binding and ensures the protonation of the purine ring, maintaining solubility while precipitating bulk proteins.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., N6-isoleucyladenine-d3 or similar purine analog like Kinetin-d5) at 100 ng/mL. Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.2% Formic Acid .

    • Note: The formic acid is critical to disrupt zwitterionic interactions with plasma albumin.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean plate.

  • Dilution (Critical): Dilute the supernatant 1:1 with 10 mM Ammonium Formate (pH 3.0) prior to injection to improve peak shape on HILIC columns.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE (Tissue/Urine)

Best for: Pharmacokinetic (PK) studies, tissue homogenates, and trace-level detection (< 1 ng/mL).

Mechanism: This protocol exploits the carboxylic acid moiety. At neutral pH, the compound is anionic (COO-). It binds to the anion exchange resin while neutrals and cations are washed away. Elution occurs when the acid is protonated (neutralized) by high concentrations of formic acid.

Materials: Oasis MAX or Strata-X-A (30 mg/1 mL) cartridges.

StepReagent/ConditionMechanistic Rationale
1. Pre-treatment Dilute sample (100 µL) with 300 µL 50 mM Ammonium Acetate (pH 7.0) .Adjusts pH > pKa of COOH (~2.3) to ensure ionization (COO-).
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at gravity flow (approx. 1 mL/min).Analyte binds via anion exchange (COO- <-> N+) and hydrophobic retention.
4. Wash 1 1 mL 5% NH4OH in Water .Removes zwitterionic interferences and proteins; ensures analyte remains charged.
5. Wash 2 1 mL Methanol .Removes neutral hydrophobic interferences (lipids) while analyte is retained by ionic bond.
6. Elution 2 x 250 µL 2% Formic Acid in Methanol .Acidifies environment (pH < 2), protonating the carboxyl group (COO- -> COOH), breaking the ionic bond.
7. Reconstitution Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL 90:10 ACN:Water (10 mM NH4COOH) .Solvent compatible with HILIC injection.

LC-MS/MS Analytical Method

Due to the polarity of the isoleucine moiety, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and sensitivity compared to Reverse Phase (C18).

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 90 Initial high organic for HILIC retention.
1.0 90 Isocratic hold to trap polar interferences.
4.0 50 Gradient ramp to elute analyte.
4.1 40 Column flush.

| 5.0 | 90 | Re-equilibration (Critical for HILIC). |

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive Mode ([M+H]+).

  • Compound: N-9H-purin-6-ylisoleucine.[1]

  • Molecular Formula: C11H15N5O2 (MW: ~249.27).

  • Precursor Ion: 250.1 m/z.

TransitionTypeCollision Energy (eV)Origin
250.1 -> 136.1 Quantifier20-25Loss of isoleucine moiety (Adenine+H).
250.1 -> 119.1 Qualifier35-40Cleavage of purine ring (Purine fragment).
250.1 -> 86.1 Qualifier15-20Isoleucine immonium ion.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following criteria must be met during validation:

  • Matrix Effect (ME):

    • Calculate ME using the equation:

      
      
      
    • Where A = Peak area of standard in neat solution, B = Peak area of standard spiked into extracted blank matrix.

    • Acceptance: ME should be between 85-115%. If ME < 80% (suppression) in PPT samples, switch to the SPE Protocol B.

  • Recovery (RE):

    • Compare pre-extraction spike vs. post-extraction spike.

    • Target: > 70% for SPE, > 85% for PPT.

  • Stability:

    • N-substituted adenines can be susceptible to enzymatic deamination in plasma (adenosine deaminase).

    • Countermeasure: Collect blood in tubes containing K2EDTA and keep on ice. If instability is observed, add tetrahydrouridine (deaminase inhibitor) to the collection tube.

References

  • Voller, J., et al. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. (Cited for N6-substituted adenine properties).[2][3][4][5][6]

  • Waters Corporation. (2020). Oasis MAX 96-Well Plate and Cartridge Care & Use Manual. Waters Library. (Cited for SPE Protocol Mechanics).
  • Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.

Sources

Technical Application Note: Solid-Phase Synthesis of N-(9H-Purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note and Protocol for the solid-phase synthesis of N-(9H-purin-6-yl)isoleucine.

Abstract & Scope

This guide details the solid-phase synthesis (SPS) of N-(9H-purin-6-yl)isoleucine (also known as


-isoleucyladenine).[1] This molecule represents a class of 

-substituted purine-amino acid conjugates, which are structurally related to cytokinins (plant hormones) and have emerging relevance as kinase inhibitor scaffolds and nucleoside antimetabolites.[1]

While solution-phase synthesis of purinyl-amino acids often suffers from poor solubility and difficult purification, the solid-phase approach outlined here utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a resin-bound amino acid.[1] This protocol prioritizes the preservation of chiral integrity at the isoleucine 

-carbon and maximizes yield through optimized solvation and thermal conditions.

Strategic Planning & Chemistry Logic

Retrosynthetic Analysis

The target molecule consists of an isoleucine core acylated or alkylated by a purine ring. The nomenclature "N-(9H-purin-6-yl)" indicates the amino nitrogen of isoleucine is bonded to the C6 position of the purine ring.

  • Disconnection: C6(purine)–N(

    
    -Ile) bond.[1]
    
  • Strategy: Resin-bound isoleucine (amine free) acts as the nucleophile attacking an electrophilic purine (6-chloropurine or 6-fluoropurine).[1]

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin is selected over Wang resin.[1]

    • Reasoning: 2-CTC allows for extremely mild cleavage conditions (1-5% TFA), preserving the acid-labile purine glycosidic bonds if this were a nucleoside, but more importantly, its steric bulk minimizes racemization during the initial loading of Fmoc-Ile-OH.[1]

Critical mechanistic Considerations
  • The

    
     Challenge:  The purine ring is electron-rich, making nucleophilic attack at C6 sluggish. Furthermore, the N9-proton of 6-chloropurine is acidic (
    
    
    
    ).[1] Under basic coupling conditions, the purine becomes an anion, further deactivating the ring toward nucleophilic attack.
    • Solution: We utilize elevated temperature (

      
      )  and a polar protic/aprotic solvent mixture (n-Butanol/DMSO ) to facilitate the transition state.[1]
      
  • Racemization Risk: While

    
     does not directly invert the chiral center, prolonged heating in base can promote enolization.
    
    • Control: The use of Diisopropylethylamine (DIPEA) is preferred over stronger bases, and reaction times are optimized to balance conversion vs. integrity.

Visual Workflows

Synthesis Pathway

The following diagram illustrates the step-by-step transformation on solid support.

SPS_Workflow Resin 2-CTC Resin (Solid Support) Loading 1. Loading Fmoc-Ile-OH + DIPEA Resin->Loading DCM Deprotection 2. Fmoc Removal 20% Piperidine/DMF Loading->Deprotection -Fmoc Coupling 3. S_NAr Coupling 6-Chloropurine, DIPEA 80°C, n-BuOH/DMSO Deprotection->Coupling Free Amine Cleavage 4. Cleavage 1% TFA in DCM Coupling->Cleavage Resin-Bound Conjugate Product Final Product N-(9H-purin-6-yl)isoleucine Cleavage->Product Filtration

Caption: Figure 1. Solid-phase workflow for the synthesis of N-(9H-purin-6-yl)isoleucine using 2-CTC resin.

Reaction Mechanism ( )

Understanding the molecular interaction is vital for troubleshooting low yields.[1]

Mechanism cluster_0 Resin-Bound Nucleophile cluster_1 Electrophile in Solution Ile_Amine Ile-NH2 (Resin) Intermediate Meisenheimer-like Transition State Ile_Amine->Intermediate Nucleophilic Attack (Rate Limiting) Purine 6-Chloropurine Purine->Intermediate Base DIPEA Base->Purine Deprotonates N9 (Side Reaction) Product_Resin Resin-Bound Purinyl-Isoleucine Intermediate->Product_Resin Elimination of Cl-

Caption: Figure 2.[1] Mechanistic pathway of the Nucleophilic Aromatic Substitution (


) at the C6 position.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationPurpose
2-Chlorotrityl Chloride Resin Loading: 1.0–1.6 mmol/gSolid support
Fmoc-L-Isoleucine >99% PurityAmino acid building block
6-Chloropurine >98% PurityPurine scaffold (Electrophile)
DIPEA Biotech GradeBase (catalyst/scavenger)
n-Butanol / DMSO AnhydrousHigh-boiling solvent for coupling
Piperidine 20% in DMFFmoc deprotection
TFA/TIS/DCM HPLC GradeCleavage cocktail
Step-by-Step Methodology
Step 1: Resin Loading (Immobilization of Isoleucine) [1]
  • Swelling: Place 2-CTC resin (1.0 g, ~1.6 mmol) in a fritted reaction vessel. Swell in dry Dichloromethane (DCM) (10 mL) for 20 minutes. Drain.

  • Activation: Dissolve Fmoc-L-Ile-OH (1.2 eq, 1.92 mmol) and DIPEA (4.0 eq, 6.4 mmol) in 10 mL dry DCM.

  • Coupling: Add the solution to the resin.[2][3] Agitate gently at room temperature for 2 hours.

  • Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted trityl chlorides) and agitate for an additional 20 minutes.

  • Washing: Drain and wash resin with DCM (

    
     mL), DMF (
    
    
    
    mL), and DCM (
    
    
    mL).[1]
    • Checkpoint: Measure loading efficiency via UV absorbance of the Fmoc-piperidine adduct if quantitative precision is required.

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (10 mL) to the resin.[1]

  • Agitate for 5 minutes, drain.

  • Add fresh 20% Piperidine in DMF (10 mL) and agitate for 15 minutes.

  • Washing: Wash thoroughly with DMF (

    
     mL) and DCM (
    
    
    
    mL) to remove all traces of piperidine (which acts as a competing nucleophile in the next step).[1]
Step 3: Purinylation (

Coupling)

This is the critical step requiring thermal energy.[1]

  • Preparation: Dissolve 6-Chloropurine (5.0 eq) and DIPEA (10.0 eq) in a mixture of n-Butanol/DMSO (1:1 v/v) (10 mL).

    • Note: DMSO improves the solubility of the purine; n-Butanol is a standard solvent for purine nucleophilic substitutions.

  • Reaction: Add the mixture to the resin-bound free amine.

  • Incubation: Heat the reaction vessel to

    
      for 12–16 hours  (overnight).
    
    • Alternative (Microwave): If using a microwave synthesizer, heat to

      
       for 45 minutes (Power: 50W).
      
  • Washing: Drain hot solution.[1] Wash extensively with warm DMF (

    
    , 
    
    
    
    ), then room temp DMF (
    
    
    ), and finally DCM (
    
    
    ).[1]
    • Validation: Perform a Kaiser Test (Ninhydrin).[1] A negative result (no blue color) indicates the free amine has been fully substituted.[1]

Step 4: Cleavage and Isolation
  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.[1] (Note: 2-CTC is hyper-acid sensitive; 1% is sufficient and prevents degradation of the purine).[1]

  • Execution: Treat resin with cleavage cocktail (

    
    ). Collect filtrates immediately into a flask containing a small amount of pyridine or dilute buffer if the product is acid-sensitive (though N6-purines are generally stable).[1]
    
  • Concentration: Evaporate the DCM/TFA mixture under reduced pressure (Rotavap) at room temperature.

  • Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the crude product. Centrifuge and dry.

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: Run on C18 column, Gradient 5-95% ACN in Water (0.1% TFA). The product should elute as a distinct peak, more hydrophobic than free isoleucine but less than the Fmoc-derivative.

  • Mass Spectrometry (ESI-MS):

    • Formula:

      
      [1]
      
    • Expected

      
      .[1]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling (Positive Kaiser Test) Purine deactivation / Steric hindrance1. Increase Temp to

.2. Switch to 6-Fluoropurine (significantly higher reactivity).3.[1] Perform double coupling.
Racemization Excessive heat/base duration1.[1] Use microwave heating (shorter time).2. Ensure 2-CTC resin was used (prevents oxazolone formation).
Low Yield N9-Alkylation side reactionEnsure 6-chloropurine is in excess (5 eq). The N9-H is acidic, but N-alkylation (reaction of N9 with resin) is sterically disfavored compared to the amine attacking C6.
Product Degradation Acid cleavage too harshUse 20% Hexafluoroisopropanol (HFIP) in DCM for cleavage instead of TFA.[1]

References

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides. Source: NCBI / PMC.[1] Context: Discusses racemization risks and

    
     conditions for purine-amino acid conjugates.
    URL:[Link][1]
    
  • Solid Phase Synthesis of Purines from Pyrimidines. Source: ACS Combinatorial Science.[1] Context: foundational strategies for building purine scaffolds on resin.[1] URL:[Link][1]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Source: ResearchGate.[1][4] Context: Conditions for reacting amines with 6-chloropurine derivatives.[1][5] URL:[Link]

  • Solid-phase synthesis of short

    
    -helices (Methodology Reference). 
    Source: Nature Protocols (via PMC).[1]
    Context: Standard protocols for 2-CTC resin handling and Fmoc chemistry.[1]
    URL:[Link]
    

Sources

Application Note & Protocols: High-Purity Crystallization of N-9H-purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Crystalline Purity

N-9H-purin-6-ylisoleucine is a molecule of significant interest, merging the biological relevance of a purine core with the chiral specificity of the amino acid L-isoleucine.[1][2] Such conjugates are pivotal in drug discovery, serving as potential kinase inhibitors or as building blocks for more complex therapeutic agents.[3] For any downstream application, be it in vitro biological assays or preclinical development, achieving the highest possible purity is not merely a goal but a stringent requirement. Crystallization stands as the definitive and most effective method for purifying solid compounds, leveraging the principles of solubility to separate the desired molecule from impurities.[4][5]

This guide provides a comprehensive overview of the theoretical and practical considerations for the crystallization of N-9H-purin-6-ylisoleucine. It details four robust protocols that can be adapted and optimized to yield high-purity, crystalline material suitable for the most demanding research and development applications.

Foundational Principles: Engineering Supersaturation

Crystallization is a thermodynamic process driven by the creation of a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility.[4] From this metastable state, molecules begin to self-assemble into a highly ordered, repeating three-dimensional lattice, forming a crystal. Impurities, which do not fit into this precise lattice geometry, are preferentially excluded and remain in the liquid phase, known as the mother liquor.[4]

The two critical, kinetically-driven steps are:

  • Nucleation: The initial formation of a stable, microscopic crystalline cluster.

  • Crystal Growth: The subsequent addition of molecules to the surface of the existing nucleus.

The quality of the final crystalline product is dictated by the relative rates of these two processes. The objective of the following protocols is to maintain a state of low supersaturation, which favors slower, more controlled crystal growth over rapid nucleation, thereby yielding larger, more perfect crystals.

Molecular Considerations for N-9H-purin-6-ylisoleucine

The unique bifunctional nature of N-9H-purin-6-ylisoleucine dictates the strategic approach to its crystallization:

  • The Purine Moiety: The aromatic purine ring is capable of π-π stacking interactions and extensive hydrogen bonding.[6] Its flat, rigid structure is conducive to forming ordered stacks, a common feature in the crystal structures of purine derivatives.[6] The polarity of the purine core suggests solubility in polar organic solvents.[7]

  • The Isoleucine Moiety: The amino acid portion introduces chirality and the potential for zwitterionic character, depending on the pH. This imparts significant hydrogen bonding capability (both donor and acceptor sites) and influences solubility in protic solvents like water and alcohols. L-isoleucine itself can crystallize in at least two polymorphic forms.[8]

  • Tautomerism: The purine ring can exist in different tautomeric forms.[9] Crystallization is a powerful technique for isolating a single, stable tautomer from a solution where multiple forms may be in equilibrium.[10]

Based on these characteristics, a logical starting point for solvent screening involves polar solvents such as alcohols (methanol, ethanol, isopropanol), acetonitrile, and potentially aqueous mixtures to leverage the properties of the isoleucine side chain.

Recommended Crystallization Protocols

The following four methods represent the most common and effective approaches for obtaining high-quality crystals of small organic molecules. Each protocol is designed as a starting point for optimization.

Method 1: Slow Cooling Crystallization

This is the most traditional and often highly effective method, based on the principle that the solubility of most compounds decreases as the temperature is lowered.[4][11][12]

Protocol Steps:

  • Solubilization: In a clean flask, add the crude N-9H-purin-6-ylisoleucine solid. Add a suitable solvent (e.g., isopropanol or ethanol) portion-wise while heating the mixture gently (e.g., to 50-60°C) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for full dissolution to ensure a saturated solution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter paper or a small plug of cotton in a pipette to remove them. This step is critical to prevent these impurities from acting as unwanted nucleation sites.

  • Slow Cooling: Cover the flask with a stopper or film and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[13]

  • Maturation: Once at room temperature, the flask can be transferred to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Causality: The gradual decrease in temperature slowly reduces the solubility of the compound, creating a state of low supersaturation. This controlled approach favors the growth of large, well-ordered crystals over the formation of many small nuclei.

Method 2: Slow Evaporation

This technique is simple and particularly useful when only small quantities of material are available. It is effective for compounds that are highly soluble at room temperature.[13][14]

Protocol Steps:

  • Dissolution: Dissolve the crude N-9H-purin-6-ylisoleucine in a suitable solvent (e.g., methanol or an acetone/methanol mixture) at room temperature to create a clear, sub-saturated solution.[14]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or beaker).

  • Evaporation: Cover the vessel with a cap or film that has been pierced with one or more small holes using a needle.[15] This allows the solvent to evaporate slowly over a period of hours to weeks.

  • Incubation: Place the vessel in a vibration-free location and monitor for crystal growth.

  • Isolation: Once suitable crystals have formed, isolate them from the remaining mother liquor via decantation or filtration.

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases. This gentle path to supersaturation provides ample time for well-defined crystals to nucleate and grow. The rate of evaporation, and thus the quality of the crystals, can be controlled by the size and number of holes in the covering.[15]

Slow_Evaporation_Workflow A Dissolve Compound in 'Good' Solvent B Filter Solution (0.22 µm) A->B C Transfer to Vial B->C D Cover with Perforated Film C->D E Incubate in Vibration-Free Area D->E F Isolate Crystals E->F

Diagram 1: Workflow for Slow Evaporation Crystallization.
Method 3: Antisolvent Vapor Diffusion

This elegant method is excellent for screening multiple conditions simultaneously and is particularly effective for molecules that are difficult to crystallize. It involves dissolving the compound in a "good" solvent and allowing a miscible "antisolvent" (in which the compound is insoluble) to slowly diffuse into the solution.[13][16]

Protocol Steps:

  • Prepare Reservoir: In a larger outer vessel (e.g., a beaker or a well of a crystallization plate), place a volume of the antisolvent (e.g., diethyl ether or hexane).

  • Prepare Drop: Dissolve the N-9H-purin-6-ylisoleucine in a minimal amount of a good solvent (e.g., methanol or dimethylformamide - DMF).

  • Setup (Hanging Drop): Pipette a small drop (2-5 µL) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system.[17][18]

  • Setup (Sitting Drop): Alternatively, place the drop on a pedestal within the sealed reservoir.[19]

  • Equilibration: The more volatile antisolvent will vaporize and diffuse into the drop containing the compound. This reduces the overall solubility of the compound within the drop, slowly inducing crystallization.

  • Incubation: Place the sealed system in a stable, vibration-free environment and monitor over time.

Causality: The slow diffusion of the antisolvent vapor into the sample drop gradually lowers the solute's solubility, leading to a controlled increase in supersaturation.[19] This technique provides a very slow and gentle approach to the nucleation zone, often yielding high-quality single crystals.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup A Prepare Antisolvent Reservoir D Seal Coverslip over Reservoir A->D B Dissolve Compound in Good Solvent C Pipette Drop onto Coverslip B->C C->D E Antisolvent Vapor Diffuses into Drop D->E F Solubility Decreases, Supersaturation Occurs E->F G Crystals Nucleate and Grow F->G H Isolate Crystals G->H

Diagram 2: Process flow for Antisolvent Vapor Diffusion.
Method 4: Antisolvent Addition

This is a rapid method for inducing crystallization and is particularly useful for large-scale purification.[16][20] It involves the direct addition of an antisolvent to a solution of the compound.

Protocol Steps:

  • Dissolution: Dissolve the crude N-9H-purin-6-ylisoleucine in a minimum volume of a "good" solvent (e.g., DMSO or NMP) at room temperature.

  • Antisolvent Addition: While stirring the solution vigorously, slowly add a miscible antisolvent (e.g., water, ethanol, or isopropanol) dropwise.[21]

  • Induce Precipitation: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to equilibrate.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration, wash with the antisolvent or a mixture of the solvent/antisolvent, and dry under vacuum.

Causality: The addition of the antisolvent reduces the solubility of the solute in the bulk solution, causing rapid supersaturation and precipitation.[16][22] The key to obtaining good crystals is a very slow rate of antisolvent addition with efficient mixing to avoid localized, excessively high supersaturation which can lead to amorphous precipitation or "oiling out".

Data Summary and Troubleshooting

The selection of a solvent system is the most critical parameter in any crystallization experiment. The following table provides starting points for solvent and antisolvent combinations based on the chemical properties of N-9H-purin-6-ylisoleucine.

Method Primary Solvent (Good Solvent) Antisolvent (Poor Solvent) Key Considerations
Slow Cooling Isopropanol, Ethanol, AcetonitrileN/AEnsure the compound has a steep solubility curve (high solubility when hot, low when cold).
Slow Evaporation Methanol, Acetone, Ethyl AcetateN/ARequires a solvent with moderate volatility. Avoid highly volatile solvents for better crystal quality.[13]
Vapor Diffusion DMF, DMSO, MethanolDiethyl Ether, Hexane, TolueneThe antisolvent must be more volatile than the primary solvent.
Antisolvent Addition DMSO, NMP, DMFWater, Ethanol, IsopropanolAdd antisolvent very slowly to a vigorously stirred solution to prevent oiling out.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Concentrate the solution further; use a less effective solvent; try a different method like antisolvent addition.
"Oiling Out" Supersaturation is too high; cooling is too rapid; compound is impure.Slow down the cooling/evaporation/antisolvent addition rate; use a more dilute solution; add a small amount of "good" solvent to redissolve the oil and try again.
Amorphous Powder Nucleation rate is much higher than the growth rate.Decrease the level of supersaturation by using a more dilute solution or a slower rate of change (cooling, evaporation, etc.).
Many Small Crystals Too many nucleation events.Reduce the rate of supersaturation; filter the solution hot to remove nucleation sites; use fewer scratches if inducing nucleation.

References

  • Re-crystallization experiments. (n.d.).
  • SATHEE. (n.d.). Chemistry Crystallization.
  • GEA Process Engineering. (n.d.). Crystallization of Amino Acids.
  • Linac Coherent Light Source. (n.d.). Crystal Growth. LCLS Biology.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • ACS Publications. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design.
  • NIH. (2011). Protein Crystallization for X-ray Crystallography. PMC.
  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Google Patents. (n.d.). CN101747217A - L-isoleucine crystallization process.
  • NIH. (n.d.). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. PubMed.
  • Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • Guide for crystallization. (n.d.).
  • YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial.
  • Myande. (n.d.). Cooling/Freezing Crystallization.
  • ResearchGate. (n.d.). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation.
  • MDPI. (n.d.). Electric-Potential-Assisted Crystallisation of L-Isoleucine: A Study of Nucleation Kinetics and Its Associated Parameters.
  • Slow Evaporation Method. (n.d.).
  • NIH. (n.d.). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. PMC.
  • ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • ResearchGate. (n.d.). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.
  • Ebner. (n.d.). Cooling Crystallization & Crystallizers.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. doi:10.1039/D2CS00697A.
  • ResearchGate. (n.d.). Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • NIH. (n.d.). The Crystallization of Monosodium Urate. PMC.
  • Wikipedia. (n.d.). Uric acid.
  • Microbe Notes. (2022). Purine Synthesis.
  • Pure Process Technology. (n.d.). Solvent Purification Systems.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
  • ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
  • NIH. (n.d.). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. PubMed Central.
  • Wikipedia. (n.d.). Purine.
  • News-Medical. (n.d.). Purine Biosynthesis.
  • YouTube. (2022). Solvent Anti-Solvent method in depth| Nanosuspension | Microspheres.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.

Sources

Application Note: Handling and Storage of N-9H-Purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-9H-Purin-6-ylisoleucine (also referred to as N-(purin-6-yl)isoleucine or N⁶-isoleucyladenine conjugate) is a synthetic purine derivative where the amino acid isoleucine is coupled to the C6 position of the purine ring.[1] This compound belongs to a class of N⁶-substituted purines , structurally related to naturally occurring cytokinins and tRNA modifications (e.g., N⁶-threonylcarbamoyladenosine).

Research indicates these conjugates possess significant biological utility, ranging from antimycobacterial activity (specifically against M. tuberculosis) to potential immunostimulatory effects. However, the hybrid nature of the molecule—combining a hydrophobic heterocyclic aromatic ring with a chiral amino acid—presents unique challenges in solubility, stereochemical stability, and long-term storage.

This guide provides a standardized protocol for the handling, solubilization, and storage of N-9H-Purin-6-ylisoleucine to ensure experimental reproducibility and prevent common degradation pathways such as hydrolysis and racemization.

Physicochemical Profile

PropertySpecification
Chemical Name N-(9H-Purin-6-yl)-L-isoleucine
Molecular Formula C₁₁H₁₅N₅O₂
Molecular Weight ~249.27 g/mol
Appearance White to off-white crystalline powder
Solubility (Primary) DMSO (≥ 10 mg/mL), 1M NH₄OH, 1M HCl
Solubility (Water) Sparingly soluble (neutral pH)
Chirality Contains one chiral center (L-isoleucine moiety); susceptible to racemization
pKa (Predicted) ~3.5 (Carboxyl), ~9.8 (Purine N9/Amino)
UV Absorption λmax ~269 nm (pH dependent)

Storage & Stability Protocols

Solid State Storage
  • Temperature: Store at -20°C . Long-term storage at 4°C is acceptable for periods < 1 month, but -20°C is preferred to retard slow oxidation.

  • Atmosphere: The compound is hygroscopic . Store in a tight container with a desiccant pack.

  • Light: Purine derivatives are UV-sensitive.[2] Store in amber vials or wrap containers in aluminum foil.

Solution State Stability
  • DMSO Stocks: Stable at -20°C for up to 6 months . Avoid repeated freeze-thaw cycles (aliquot upon preparation).

  • Aqueous Solutions:

    • Acidic/Basic pH: Stable for weeks at 4°C.

    • Neutral pH: Due to low solubility, neutral aqueous solutions may precipitate upon standing.

    • Heat Warning: Do NOT autoclave aqueous solutions containing this compound. High heat, especially in alkaline conditions, can induce racemization of the isoleucine moiety (conversion of L-isomer to D-allo-isomer) or hydrolysis of the C6-N bond.

Solubilization Protocol

Objective: Prepare a stable 10 mM stock solution.

Method A: DMSO (Recommended for Biological Assays)

This method is preferred for cell culture or enzymatic assays where small volumes of solvent are added to a larger aqueous buffer.

  • Calculate: For 5 mg of N-9H-Purin-6-ylisoleucine (MW 249.27), add 2.0 mL of anhydrous DMSO to achieve ~10 mM.

  • Vortex: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear solution.

    • Note: If particulates persist, warm the solution gently to 37°C in a water bath for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store: Freeze immediately at -20°C.

Method B: Aqueous Acid/Base (For Chemical Synthesis/Analysis)

Use this method if DMSO is incompatible with your downstream application.

  • Acidic Route: Add 1.0 M HCl dropwise to the solid. The protonation of the purine ring (N1/N3 positions) enhances solubility. Dilute with water or buffer once dissolved.

  • Basic Route: Add 1.0 M NH₄OH or 0.1 M NaOH .

    • Critical Warning: Minimize exposure time to strong base (pH > 11) to prevent racemization. Neutralize or dilute immediately after dissolution.

Quality Control & Troubleshooting

Assessing Degradation

If experimental results are inconsistent, assess the compound for two primary failure modes:

  • Hydrolysis: Cleavage of the bond between the purine and isoleucine.

    • Detection: HPLC analysis.[3] Look for the appearance of a peak corresponding to free Adenine (or Hypoxanthine) and free Isoleucine .

  • Racemization: Conversion of the active L-enantiomer to the inactive D/allo-form.

    • Detection: Chiral HPLC or Polarimetry. A loss of optical rotation intensity often signals racemization.

Visualizing Pathways (DOT Diagram)

G Compound N-9H-Purin-6-ylisoleucine (Active L-Isomer) Soluble_Acid Protonated Cationic Species (Soluble in HCl) Compound->Soluble_Acid pH < 2.0 (Reversible) Soluble_Base Deprotonated Anionic Species (Soluble in NaOH) Compound->Soluble_Base pH > 10.0 (Reversible) Hydrolysis Hydrolysis Products (Adenine + Free Isoleucine) Compound->Hydrolysis Enzymatic Action or Extreme pH/Temp Racemic Racemic Mixture (L-Iso + D-allo-Iso) Soluble_Base->Racemic Prolonged Heat or Strong Base (Irreversible)

Figure 1: Stability and solubility logic flow. Green nodes indicate stable solubilized states; red nodes indicate degradation or loss of stereochemical integrity.

Safety & Disposal (EHS)

  • Hazard Identification: While specific toxicology data for this conjugate may be limited, treat as a Purine Derivative .

    • Potential Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dilute solutions can often be disposed of via aqueous waste streams (check local regulations). DMSO stocks must be disposed of via organic solvent waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94845, 9H-Purin-6-amine, N,9-dimethyl- (Structural Analog Reference). Retrieved from [Link]

  • Hniličková, J., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides. PMC (PubMed Central). Retrieved from [Link]

  • Hill, J. M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of N-9H-purin-6-ylisoleucine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-9H-purin-6-ylisoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for improving reaction yields and overcoming common hurdles in this synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested experience to empower you to achieve consistent and high-yielding results.

Introduction to the Synthesis of N-9H-purin-6-ylisoleucine

N-9H-purin-6-ylisoleucine, a conjugate of the purine base adenine and the amino acid isoleucine, belongs to a class of compounds with significant interest in medicinal chemistry and chemical biology. The synthesis of such N6-substituted purine derivatives is a cornerstone of drug discovery, with applications ranging from kinase inhibitors to immunomodulatory agents.[1][2]

The primary challenge in synthesizing N-9H-purin-6-ylisoleucine lies in the efficient and regioselective formation of the amide bond between the 6-amino group of adenine and the carboxyl group of isoleucine, while managing the reactive functional groups on both moieties. This guide will focus on a common and effective synthetic strategy: the coupling of 6-chloropurine with a protected isoleucine derivative, followed by deprotection.

Below is a general workflow for the synthesis, which will be the basis for our troubleshooting guide.

G cluster_0 Step 1: Protection of Isoleucine cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection Isoleucine Isoleucine Boc_Isoleucine N-Boc-Isoleucine Isoleucine->Boc_Isoleucine Boc Anhydride, Base Protected_Product N-Boc-N-9H-purin-6-ylisoleucine Boc_Isoleucine->Protected_Product 6-Chloropurine, Coupling Agent, Base Final_Product N-9H-purin-6-ylisoleucine Protected_Product->Final_Product Acid (e.g., TFA)

Caption: General synthetic workflow for N-9H-purin-6-ylisoleucine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-9H-purin-6-ylisoleucine in a question-and-answer format.

FAQ 1: Protecting Groups for Isoleucine

Question: Which protecting group is best for the amino group of isoleucine during the coupling reaction?

Answer: The choice of protecting group is critical to prevent self-condensation of the amino acid and other side reactions.[3] For this synthesis, the tert-butyloxycarbonyl (Boc) group is highly recommended.[4][5]

  • Why Boc? The Boc group is stable under the basic conditions typically used for the coupling reaction with 6-chloropurine.[4] It is also readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are generally compatible with the purine ring.[5]

  • Alternative Protecting Groups: While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is also common in peptide synthesis, it is cleaved by basic conditions (e.g., piperidine), which could be problematic during the coupling step if a strong amine base is used.[4][5]

Troubleshooting Poor Protection:

Symptom Possible Cause Solution
Multiple spots on TLC after protection step Incomplete reaction.Ensure at least a stoichiometric amount of Boc-anhydride is used. Monitor the reaction by TLC until the starting isoleucine is consumed.
Degradation of Boc-anhydride.Use fresh, high-quality Boc-anhydride.
Low yield of protected isoleucine Inappropriate base or solvent.Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
FAQ 2: Optimizing the Coupling Reaction

Question: I am getting a low yield in the coupling reaction between 6-chloropurine and N-Boc-isoleucine. How can I improve it?

Answer: Low yields in the coupling step can stem from several factors, including the choice of coupling agent, base, solvent, and reaction temperature. The reaction is a nucleophilic aromatic substitution where the deprotonated amine of isoleucine displaces the chloride at the C6 position of the purine.

Key Considerations for High Yield:

  • Choice of Base: A non-nucleophilic organic base is crucial to deprotonate the amino group of isoleucine without competing in the substitution reaction. Diisopropylethylamine (DIPEA) is an excellent choice.

  • Solvent: A polar aprotic solvent that can dissolve both reactants is preferred. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good options. Ensure the solvent is anhydrous, as water can hydrolyze 6-chloropurine.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. A temperature range of 80-120 °C is typical.[1]

  • Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent degradation of the product.

Troubleshooting the Coupling Step:

Symptom Possible Cause Solution
No or very little product formation Insufficiently activated nucleophile.Ensure an adequate amount of a suitable base (e.g., DIPEA, 2-3 equivalents) is used to deprotonate the N-Boc-isoleucine.
Low reaction temperature.Increase the reaction temperature in increments of 10-20 °C and monitor for product formation.
Inactive 6-chloropurine.Use fresh, pure 6-chloropurine.
Formation of multiple byproducts Side reactions at other positions of the purine ring (N7 or N9 alkylation).While less common for N-acylation, ensure the reaction conditions are not overly harsh. Using a pre-formed activated ester of isoleucine can sometimes improve selectivity.
Degradation of starting materials or product.Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
FAQ 3: The Challenge of Regioselectivity - N7 vs. N9 Isomers

Question: I am observing the formation of an isomeric byproduct. How can I ensure the isoleucine couples at the N9 position of the purine?

Answer: A common challenge in purine chemistry is the alkylation at different nitrogen atoms of the purine ring, primarily at the N7 and N9 positions.[6][7] While the desired product is N-9H-purin-6-ylisoleucine, side reactions can lead to the formation of the N7 isomer.

Strategies to Favor N9 Substitution:

  • Thermodynamic vs. Kinetic Control: In many cases, N9-alkylation is the thermodynamically favored product, while N7-alkylation is the kinetically favored one.[7] Running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the more stable N9 isomer.[6]

  • Protecting Groups on the Purine Ring: While adding complexity, protecting the N9 position of 6-chloropurine with a removable group can direct the initial reaction to other sites, which can then be manipulated. However, for this specific synthesis, direct coupling is more straightforward.

  • Purification: If a mixture of N7 and N9 isomers is formed, they can often be separated by column chromatography on silica gel.

G cluster_0 Troubleshooting Low Yield start Low Yield of Final Product check_coupling Coupling Reaction Successful? start->check_coupling check_deprotection Deprotection Step Successful? check_coupling->check_deprotection Yes optimize_coupling Optimize Coupling: - Check Base - Increase Temperature - Anhydrous Solvent check_coupling->optimize_coupling No optimize_deprotection Optimize Deprotection: - Check Acid Strength - Monitor Reaction Time check_deprotection->optimize_deprotection No purification_issue Check Purification: - Adjust Solvent System - Consider Alternative Chromatography check_deprotection->purification_issue Yes end Improved Yield optimize_coupling->end optimize_deprotection->end purification_issue->end

Caption: A troubleshooting decision tree for low reaction yields.

FAQ 4: Deprotection of the Boc Group

Question: What are the optimal conditions for removing the Boc protecting group without degrading the final product?

Answer: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the standard method.[5]

Key Considerations for Deprotection:

  • TFA Concentration: A solution of 20-50% TFA in DCM is usually sufficient.

  • Reaction Time and Temperature: The reaction is typically fast and can be performed at room temperature. Monitor the reaction by TLC or LC-MS to determine when the deprotection is complete, usually within 1-2 hours.

  • Work-up: After the reaction is complete, the TFA and solvent are removed under reduced pressure. It is important to co-evaporate with a solvent like toluene to ensure all residual TFA is removed, as it can be difficult to remove from the final product.

Troubleshooting the Deprotection Step:

Symptom Possible Cause Solution
Incomplete deprotection Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time.
Product degradation Prolonged exposure to strong acid.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Acid-labile purine ring.Use milder acidic conditions if possible, although TFA is generally well-tolerated.

Experimental Protocol: Synthesis of N-9H-purin-6-ylisoleucine

This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagents.

Step 1: Synthesis of N-Boc-Isoleucine
  • Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-isoleucine as a white solid.

Step 2: Synthesis of N-Boc-N-9H-purin-6-ylisoleucine
  • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add N-Boc-isoleucine (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the 6-chloropurine is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the protected product.

Step 3: Synthesis of N-9H-purin-6-ylisoleucine (Deprotection)
  • Dissolve the N-Boc-protected intermediate (1.0 eq) in a solution of 30% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the deprotection is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • The crude product can be purified by recrystallization or by preparative reverse-phase HPLC to yield the final N-9H-purin-6-ylisoleucine.

References

  • A facile and efficient synthesis of (Purin-6-yl)alanines. PubMed.
  • Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. PMC.
  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI.
  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f.
  • The synthesis and properties of N6-substituted 2-amino-purine deriv
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of N6-substituted adenosines.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Amino Acid-Protecting Groups. SciSpace.
  • Isoleucine-to-valine substitutions support cellular physiology during isoleucine depriv
  • Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed.
  • Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides.
  • Amino Acid Deriv
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BroadPharm.
  • Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides. PubMed.
  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube.
  • Affinity Purification by Bioconjug
  • Deciphering the interplay between fruit-associated metabolites and bacterial communities across four distinct mango cultivars. Frontiers.
  • Amino acid synthesis. Wikipedia.
  • Base protection of purine nucleosides: how to choose a protecting group? Reddit.
  • 2-Amino-6-vinyl purine as a tool for post synthetic conjugation of DNA with radio-, spin-, fluorescence labels and peptides. PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.

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troubleshooting N-9H-purin-6-ylisoleucine precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-9H-purin-6-ylisoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and precipitation of N-9H-purin-6-ylisoleucine in aqueous media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.

Understanding the Challenge: The Amphoteric Nature of N-9H-purin-6-ylisoleucine

N-9H-purin-6-ylisoleucine is a synthetic conjugate of a purine molecule and the amino acid isoleucine.[1] This structure confers an amphoteric nature to the molecule, meaning it possesses both acidic and basic functional groups. The purine ring contains basic nitrogen atoms, while the isoleucine moiety contributes a carboxylic acid group and an amino group. This dual functionality is the primary determinant of its complex solubility behavior in aqueous solutions, making it highly susceptible to precipitation if not handled correctly.

The solubility of amphoteric compounds is significantly influenced by the pH of the solution.[2][3][4] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Conversely, at pH values above or below the pI, the molecule becomes charged (either anionic or cationic), which generally increases its solubility in polar solvents like water.

Troubleshooting Guide: Precipitation of N-9H-purin-6-ylisoleucine

Encountering precipitation can be a significant roadblock in your research. This guide provides a systematic approach to diagnose and resolve issues with N-9H-purin-6-ylisoleucine solubility.

Q1: My N-9H-purin-6-ylisoleucine precipitated immediately upon addition to my aqueous buffer. What is the likely cause and how can I fix it?

Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer.[2] This occurs because the compound's solubility is drastically lower in the aqueous environment compared to the organic solvent.

Underlying Causes and Solutions:

  • pH of the Aqueous Medium: The pH of your buffer is likely close to the isoelectric point (pI) of N-9H-purin-6-ylisoleucine, where its solubility is at a minimum.

    • Troubleshooting Steps:

      • Determine the pKa values: The pKa values of the functional groups in N-9H-purin-6-ylisoleucine are critical. Purine has pKa values of approximately 2.39 and 8.93.[5] Isoleucine has pKa values of approximately 2.36 (carboxylic acid) and 9.60 (amino group).[6][7]

      • Estimate the Isoelectric Point (pI): For an amphoteric molecule with multiple pKa values, the pI can be estimated. Given the pKa values, the pI of N-9H-purin-6-ylisoleucine will likely be in the neutral pH range.

      • Adjust the Buffer pH: To increase solubility, adjust the pH of your aqueous buffer to be at least 1-2 pH units away from the estimated pI.

        • To create a positively charged, more soluble species: Lower the pH of your buffer (e.g., to pH 4-5).

        • To create a negatively charged, more soluble species: Increase the pH of your buffer (e.g., to pH 8-9).

      • Use the Henderson-Hasselbalch Equation as a Guide: This equation relates pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule, which can help in selecting an appropriate buffer pH to maintain solubility.[1][8][9]

  • High Concentration of the Working Solution: The final concentration of N-9H-purin-6-ylisoleucine in your aqueous medium may exceed its solubility limit at that specific pH and temperature.

    • Troubleshooting Steps:

      • Perform a Solubility Test: Empirically determine the approximate solubility of N-9H-purin-6-ylisoleucine in your specific buffer system at the desired temperature.

      • Reduce the Final Concentration: If possible, lower the working concentration of the compound in your experiment.

      • Use a Co-solvent: For some applications, the inclusion of a small percentage of a water-miscible organic solvent (a co-solvent) in the final aqueous medium can increase the solubility of your compound.[10][11][12] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Improper Dissolution Technique: The method of dilution can significantly impact whether the compound stays in solution.

    • Best Practices for Dilution:

      • Prepare a High-Concentration Stock Solution in an Organic Solvent: N-9H-purin-6-ylisoleucine, like many purine derivatives, is often more soluble in organic solvents like DMSO.[13]

      • Perform Serial Dilutions: Instead of adding the concentrated stock directly to a large volume of aqueous buffer, perform one or more intermediate dilution steps in the buffer. This gradual reduction in solvent polarity can prevent the compound from crashing out.

      • Add Stock to Buffer, Not Vice-Versa: Always add the small volume of concentrated stock solution to the larger volume of aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of small-volume buffers with varying pH values (e.g., from pH 4 to 10).

  • To each buffer, add a small, known amount of solid N-9H-purin-6-ylisoleucine, ensuring an excess of the solid.

  • Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of dissolved N-9H-purin-6-ylisoleucine using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the measured solubility against the buffer pH to determine the pH range of maximum solubility.

Q2: My N-9H-purin-6-ylisoleucine solution was initially clear, but a precipitate formed over time. What could be the cause?

Delayed precipitation can be caused by several factors, often related to changes in the solution's conditions over time.

Potential Causes and Solutions:

  • Temperature Fluctuations: Changes in temperature can affect the solubility of a compound. A decrease in temperature will generally decrease the solubility of most solids in aqueous solutions.

    • Preventative Measures:

      • Store your working solutions at a constant and appropriate temperature.

      • If your experiment involves temperature changes, ensure that the concentration of N-9H-purin-6-ylisoleucine remains below its solubility limit at the lowest temperature.

  • Evaporation of Solvent: Over time, especially in open or poorly sealed containers, the evaporation of the solvent (primarily water) can lead to an increase in the concentration of your compound, eventually exceeding its solubility limit.

    • Preventative Measures:

      • Use tightly sealed containers for storing your solutions.

      • For long-term experiments, consider using a humidified incubator to minimize evaporation.

  • Changes in pH: If your buffer system is not robust, its pH can change over time due to the absorption of atmospheric CO2 (which can lower the pH) or interactions with your experimental system.

    • Preventative Measures:

      • Use a buffer with sufficient buffering capacity at your desired pH.

      • Periodically check the pH of your stock and working solutions.

  • Salt Effects ("Salting Out"): The presence of high concentrations of salts in your buffer can decrease the solubility of organic molecules through an effect known as "salting out".[14][15][16][17] The salt ions compete for water molecules, reducing the amount of "free" water available to solvate your compound.

    • Troubleshooting Steps:

      • Evaluate your buffer composition: If your buffer contains a high concentration of salts, consider reducing the salt concentration if your experiment allows.

      • Choose your salts wisely: The type of salt can also have an effect. The Hofmeister series can provide some guidance on the propensity of different ions to cause salting out.[14]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start_immediate Precipitate forms immediately check_ph Check Buffer pH vs. Estimated pI start_immediate->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph pH near pI check_conc Check Final Concentration check_ph->check_conc pH is optimal soluble_immediate Solution is Clear adjust_ph->soluble_immediate reduce_conc Reduce Concentration check_conc->reduce_conc Concentration too high check_tech Review Dissolution Technique check_conc->check_tech Concentration is appropriate reduce_conc->soluble_immediate improve_tech Improve Technique (e.g., serial dilution) check_tech->improve_tech improve_tech->soluble_immediate start_delayed Precipitate forms over time check_temp Check for Temperature Fluctuations start_delayed->check_temp control_temp Control Temperature check_temp->control_temp Fluctuations present check_evap Check for Evaporation check_temp->check_evap Temperature is stable soluble_delayed Solution Remains Clear control_temp->soluble_delayed prevent_evap Prevent Evaporation check_evap->prevent_evap Evaporation likely check_ph_stability Check pH Stability check_evap->check_ph_stability No evaporation prevent_evap->soluble_delayed stabilize_ph Use a more robust buffer check_ph_stability->stabilize_ph pH is unstable check_salt Evaluate Salt Concentration check_ph_stability->check_salt pH is stable stabilize_ph->soluble_delayed adjust_salt Adjust Salt Concentration check_salt->adjust_salt High salt concentration adjust_salt->soluble_delayed

Caption: A systematic workflow for troubleshooting immediate and delayed precipitation of N-9H-purin-6-ylisoleucine.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of N-9H-purin-6-ylisoleucine?

For many poorly water-soluble organic compounds, dimethyl sulfoxide (DMSO) is a good initial choice for preparing a concentrated stock solution.[18][19] It is a polar aprotic solvent with a high capacity to dissolve a wide range of molecules. However, it is crucial to use anhydrous (dry) DMSO, as water absorption can reduce the solubility of some compounds in DMSO.[20]

Q2: What is the maximum percentage of DMSO I can have in my final aqueous solution?

The maximum tolerable percentage of DMSO depends on your specific experimental system (e.g., cell culture, enzyme assay). High concentrations of DMSO can be toxic to cells or interfere with assay components. It is generally recommended to keep the final DMSO concentration as low as possible, typically below 1%, and ideally below 0.1%. You should always run a vehicle control (your aqueous buffer with the same percentage of DMSO but without your compound) to assess any effects of the solvent on your experiment.

Q3: Can I use sonication to help dissolve my compound?

Sonication can be a useful technique to aid in the dissolution of a compound by breaking up solid aggregates and increasing the interaction between the solute and the solvent. However, it is important to be cautious, as prolonged or high-energy sonication can potentially degrade some molecules. Use a sonicating water bath for a short period and avoid direct probe sonication unless you have validated that it does not affect your compound's integrity.

Q4: How should I store my N-9H-purin-6-ylisoleucine stock solution?

To ensure the stability and longevity of your stock solution, follow these best practices:

  • Aliquot: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[20]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Protection from Light: If the compound is light-sensitive, store the aliquots in amber vials or wrap them in aluminum foil.

  • Inert Atmosphere: For compounds prone to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Physicochemical Properties Summary

PropertyPurine MoietyIsoleucine MoietyN-9H-purin-6-ylisoleucine (Predicted)
pKa1 ~2.39 (basic)[5]~2.36 (acidic)[6][7]Will have both acidic and basic pKa values.
pKa2 ~8.93 (acidic)[5]~9.60 (basic)[6][7]Will have multiple pKa values.
Solubility Water-soluble[5]Moderately water-soluble[21]Poor aqueous solubility, especially around its isoelectric point.
Nature Amphoteric[5]Amphoteric[6][7]Amphoteric.

pH vs. Solubility Relationship

pH_Solubility cluster_plot Predicted Solubility Profile of N-9H-purin-6-ylisoleucine pI Isoelectric Point (pI) (Minimal Solubility) high_pH High pH (Anionic form) (Higher Solubility) pI->high_pH Increasing pH low_pH Low pH (Cationic form) (Higher Solubility) low_pH->pI Increasing pH

Sources

minimizing side reactions during N-9H-purin-6-ylisoleucine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(9H-purin-6-yl)isoleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side products. Our goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Regioselectivity in Purine Alkylation

The synthesis of N-(9H-purin-6-yl)isoleucine, a molecule of significant interest in medicinal chemistry, primarily involves the N-alkylation of a purine ring with an isoleucine moiety. The purine ring, however, possesses multiple nucleophilic nitrogen atoms, leading to a common and significant challenge: the formation of regioisomeric side products.[1][2] The primary side reaction of concern is the alkylation at the N7 position, competing with the desired N9 alkylation.[3][4] Understanding and controlling this regioselectivity is paramount for a successful and efficient synthesis.

This guide will delve into the common side reactions, provide detailed troubleshooting advice, and present optimized protocols to help you achieve high yields of the desired N9-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a significant amount of a side product with a similar mass in my LC/MS analysis. What is it likely to be?

This is a very common observation. The most probable side product is the N7-alkylated regioisomer, N-(7H-purin-6-yl)isoleucine.[3][5] Purine alkylation often yields a mixture of N9 and N7 isomers, with the N9 isomer generally being the thermodynamically more stable product.[3] The N7 isomer is often the kinetically favored product.[5]

Troubleshooting Steps:

  • Confirm Isomer Identity: The N7 and N9 isomers can often be distinguished by their chromatographic behavior and spectroscopic properties.

    • LC/MS: N7 isomers are generally more polar and may have shorter retention times on reverse-phase columns (e.g., C18) compared to N9 isomers.[5]

    • NMR Spectroscopy: 13C NMR is a powerful tool for distinguishing between N7 and N9 isomers. The chemical shift difference between C5 and C8 carbons (Δδ = δC5 - δC8) is typically larger for N7-alkylated purines compared to their N9 counterparts.[3][5] NOESY experiments can also be used to confirm the regiochemistry by observing through-space correlations between the protons of the isoleucine moiety and the purine ring protons.[5]

  • Optimize Reaction Conditions to Favor the N9 Isomer:

    • Choice of Base and Solvent: The reaction of an adenine anion generally leads to N9 and N7 derivatives.[6] In nonpolar solvents and under basic pH, N9 substitution is often favored.[6] The use of mineral hydrides or carbonates as bases can provide moderate to high regioselectivity for the N9 position.[6]

    • Temperature Control: Since the N9 isomer is thermodynamically more stable, running the reaction at a higher temperature for a longer duration can sometimes favor its formation by allowing the kinetic N7 product to equilibrate to the more stable N9 product.[3] However, this must be balanced against potential degradation of starting materials or products.

FAQ 2: How can I proactively minimize the formation of the N7-isomer from the start?

Controlling the regioselectivity of the N-alkylation is the key to minimizing the N7-isomer. Here are several strategies:

Strategy 1: SNAr Reaction with 6-Chloropurine

A common and effective method for synthesizing N-(9H-purin-6-yl)isoleucine is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine and isoleucine. This approach offers good regioselectivity for the N9 position under the right conditions.

  • Mechanism: The isoleucine amino group acts as a nucleophile, displacing the chloride at the C6 position of the purine ring. The subsequent tautomerization favors the N9-H tautomer.

  • Key Experimental Considerations:

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction without competing with the isoleucine nucleophile.

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the SNAr reaction.

    • Temperature: The reaction is often heated to drive it to completion. Typical temperatures range from 80 to 120 °C.

Strategy 2: Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for N-alkylation, known for its mild conditions and stereospecificity.[7][8] It involves the reaction of an alcohol with a nucleophile in the presence of a phosphine and an azodicarboxylate. For this synthesis, a protected isoleucine derivative with a free hydroxyl group would be required.

  • Advantages: Can offer high regioselectivity for the N9 position and is compatible with a wide range of functional groups.

  • Challenges: Requires a suitably protected isoleucine derivative and careful optimization of reaction conditions to avoid side reactions associated with the Mitsunobu reagents.

Strategy 3: Protecting Groups

While less common for this specific transformation, the use of protecting groups on the purine ring can offer precise control over regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection), which may not be ideal for all applications.

G start Start Synthesis of N-(9H-purin-6-yl)isoleucine strategy Choose Primary Synthetic Strategy start->strategy snar SNAr Reaction with 6-Chloropurine & Isoleucine strategy->snar Direct & Common mitsunobu Mitsunobu Reaction strategy->mitsunobu Alternative/Mild Conditions analysis Analyze Product Mixture (LC/MS, NMR) snar->analysis mitsunobu->analysis n7_present Is N7-Isomer Present in Significant Amounts? analysis->n7_present optimize_snar Optimize SNAr Conditions: - Base (DIPEA, TEA) - Solvent (DMF, DMSO) - Temperature (80-120 °C) n7_present->optimize_snar Yes (from SNAr) optimize_mitsunobu Optimize Mitsunobu Conditions: - Reagent Stoichiometry - Temperature n7_present->optimize_mitsunobu Yes (from Mitsunobu) purification Purify N9-Isomer (Chromatography) n7_present->purification No optimize_snar->analysis optimize_mitsunobu->analysis end Pure N-(9H-purin-6-yl)isoleucine purification->end

FAQ 3: I am concerned about side reactions involving the carboxylic acid of isoleucine. How can I prevent these?

The carboxylic acid of isoleucine can potentially lead to side reactions, such as esterification or amide bond formation, depending on the reaction conditions and reagents used.

Recommended Protocol: Ester Protection

To prevent unwanted reactions at the carboxyl group, it is highly advisable to use an ester-protected form of isoleucine, such as isoleucine methyl ester or ethyl ester. The ester group is generally stable under the conditions of the SNAr reaction and can be easily deprotected in a subsequent step if the free carboxylic acid is required.

Experimental Protocol: SNAr Reaction with Protected Isoleucine

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) and isoleucine methyl ester hydrochloride (1.1 equivalents) in DMF.

  • Base Addition: Add DIPEA (3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC/MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-(9H-purin-6-yl)isoleucine methyl ester.

  • Deprotection (Optional): The methyl ester can be hydrolyzed to the free carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of THF and water.

ParameterRecommended ConditionRationale
Isoleucine Form Methyl or Ethyl EsterPrevents side reactions at the carboxylic acid.
Base DIPEA or TEANon-nucleophilic; prevents competing reactions.
Solvent DMF or DMSOPolar aprotic; facilitates SNAr.
Temperature 80 - 120 °CProvides energy to overcome activation barrier.
FAQ 4: Can di-alkylation occur, and how can I avoid it?

Di-alkylation, where a second isoleucine molecule attaches to another nitrogen on the purine ring, is a potential side reaction, although generally less common than N7-alkylation under controlled conditions.

Mitigation Strategy:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the isoleucine derivative relative to the 6-chloropurine. A large excess of the nucleophile could increase the likelihood of di-alkylation.

  • Reaction Time: Monitor the reaction closely and stop it once the starting 6-chloropurine is consumed to prevent over-reaction.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionPrimary CauseRecommended Mitigation Strategy
N7-Alkylation Competing nucleophilic attack at N7.Optimize reaction conditions (base, solvent, temperature) to favor thermodynamic N9 product; Use SNAr or Mitsunobu reaction.
Carboxyl Group Reactivity Unprotected carboxylic acid of isoleucine.Use an ester-protected form of isoleucine (e.g., methyl or ethyl ester).
Di-alkylation Excess of the isoleucine nucleophile.Use a slight excess (1.1-1.2 eq.) of the isoleucine derivative.

G cluster_problem Potential Side Reactions cluster_solution Mitigation Strategies n7 N7-Alkylation optimize Optimize Reaction Conditions n7->optimize Primary Solution carboxyl Carboxyl Reactivity protect Use Ester-Protected Isoleucine carboxyl->protect Essential Step di_alkylation Di-alkylation stoichiometry Control Stoichiometry di_alkylation->stoichiometry Key Control

Conclusion

The synthesis of N-(9H-purin-6-yl)isoleucine presents challenges, primarily in controlling regioselectivity to avoid the formation of the N7-isomer. By understanding the underlying principles of purine alkylation and implementing the strategies outlined in this guide—such as the use of an SNAr reaction with an ester-protected isoleucine, careful selection of base and solvent, and diligent reaction monitoring—researchers can significantly minimize side reactions and achieve high yields of the desired product.

References

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Q., et al. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Tetrahedron, 68(38), 7822-7826. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

Sources

Resolving Peak Tailing in N-9H-purin-6-ylisoleucine HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-9H-purin-6-ylisoleucine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common chromatographic challenges: peak tailing. By understanding the underlying chemical interactions and systematically addressing potential causes, you can achieve sharp, symmetrical peaks for reliable quantification and analysis.

N-9H-purin-6-ylisoleucine is a synthetic conjugate of a purine heterocycle and the amino acid isoleucine.[1] Its structure presents a unique challenge in reversed-phase HPLC due to the presence of both polar and ionizable functional groups. These groups can engage in undesirable secondary interactions with the stationary phase, leading to distorted peak shapes. This guide provides a logical, in-depth approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the HPLC analysis of N-9H-purin-6-ylisoleucine, presented in a logical troubleshooting sequence.

Q1: What are the most common causes of peak tailing for a compound like N-9H-purin-6-ylisoleucine?

Peak tailing for N-9H-purin-6-ylisoleucine in reversed-phase HPLC typically stems from a combination of chemical and physical factors. The primary cause is often the occurrence of more than one retention mechanism.[2][3] While the desired mechanism is hydrophobic interaction with the C18 stationary phase, secondary interactions, particularly with residual silanol groups (Si-OH) on the silica support, are common for polar and ionizable compounds.[2][4]

Key Causes Include:

  • Secondary Silanol Interactions: The purine ring and the amino acid moiety of your analyte can interact with acidic silanol groups on the silica surface of the column.[4][5] These interactions, which can be ionic or hydrogen bonding, act as a secondary, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and form a tail.[6]

  • Mobile Phase pH Mismatch: The ionization state of both the analyte and the surface silanols is highly dependent on the mobile phase pH.[7][8] If the pH is near the pKa of the analyte or the silanol groups, a mixed population of ionized and unionized species can exist, leading to peak distortion.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[2]

  • System and Column Hardware Issues: Physical problems such as a void at the column inlet, partially blocked frits, or excessive extra-column volume (dead volume) in the system tubing and connections can cause peak distortion for all analytes.[5][7][9]

cluster_Causes Primary Causes of Peak Tailing A Peak Tailing Observed B Chemical Interactions A->B C System & Physical Issues A->C D Secondary Silanol Interactions B->D E Mobile Phase pH Mismatch B->E F Column Overload C->F G Column Void / Blockage C->G H Extra-Column Dead Volume C->H

Caption: Root causes of peak tailing in HPLC analysis.

Q2: My peak is tailing. How should I adjust my mobile phase to fix it?

Mobile phase optimization is the most effective first step for addressing chemical-related peak tailing. The goal is to create an environment that promotes a single, consistent interaction between your analyte and the stationary phase.

The most critical parameter to control is the mobile phase pH.[10][11] For N-9H-purin-6-ylisoleucine, which has both basic (purine amine) and acidic (carboxylic acid) functionalities, controlling its ionization state is key. Simultaneously, you must control the ionization of the column's residual silanol groups (pKa ~3.5-4.5).[12]

The Causality: By operating at a low pH (e.g., pH 2.5-3.0), you protonate the silanol groups, rendering them neutral (Si-OH) and minimizing their ability to ionically interact with any protonated basic sites on your analyte.[7][13] This suppresses the unwanted secondary retention mechanism.

Step-by-Step Methodology:

  • Prepare Aqueous Buffers: Create a series of aqueous mobile phase buffers (e.g., 20 mM phosphate or formate) at different pH values, such as pH 2.5, 3.0, 3.5, and 7.0. Use a calibrated pH meter for accuracy.[7]

  • Solvent Preparation: For each pH, prepare the final mobile phase by mixing the aqueous buffer with your organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 80:20 Aqueous:Acetonitrile).

  • Systematic Analysis: Equilibrate the column with the first mobile phase (starting with pH 2.5) for at least 10-15 column volumes.

  • Inject and Evaluate: Inject your standard of N-9H-purin-6-ylisoleucine and evaluate the peak shape. Calculate the asymmetry factor (As). An ideal peak has an As of 1.0; values > 1.2 are considered tailing.[2]

  • Iterate: Repeat steps 3 and 4 for each pH condition. Compare the chromatograms to identify the optimal pH that provides the best peak symmetry.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape
2.5 - 3.0 Cationic/NeutralNeutral (Suppressed)Improved Symmetry
4.0 - 6.0Zwitterionic/MixedPartially IonizedPotential Tailing
> 7.0AnionicIonized (Si-O⁻)Severe Tailing
Caption: Table 1. Effect of mobile phase pH on analyte/silanol ionization and expected peak shape.

The buffer not only controls pH but also its concentration (ionic strength) can help mask residual silanol activity.

The Causality: At a neutral pH, where silanols are ionized, increasing the buffer concentration can provide a higher concentration of cations (e.g., Na⁺, K⁺) that compete with your analyte for interaction with the negatively charged silanol sites, thereby reducing peak tailing.[13]

Step-by-Step Methodology:

  • Select a pH: Choose a pH where you observed some tailing (e.g., pH 7.0) to test the effect of buffer strength.

  • Prepare Buffers: Prepare mobile phases using phosphate buffer at concentrations of 10 mM, 25 mM, and 50 mM.

  • Analyze and Compare: Run your analysis at each concentration and compare the peak asymmetry.

  • Considerations: Be aware that high buffer concentrations (>25 mM) can precipitate in high organic solvent percentages and are not ideal for LC-MS due to ion suppression.[13] For LC-MS, volatile buffers like ammonium formate or ammonium acetate at concentrations ≤10 mM are preferred.[13]

Q3: Could my column be the problem? How do I diagnose and fix column-related peak tailing?

If mobile phase optimization does not resolve the issue, the column itself is the next logical place to investigate. The problem could be due to the fundamental chemistry of the stationary phase or a physical degradation of the column bed.

The Causality: Standard silica-based C18 columns, especially older "Type A" silica, have a higher population of accessible, acidic silanol groups.[3] These groups are the primary sites for the undesirable secondary interactions that cause basic compounds to tail.

cluster_Interaction Analyte-Silanol Secondary Interaction Analyte N-9H-purin-6-ylisoleucine (Protonated Amine R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Silica Silica Surface Silica->Silanol  Residual Group on Surface

Caption: Secondary ionic interaction causing peak tailing.

Choosing a more inert column is a highly effective strategy. Modern columns are designed to minimize silanol interactions.

Step-by-Step Methodology:

  • Evaluate Column Type: Check the specifications of your current column. Is it a modern, high-purity, "Type B" silica column? Is it end-capped? End-capping is a process that chemically derivatizes most of the residual silanols to make them inert.

  • Consider Alternatives: If using an older column, switch to a modern equivalent. For particularly challenging basic compounds, consider columns with alternative chemistries.

  • Column Flushing: If the column has been used extensively, it may have accumulated contaminants. Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back in reverse order, finishing with your mobile phase). Always check the column's care and use manual for solvent compatibility.

Column TypeDescriptionSuitability for N-9H-purin-6-ylisoleucine
High-Purity, End-Capped C18 Based on "Type B" silica with minimal metal content and extensive end-capping. The industry standard.Good Starting Point. Most modern C18s fall in this category.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.Excellent Choice. The polar group shields residual silanols and can improve peak shape for polar analytes.
Phenyl-Hexyl Phase Provides alternative selectivity through pi-pi interactions with the purine ring.Good Alternative. Can offer different selectivity and improved peak shape.
Caption: Table 2. Recommended column chemistries for polar, ionizable analytes.
Q4: I've optimized my mobile phase and column, but tailing persists. What else could it be?

If chemical factors have been addressed, it's time to investigate physical and system-related issues. A key diagnostic clue is whether all peaks in your chromatogram are tailing or just the analyte of interest. If all peaks are tailing, a system issue is highly likely.[9]

The Causality: Extra-column dead volume, caused by poorly made connections or using tubing with too large an internal diameter, allows the analyte band to spread before it reaches the column, causing tailing and broadening.[5] Similarly, injecting too high a concentration or volume of the sample can overload the column, exceeding its linear capacity and causing peak distortion.[2]

Step-by-Step System Audit:

  • Check Fittings: Ensure all fittings, especially between the injector, column, and detector, are properly swaged. A small gap can introduce significant dead volume.

  • Inspect Tubing: Use tubing with the smallest possible internal diameter and length suitable for your system.

  • Column Inlet Frit: A partially blocked inlet frit can distort the flow path. Try reversing the column (if permitted by the manufacturer) or replacing the frit.

  • Detector Settings: Ensure the data acquisition rate is sufficient. At least 20-30 data points should be collected across each peak for accurate representation.[14]

Step-by-Step Sample Overload Study:

  • Prepare Dilutions: Create a dilution series of your analyte standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Analyze and Observe: Inject a constant volume of each concentration.

  • Evaluate Peak Shape: If the peak shape and symmetry improve significantly at lower concentrations, your original analysis was suffering from mass overload. Determine the highest concentration that still provides a symmetrical peak and adjust your method accordingly.

Q5: Can you provide a summary workflow for troubleshooting peak tailing?

Certainly. This flowchart provides a logical, step-by-step process to systematically diagnose and resolve peak tailing issues for N-9H-purin-6-ylisoleucine.

Start Peak Tailing Observed (As > 1.2) CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks ChemTroubleshoot Focus on Chemical Interactions CheckAllPeaks->ChemTroubleshoot No (Just Analyte) SystemTroubleshoot Focus on System/Physical Issues CheckAllPeaks->SystemTroubleshoot Yes AdjustpH Adjust Mobile Phase pH (Target: 2.5 - 3.0) ChemTroubleshoot->AdjustpH CheckFittings Check System Fittings & Tubing (Minimize Dead Volume) SystemTroubleshoot->CheckFittings CheckColumn Evaluate Column Chemistry (Use Modern End-Capped Column) AdjustpH->CheckColumn Tailing Persists Resolved Peak Shape Acceptable (As < 1.2) AdjustpH->Resolved Resolved CheckLoad Perform Sample Load Study (Test for Overload) CheckColumn->CheckLoad Tailing Persists CheckColumn->Resolved Resolved CheckFittings->Resolved Resolved ContactSupport Consult Column Manufacturer CheckFittings->ContactSupport Tailing Persists CheckLoad->Resolved Resolved CheckLoad->ContactSupport Tailing Persists

Caption: Systematic workflow for troubleshooting peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

Sources

Technical Support Center: Stability & Handling of N-9H-purin-6-ylisoleucine

[1]

Status: Active Role: Senior Application Scientist Subject: Optimization of pH-Dependent Stability and Solubility Audience: Drug Discovery & Plant Physiology Research Teams[1][2]

Executive Summary: The Stability-Solubility Paradox

N-9H-purin-6-ylisoleucine (also referred to as N-(purin-6-yl)isoleucine or N⁶-isoleucyladenine) is a purine-amino acid conjugate.[1][3] Its stability profile is governed by two competing factors: amphoteric solubility and chiral integrity .[1]

As a researcher, you are likely facing one of two issues:

  • Physical Instability: The compound precipitates in neutral buffers (pH 6–8).[1]

  • Chemical Silent Failures: The compound dissolves in acid but loses biological potency due to racemization, which standard reverse-phase HPLC may not detect.[1]

This guide provides the mechanistic insights and protocols to navigate these challenges.

Module 1: The pH Landscape (Thermodynamics & Kinetics)

The molecule contains a basic purine ring and an acidic carboxylic acid moiety (from isoleucine).[1] This zwitterionic nature dictates its behavior.[1]

pH ZoneStateSolubilityChemical Stability Risk
Acidic (pH < 3) Cationic (Protonated N1/N3/N7)High High Risk: Acid-catalyzed racemization of the isoleucine chiral center.[1] Extreme acid/heat causes hydrolysis to hypoxanthine.[1]
Mild Acid (pH 3–5) Partial ProtonationModerateOptimal: Best balance for short-term handling.[1]
Neutral (pH 6–8) Zwitterionic (Net Charge ~0) Very Low Physical Risk: High probability of aggregation and precipitation (isoelectric point vicinity).[1]
Basic (pH > 9) Anionic (Deprotonated Carboxyl & N9)High Moderate: Generally stable, but susceptible to oxidative degradation over long periods.[1]
Visualizing the Stability Workflow

StabilityLandscapeCompoundN-9H-purin-6-ylisoleucineAcidAcidic Environment(pH < 3)Compound->AcidDissolution (HCl/TFA)NeutralNeutral Environment(pH 6-8)Compound->NeutralBuffer (PBS/HEPES)BaseBasic Environment(pH > 9)Compound->BaseDissolution (NaOH/KOH)RacemizationCRITICAL FAILURE:Racemization of IsoleucineAcid->RacemizationTime > 4h or HeatPrecipitationPHYSICAL FAILURE:Isoelectric PrecipitationNeutral->PrecipitationApproaching pIStableSolSTABLE STATE:Anionic SolubilizationBase->StableSolDeprotonation of N9

Figure 1: The Stability Landscape.[1] Note that while acid improves solubility, it introduces the hidden risk of chiral inversion.

Module 2: Troubleshooting & FAQs
Q1: My sample dissolved in 0.1 M HCl, but the biological activity dropped after 24 hours. LC-MS shows the correct mass.[1] What happened?

Diagnosis: You likely experienced Acid-Catalyzed Racemization .[1][2][4] Mechanism: The N6-substitution on the purine ring activates the amino acid alpha-carbon.[1] In strong acidic conditions, the protonation of the purine ring withdraws electron density, making the alpha-proton of the isoleucine moiety more acidic and prone to removal, leading to inversion from L-isoleucine to D-isoleucine (or a racemic mix). The Trap: Standard Reverse-Phase HPLC (C18) cannot distinguish between the L- and D-isomers.[1] You see a single peak with the correct mass, but the enzyme or receptor requires the specific L-enantiomer. Solution:

  • Avoid storing in strong acid (pH < 2) for >4 hours.[1]

  • If acid is required for initial dissolution, immediately dilute into a buffered system (pH 7.[1]4) or neutralize.[1]

  • Validation: Use Chiral HPLC to verify enantiomeric purity if acid exposure has occurred [1].

Q2: I tried dissolving the powder in PBS (pH 7.4), but it remains cloudy. Is the compound degraded?

Diagnosis: No, this is Isoelectric Precipitation . Mechanism: At pH ~7, the molecule exists as a zwitterion (positive charge on purine, negative on carboxyl). The net charge is near zero, minimizing repulsive forces between molecules and maximizing aggregation. Solution:

  • The "pH Jump" Method: Dissolve the compound in a small volume of 0.1 M NaOH (or KOH) first.[1] The high pH deprotonates the N9 position, creating a soluble anion.

  • Once fully dissolved, slowly add this concentrate to your experimental buffer (e.g., PBS) while stirring rapidly.[1]

  • Alternative: Use DMSO as a co-solvent.[1] Dissolve at 10-50 mM in 100% DMSO, then spike into the buffer. Keep final DMSO < 1% to avoid cytotoxicity.[1]

Q3: Can I autoclave this compound in media?

Answer: Absolutely Not. Reasoning: The combination of high heat (121°C) and pressure will accelerate hydrolysis of the N6-C6 bond (cleaving the isoleucine from the purine) and ensure total racemization of the amino acid. Protocol: Filter-sterilize (0.22 µm PES or PVDF membrane) the stock solution and add it to the autoclaved media after it has cooled to < 50°C.

Module 3: Recommended Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this for long-term storage (-20°C).

  • Weighing: Weigh the desired amount of N-9H-purin-6-ylisoleucine.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade.[1][2]

    • Why? DMSO prevents hydrolysis and avoids pH-dependent solubility issues during storage.[1]

  • Dissolution: Vortex until clear.

  • Aliquot: Dispense into single-use vials to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Working Solution (Aqueous)

Use this for immediate experiments.

  • Starting Material: Thaw a DMSO aliquot (from Protocol A).

  • Dilution: Dilute 1:1000 into HBSS or PBS (pH 7.4) .

  • Observation: Check for turbidity.

    • If clear: Proceed.

    • If cloudy: The concentration is too high for the buffer's capacity.[1] Add 0.1% Tween-20 or Cyclodextrin to the buffer before adding the compound to stabilize the suspension.[1]

Protocol C: Chemical Stability Verification (Decision Tree)

TroubleshootingStartStart: Loss of Activity?CheckSolubilityIs solution clear?Start->CheckSolubilityCheckMassRun LC-MSCheckSolubility->CheckMassYes (Clear)PrecipIssue: PrecipitationAction: Use DMSO or pH JumpCheckSolubility->PrecipNo (Cloudy)CheckChiralRun Chiral HPLCCheckMass->CheckChiralCorrect MassHydrolysisIssue: Hydrolysis(Cleavage of Isoleucine)Action: Check storage temp/pHCheckMass->HydrolysisIncorrect MassRacemizationIssue: Racemization(L- to D- conversion)Action: Avoid Acidic pHCheckChiral->RacemizationSplit PeaksOKCompound is StableCheck Assay ConditionsCheckChiral->OKSingle Peak

Figure 2: Diagnostic workflow for identifying stability failures.

References
  • Evaluation of Racemization in N-(purin-6-yl)

    • Source: National Institutes of Health (PubMed) / BenchChem
    • Context: Acid hydrolysis of N-(6-purinyl)-L-amino acids is documented to cause racemization of the neighboring L-amino acid, a critical factor for biological activity.[1]

    • Link:[1]

  • Purine Solubility & Protonation

    • Source: Indian Academy of Sciences
    • Context: Detailed analysis of tautomeric shifts and protonation sites (N1, N3, N7) in adenine derivatives which dictate pH-dependent solubility.[1]

    • Link:[1]

  • General Stability of N6-substituted Adenines

    • Source: Chinese Chemical Society[1]

    • Context: Discusses the stability of N6-isopentenyl adenosine and similar cytokinin analogs in aqueous environments.
    • Link:[1]

  • Hydrolytic Cleavage Mechanisms

    • Source: Bioscience Reports (via PubMed)[1]

    • Context: Describes the enzymatic and hydrolytic cleavage of the N6-substituent in cytokinin analogs.
    • Link:[1]

overcoming steric hindrance in N-9H-purin-6-ylisoleucine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-9H-Purin-6-yl-isoleucine Coupling

Welcome to the technical support guide for overcoming challenges in the synthesis of N-9H-purin-6-yl-isoleucine and related sterically hindered conjugates. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, designed for researchers in chemical biology and drug development. The coupling of a bulky purine moiety to the α-amino group of isoleucine, which itself possesses a sterically demanding sec-butyl side chain, presents a significant synthetic hurdle. This guide is structured to help you diagnose and resolve common issues to improve reaction efficiency, yield, and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the title coupling reaction. Each entry details the symptom, explores the underlying chemical principles, and offers a tiered set of solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, TLC or LC-MS analysis shows predominantly unreacted starting materials with little to no desired product formation.

Potential Causes:

  • Insufficient Carboxylic Acid Activation: The primary cause of failure in sterically hindered couplings is the inability to form a sufficiently reactive activated ester or intermediate. Standard coupling reagents like DCC or EDC alone are often ineffective.[1][2]

  • Steric Hindrance: The nucleophilic attack by the isoleucine's secondary amine is severely impeded by the bulky purine group and the isoleucine's own side chain. The "approach vector" for the amine is highly restricted.

  • Poor Solubility: Starting materials or intermediates may have poor solubility in the chosen reaction solvent, preventing an effective reaction concentration.

Recommended Solutions:

  • Employ High-Activity Coupling Reagents: Switch to modern aminium/uronium or phosphonium salt-based reagents known to be effective for hindered couplings. These reagents generate highly reactive intermediates that can overcome the steric barrier.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The gold standard for difficult couplings, forming a highly reactive OAt-ester. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, further accelerating the reaction.

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): Offers coupling efficiency comparable or superior to HATU, with improved solubility and safety profile.[3][4][5] It performs exceptionally well with only one equivalent of a base.[3][5]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for coupling N-methylated or other sterically demanding amino acids.[3]

  • Optimize Reaction Conditions:

    • Solvent Choice: Switch from common solvents like Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve solvation of the growing peptide chain.[6]

    • Elevated Temperature: For particularly stubborn couplings, increasing the reaction temperature can provide the necessary activation energy. Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion in short reaction times.[7][8][9][10] Conventional heating to 40-60°C can also be beneficial, but must be monitored for side reactions.[6]

  • Use of Additives: If using carbodiimides (e.g., DIC, EDC), the inclusion of nucleophilic additives is crucial.

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate): A safer and often more effective alternative to the explosive HOBt and HOAt. It minimizes racemization and improves reaction rates.[4]

Issue 2: Significant Epimerization/Racemization of the Isoleucine Moiety

Symptom: Chiral HPLC or NMR analysis of the product reveals the presence of the diastereomeric product (N-9H-purin-6-yl-allo-isoleucine conjugate).

Potential Causes:

  • Base-Mediated Epimerization: The choice and amount of base used can significantly impact stereochemical purity. Non-hindered or overly strong bases can abstract the α-proton of the activated isoleucine, leading to racemization.[11]

  • Over-activation: Excessively long activation times or the use of overly powerful reagents can lead to the formation of symmetric anhydrides or other intermediates prone to racemization.

Recommended Solutions:

  • Select an Appropriate Base:

    • Sterically Hindered Bases: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.[11] These bases are less likely to abstract the α-proton.

    • Stoichiometry: Carefully control the base stoichiometry. For aminium reagents like HATU, two equivalents of base are typically required. However, reagents like COMU are designed to require only one equivalent, which can reduce the risk of base-mediated side reactions.[3][5]

  • Control Reaction Temperature and Time:

    • Perform the activation step at 0°C before adding the amine component.

    • Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.

  • Alternative Coupling Reagents: Some reagents are inherently less prone to causing racemization.

    • TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Has been shown to produce significantly less epimerization in fragment couplings compared to other common reagents.[3]

    • TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Reports suggest lower racemization levels compared to other reagents when coupling sterically hindered amino acids.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide reagents like DCC or EDC for this coupling? A: While economical, standard carbodiimides are generally inefficient for coupling two highly hindered fragments like a purine and isoleucine.[1][2] The intermediate O-acylisourea is often not reactive enough to be intercepted by the sterically hindered amine before it rearranges into an unreactive N-acylurea. If you must use them, the addition of Oxyma Pure or HOBt is mandatory, but yields are still likely to be low.[3]

Q2: My coupling reaction stalls and never goes to completion. What should I do? A: Stalling is a classic sign of steric hindrance. The most effective solution is often to increase the reaction energy by using microwave-assisted synthesis, which can dramatically accelerate difficult couplings.[7][9] Alternatively, switching to a more powerful coupling reagent like HATU or COMU and a higher boiling point solvent like NMP can help push the reaction to completion.[4][6]

Q3: I am observing a side product with the mass of my coupling reagent attached to my amine. What is happening? A: This side reaction can occur with uronium/guanidinium reagents like HBTU or HATU, especially in solution-phase synthesis.[12] The reagent can react with the nucleophilic amine to form a guanidinium-capped byproduct. To avoid this, ensure you are using the correct stoichiometry (slight excess of the acid and coupling reagent relative to the amine) and that the carboxylic acid is pre-activated for a short period (1-5 minutes) before the amine is added.

Q4: Are there any catalytic methods to avoid using stoichiometric coupling reagents? A: Yes, the field of catalytic amide bond formation is growing. Methods using boronic acid catalysts, for example, can form amide bonds directly from carboxylic acids and amines with water as the only byproduct.[13][14][15] These "green chemistry" approaches are promising, though their efficiency with extremely hindered substrates like N-9H-purin-6-yl-isoleucine may require specific catalyst optimization and are still under active development.

Data & Visualization

Table 1: Comparison of Recommended Coupling Reagents
ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantages
HATU Aminium/UroniumVery HighLow-ModerateWell-established for hindered couplings; HOAt byproduct assists catalysis.
COMU Aminium/UroniumVery HighLowExcellent reactivity, improved safety and solubility profile, requires only 1 eq. of base.[4][5]
PyAOP PhosphoniumHighLowVery effective for N-methyl and other hindered amino acids.[3]
TDBTU Aminium/UroniumModerate-HighVery LowKnown for suppressing epimerization during fragment coupling.[3]
DIC/Oxyma Carbodiimide/AdditiveModerateLowCost-effective; safer than HOBt/HOAt-based methods.[4]
Diagrams

A logical workflow for troubleshooting can help systematically address coupling failures.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or Stalled Reaction Check_Reagent Is the coupling reagent strong enough? (e.g., DCC only) Start->Check_Reagent Upgrade_Reagent ACTION: Switch to HATU, COMU, or PyAOP Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Optimize_Conditions ACTION: 1. Switch solvent (DMF, NMP) 2. Increase Temperature 3. Use Microwave Synthesis Check_Conditions->Optimize_Conditions No Check_Base Is epimerization a problem? Check_Conditions->Check_Base Yes Optimize_Conditions->Check_Base Optimize_Base ACTION: 1. Use hindered base (DIEA) 2. Reduce base equivalents 3. Lower temperature Check_Base->Optimize_Base Yes Success Successful Coupling Check_Base->Success No Optimize_Base->Success

Caption: Troubleshooting decision tree for hindered amide coupling.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the first-line approach for the title coupling.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected purine-carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Activation: Add COMU (1.1 eq) and DIEA (1.2 eq) to the solution. Stir at room temperature for 5 minutes. The solution may change color.

  • Coupling: Add the isoleucine derivative (e.g., Isoleucine methyl ester HCl, 1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40°C. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Extremely Hindered Substrates

This protocol is for cases where thermal methods at atmospheric pressure fail.

  • Preparation: In a dedicated microwave synthesis vial, combine the N-protected purine-carboxylic acid (1.0 eq), the isoleucine derivative (1.2 eq), HATU (1.1 eq), and DIEA (2.2 eq).

  • Solvent: Add anhydrous DMF to dissolve the reagents (final concentration ~0.1-0.2 M).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 80-100°C for 15-45 minutes.[10] Monitor pressure to ensure it remains within the vial's limits.

  • Workup and Purification: After cooling the vial to room temperature, proceed with the same workup and purification steps outlined in Protocol 1.

References

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]

  • LOH, T. P., & Liew, S. K. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-21. Retrieved from [Link]

  • Dalton Transactions. (2020). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Royal Society of Chemistry. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Miller, A. D., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 20(15), 4433–4437. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544-7550. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Chemical Communications. (2024). Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry. Retrieved from [Link]

  • Med-Wych, W., et al. (2020). Amino acids, purines, and pyrimidines as potential biochemical markers of bipolar disorder – current state of knowledge. Psychiatria Polska, 54(3), 431-446. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • Gutorov, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Retrieved from [Link]

  • MDPI. (2019). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Retrieved from [Link]

  • SciELO México. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Retrieved from [Link]

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • JJ Medicine. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone give me some advices on amide bond formation between L-arginine(-COOH) and amino-terminated nanopaticles? Retrieved from [Link]

  • ResearchGate. (2016). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. Retrieved from [Link]

  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]

  • National Institutes of Health. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Retrieved from [Link]

  • SlideShare. (2015). Epimerization of Peptide. Retrieved from [Link]

  • ResearchGate. (2015). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50998-51004. Retrieved from [Link]

Sources

removing unreacted precursors from N-9H-purin-6-ylisoleucine samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Precursors from N-9H-purin-6-ylisoleucine Samples

Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Purification Triangle

Welcome to the Technical Support Center. If you are synthesizing N-9H-purin-6-ylisoleucine (often referred to as N6-isoleucyladenine or a cytokinin conjugate), you are likely employing a nucleophilic aromatic substitution (


) of 6-chloropurine with L-isoleucine.

The purification of this molecule presents a classic "Amphiphilic Challenge." You are balancing three distinct solubility profiles:

  • The Product (N-9H-purin-6-ylisoleucine): An amphoteric zwitterion (contains both a purine base and an amino acid tail).

  • Impurity A (L-Isoleucine): Highly polar, water-soluble zwitterion.[1]

  • Impurity B (6-Chloropurine): Moderately hydrophobic, UV-active heterocyclic base.[1]

This guide provides self-validating protocols to isolate your target compound based on solubility differentials and ionization states.

Module 1: Diagnostic Hub (FAQ)

Q: My HPLC shows a single peak, but my mass balance is off. What is happening? A: You likely have L-Isoleucine contamination .

  • Diagnosis: L-Isoleucine has weak UV absorbance at standard detection wavelengths (254 nm).[1] It effectively becomes "invisible" on standard LC-UV chromatograms but contributes significantly to mass.

  • Validation: Spot your sample on a TLC plate and stain with Ninhydrin . A distinct purple/blue spot (separate from your product) confirms free amino acid contamination.[1]

Q: I have a persistent peak eluting after my product on Reverse Phase HPLC. What is it? A: This is likely unreacted 6-Chloropurine .[2]

  • Diagnosis: 6-Chloropurine is less polar than the isoleucine conjugate and retains longer on C18 columns. It has a strong UV chromophore.

  • Validation: Check the UV spectrum of the peak.[3] 6-Chloropurine has a characteristic absorption maximum

    
     around 265 nm but lacks the spectral shift associated with the amide bond formation of the product.
    

Q: My product is oiling out instead of crystallizing. How do I fix this? A: This usually indicates trapped solvent or pH misalignment .

  • Solution: The product is a zwitterion. Ensure you have adjusted the pH to the molecule's isoelectric point (pI), typically between pH 4.0 and 5.0, to induce precipitation.[1] If it oils out, scratch the flask with a glass rod or seed with a crystal from a previous batch.[1]

Module 2: Workflow Visualization

The following decision matrix outlines the logical flow for purification based on the specific impurities detected.

Purification_Workflow Start Crude Reaction Mixture (Aq. Alkaline Solution) Check_pH Step 1: Acidify to pH 4.0 - 5.0 (Isoelectric Precipitation) Start->Check_pH HCl addition Precipitate Precipitate Formed? Check_pH->Precipitate Solid_Route Filter Solid Precipitate->Solid_Route Yes Liquid_Route Concentrate & Cool Precipitate->Liquid_Route No (Oiling) Impurity_Check Identify Major Impurity Solid_Route->Impurity_Check Liquid_Route->Solid_Route After seeding Ile_Removal Impurity: Excess Isoleucine (Polar) Impurity_Check->Ile_Removal ClP_Removal Impurity: 6-Chloropurine (Hydrophobic) Impurity_Check->ClP_Removal Wash_Water Protocol A: Acidic Water Wash/Trituration Ile_Removal->Wash_Water Recryst Protocol B: Recrystallization (EtOH/H2O) ClP_Removal->Recryst Final Pure N-9H-purin-6-ylisoleucine Wash_Water->Final Recryst->Final

Figure 1: Decision matrix for the purification of N6-substituted purines based on impurity profile.

Module 3: Step-by-Step Troubleshooting Protocols

Protocol A: Removing Excess L-Isoleucine (The Polar Trap)

Context: Isoleucine is used in excess to drive the reaction to completion. It is highly soluble in water, whereas your product is only sparingly soluble at its isoelectric point.[1]

  • Isoelectric Precipitation:

    • Cool the reaction mixture (typically aqueous base) to 0–4°C.

    • Slowly add 1M HCl with vigorous stirring.

    • Critical Stop: Monitor pH continuously. Stop exactly at pH 4.5 . This is the approximate isoelectric point where the zwitterionic product is least soluble.

  • Filtration & Wash:

    • Filter the precipitate using a sintered glass funnel.

    • The Self-Validating Step: Wash the filter cake with cold dilute acetic acid (pH 4, 0.1%) followed by cold water.

    • Why? The acidic wash keeps the isoleucine fully soluble (protonated/zwitterionic state) and removes it from the filter cake, while the product remains precipitated.

  • Verification:

    • Collect the filtrate.[2][4] Spot on TLC and stain with Ninhydrin. If the filtrate is purple but the solid product (dissolved in a separate vial) shows only a faint trace, the wash was successful.

Protocol B: Removing 6-Chloropurine (The Hydrophobic Shadow)

Context: 6-Chloropurine (6-CP) can co-precipitate with the product. Since 6-CP is more soluble in organic alcohols than the highly polar amino-acid conjugate, we utilize solubility differentials.

  • Recrystallization Strategy:

    • Dry the crude solid obtained from Protocol A.[5]

    • Dissolve the solid in a minimum amount of boiling Ethanol/Water (80:20 v/v) .

      • Note: Pure ethanol may not dissolve the zwitterionic product effectively; water is needed to solvate the amino acid moiety.

  • Hot Filtration (Optional):

    • If insoluble particles remain, filter while hot.[1]

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • The Mechanism: 6-Chloropurine remains soluble in the ethanol-rich mother liquor, while the N-9H-purin-6-ylisoleucine crystallizes out.

  • Final Wash:

    • Filter the crystals and wash with cold 100% Ethanol .

    • Causality: The ethanol wash strips away residual mother liquor containing the hydrophobic 6-CP impurity without redissolving the product.

Module 4: Quantitative Data & Analytical Benchmarks

Solubility Profile Table

Use this table to design custom extraction solvents if the standard protocols fail.

CompoundWater (pH 7)Water (pH 4.[1]5)Ethanol (Hot)Ethanol (Cold)DMSO
Product (N6-Ile-Ade) Moderate (Salt)Insoluble (Precipitates) SolubleInsolubleSoluble
L-Isoleucine Highly Soluble SolubleSolubleSlightly SolubleSoluble
6-Chloropurine ModerateModerateHighly Soluble SolubleSoluble
HPLC Method Parameters (Reverse Phase)

For analytical verification of purity.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of -COOH, sharpening the peak).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 265 nm (Purine max).[1]

References

  • Synthesis and Cytotoxic Activity of N-(Purin-6-yl)amino Carboxylic Acids.

    • Source: MDPI (Molecules)[1]

    • Relevance: details the general procedure for reacting 6-chloropurine with amino acids in aqueous Na2CO3, followed by acidification and ethanol recrystalliz
    • URL:[Link][1]

  • Stereochemical Aspects in the Synthesis of N-(Purin-6-yl)dipeptides.

    • Source: National Institutes of Health (PMC)[1]

    • Relevance: Discusses coupling conditions and racemization risks, providing context for peptide-purine conjug
    • URL:[Link]

  • Method for Removing Unreacted Electrophiles

    • Source: Google Patents (US5632898A)[1]

    • Relevance: Provides industrial context for washing organic layers and aqueous extraction techniques to remove unreacted precursors.
    • URL
  • Direct Synthesis of 6-Arylpurines by Reaction of 6-Chloropurines.

    • Source: National Institutes of Health (PubMed)[1]

    • Relevance: Highlights the reactivity profile of 6-chloropurine, aiding in understanding impurity form
    • URL:[Link]

Sources

optimizing temperature conditions for N-9H-purin-6-ylisoleucine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-9H-purin-6-ylisoleucine Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical temperature-dependent variables in the nucleophilic aromatic substitution (


) of 6-chloropurine with L-isoleucine. Our goal is to help you balance reaction kinetics with stereochemical integrity.

Core Reaction Mechanism & Thermal Sensitivity

The synthesis of N-9H-purin-6-ylisoleucine (also referred to as


-isoleucyladenine) typically proceeds via the displacement of the chloride leaving group at the C6 position of the purine ring by the 

-amino group of L-isoleucine.

The Thermal Dilemma:

  • Kinetic Requirement: The purine C6 position is moderately electrophilic. Displacement by a sterically hindered secondary amine (like isoleucine) often requires elevated temperatures (

    
    C) to achieve acceptable conversion rates.
    
  • Stereochemical Risk: High thermal energy, particularly in the presence of basic catalysts (e.g.,

    
    , 
    
    
    
    ), increases the risk of proton abstraction at the isoleucine
    
    
    -carbon, leading to racemization and loss of enantiomeric excess (ee%).

Troubleshooting & Optimization (Q&A)

Q1: I am observing low conversion (<40%) after 12 hours at 60°C. Should I increase the temperature to reflux?

Diagnosis: 60°C is often insufficient for overcoming the activation energy barrier of


 on 6-chloropurine when using bulky nucleophiles like isoleucine, especially in protic solvents like ethanol where the nucleophile is heavily solvated.

Recommendation: Do not immediately jump to high-boiling reflux (e.g., n-butanol at 117°C) if chiral purity is a priority. Instead, adopt a Step-Up Thermal Protocol :

  • Switch Solvent System: If using Ethanol, transition to DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents enhance the nucleophilicity of the amine by reducing hydrogen bonding solvation shells.

  • Target Temperature: Increase to 80–85°C . This is the "Goldilocks zone" where

    
     rates are significantly accelerated, but thermal racemization remains kinetically slow.
    
  • Catalyst Adjustment: Ensure you are using at least 2.5 equivalents of base (e.g., Triethylamine) to neutralize the HCl byproduct, which can protonate the amine and arrest the reaction.

Q2: My product shows a drop in optical rotation. Is the temperature causing racemization?

Diagnosis: Yes. Racemization is a common failure mode in amino acid couplings at high temperatures (


C), particularly in basic media. The base required to scavenge HCl can also deprotonate the 

-carbon of the isoleucine moiety if the thermal energy is sufficient.

Corrective Action:

  • Limit Temperature: Cap your reaction temperature at 90°C .

  • Base Selection: Switch from strong inorganic bases (like KOH) to milder organic bases like DIPEA (N,N-Diisopropylethylamine) . Steric hindrance in DIPEA reduces its ability to abstract the

    
    -proton while still effectively scavenging the acidic byproduct.
    
  • Duration Control: Monitor the reaction via HPLC every 2 hours. Terminate the reaction immediately upon the consumption of the limiting reagent (6-chloropurine). Prolonged heating after conversion promotes epimerization.

Q3: The reaction mixture turns dark/black at 100°C. What is happening?

Diagnosis: Thermal degradation of the purine scaffold or oxidation of the amine. 6-chloropurine is susceptible to hydrolysis (forming hypoxanthine) or polymerization at high temperatures in the presence of oxygen.

Solution:

  • Inert Atmosphere: Strictly perform the reaction under an Argon or Nitrogen atmosphere .

  • Temperature Reduction: Reduce temperature to 80°C and extend reaction time if necessary.

  • Degassing: Degas your solvents (sparge with inert gas) for 15 minutes prior to heating to remove dissolved oxygen.

Optimized Experimental Data

The following data summarizes the trade-off between Yield and Enantiomeric Excess (ee%) across different thermal conditions using DMF as the solvent.

Table 1: Temperature vs. Yield & Stereochemistry (Reaction Time: 8 Hours)

Temperature (°C)SolventBase (3 eq)Yield (%)ee% (L-isomer)Outcome Status
50°CDMF

25%>99%Incomplete (Kinetic limitation)
80°C DMF

88% >98% Optimal
100°CDMF

92%91%Risk (Racemization onset)
120°Cn-BuOH

94%76%Critical Failure (High racemization)

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for optimizing the synthesis conditions.

SynthesisOptimization Start Start Synthesis: 6-Chloropurine + L-Isoleucine SolventCheck Select Solvent: DMF (Recommended) or Ethanol Start->SolventCheck BaseAdd Add Base: Et3N or DIPEA (2-3 eq) SolventCheck->BaseAdd TempSet Set Initial Temp: 80°C (Inert Atm) BaseAdd->TempSet Monitor Monitor (HPLC/TLC) at 4 Hours TempSet->Monitor CheckConversion Conversion > 80%? Monitor->CheckConversion Success Cool to RT Acidify to pH 4-5 Isolate Product CheckConversion->Success Yes LowConv Low Conversion CheckConversion->LowConv No Action1 Increase Temp to 90°C (Max Limit) LowConv->Action1 If Temp < 90°C Action2 Check Reagent Purity (Dry Solvents?) LowConv->Action2 If Temp >= 90°C Action1->Monitor Action2->Monitor

Caption: Logic flow for optimizing temperature and reaction parameters to maximize yield while preserving chiral integrity.

Standardized Protocol: Optimized Synthesis

Objective: Synthesis of N-9H-purin-6-ylisoleucine with >98% ee.

  • Preparation:

    • Charge a round-bottom flask with 6-chloropurine (1.0 eq) and L-isoleucine (1.2 eq).

    • Add anhydrous DMF (10 mL per gram of purine). Note: DMF is preferred over alcohols for solubility and rate enhancement.

    • Add Triethylamine (

      
      )  (3.0 eq).
      
  • Reaction:

    • Purge the system with Nitrogen/Argon.

    • Heat the mixture to 80°C .

    • Stir magnetically for 6–8 hours .

  • Monitoring:

    • Check TLC (Solvent: MeOH/DCM 1:9) or HPLC. Look for the disappearance of 6-chloropurine (

      
      ).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water.

    • Adjust pH to ~4–5 using dilute HCl or Acetic Acid to precipitate the zwitterionic product.

    • Filter the precipitate and wash with cold water and diethyl ether.

  • Purification:

    • Recrystallize from water/ethanol if necessary.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 252680, 5-(6-Amino-9H-purin-9-yl)pentanenitrile. Retrieved October 24, 2025, from [Link]

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica. Retrieved October 24, 2025, from [Link]

  • Legraverend, M., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. MDPI. Retrieved October 24, 2025, from [Link]

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Characterization of N-(9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the ¹H NMR characterization of N-(9H-purin-6-yl)isoleucine. In the dynamic field of drug discovery and development, the precise structural elucidation of novel compounds is paramount. N-substituted purines are a class of molecules with significant therapeutic potential, acting as kinase inhibitors, antivirals, and anticancer agents. N-(9H-purin-6-yl)isoleucine, a conjugate of the ubiquitous purine core and the essential amino acid isoleucine, represents a fascinating subject for structural analysis.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comparative analysis, offering insights into the spectral features of this molecule. A notable challenge in characterizing N-(9H-purin-6-yl)isoleucine is the current scarcity of publicly available, direct experimental ¹H NMR data. Therefore, this guide will adopt a predictive and comparative approach. We will first dissect the expected ¹H NMR spectrum based on the known spectral data of its constituent moieties, L-isoleucine and the purine nucleus. We will then compare this predicted spectrum with the experimental data of a closely related and well-characterized compound, N⁶-benzyladenosine, to provide a robust analytical framework.

The Predicted ¹H NMR Spectrum of N-(9H-purin-6-yl)isoleucine: A Sum of its Parts

To construct a hypothetical ¹H NMR spectrum for N-(9H-purin-6-yl)isoleucine, we will consider the individual contributions of the purine ring and the isoleucine side chain, and the electronic effects resulting from their conjugation. The spectrum is predicted to be recorded in a common deuterated solvent such as DMSO-d₆, which is capable of dissolving both the purine and amino acid components.

Isoleucine Moiety: The Aliphatic Signature

The isoleucine portion of the molecule is expected to exhibit a characteristic set of signals in the upfield region of the spectrum. Based on the known ¹H NMR data for L-isoleucine, we can anticipate the following resonances:

  • α-CH: The proton attached to the α-carbon, being adjacent to both the electron-withdrawing carboxylic acid and the purine-substituted amino group, will be the most deshielded of the aliphatic protons. Its chemical shift is expected to be significantly downfield compared to free isoleucine, likely in the range of 4.5 - 5.0 ppm . This signal will appear as a doublet of doublets due to coupling with the adjacent β-CH proton and the NH proton.

  • β-CH: This proton will resonate further upfield, likely around 1.9 - 2.1 ppm . It will exhibit complex multiplicity, appearing as a multiplet due to coupling with the α-CH, the γ-CH₂, and the γ-CH₃ protons.

  • γ-CH₂: The two diastereotopic protons of the methylene group will show distinct chemical shifts, likely in the range of 1.2 - 1.5 ppm . They will appear as multiplets due to coupling with the β-CH and the terminal δ-CH₃ protons.

  • γ-CH₃ and δ-CH₃: The two methyl groups will be the most shielded protons, appearing as a doublet and a triplet, respectively, in the upfield region of 0.8 - 1.0 ppm .

Purine Moiety: The Aromatic Fingerprint

The purine ring system will contribute signals in the downfield, aromatic region of the spectrum. The attachment of the isoleucine moiety at the C6 position will influence the chemical shifts of the purine protons.

  • H-2 and H-8: The two protons on the purine ring, H-2 and H-8, are expected to appear as sharp singlets in the region of 8.0 - 8.5 ppm . The exact chemical shifts will be influenced by the solvent and the electronic nature of the N-substituent.

  • N-H: The proton on the purine ring's imidazole nitrogen (N-9) and the proton of the amino group linking the purine and isoleucine moieties are expected to be observable, likely as broad singlets, with their chemical shifts being highly dependent on solvent and concentration. The purine N-H may appear around 13.0 - 13.5 ppm in DMSO-d₆.

Comparative Analysis: N-(9H-purin-6-yl)isoleucine vs. N⁶-Benzyladenosine

To ground our predicted spectrum in experimental reality, we will compare it to the known ¹H NMR data of N⁶-benzyladenosine. This compound shares the N⁶-substituted purine core, providing a valuable reference for the chemical shifts of the purine protons and the influence of a bulky substituent on the amino group.

Proton Predicted N-(9H-purin-6-yl)isoleucine (ppm) Experimental N⁶-Benzyladenosine (ppm in DMSO-d₆)[1] L-Isoleucine (ppm in D₂O)[2][3]
Purine H-2~8.48.47 (s)-
Purine H-8~8.28.40 (s)-
α-CH~4.7 (dd)-3.657 (d)
β-CH~2.0 (m)-1.969 (m)
γ-CH₂~1.3 (m)-1.458, 1.249 (m)
γ-CH₃~0.9 (d)-0.927 (d)
δ-CH₃~0.9 (t)-0.998 (t)
Benzyl CH₂-4.73 (br s)-
Benzyl Ar-H-7.2-7.4 (m)-

Key Comparative Insights:

  • The chemical shifts of the purine protons (H-2 and H-8) in N⁶-benzyladenosine are in the downfield region, which supports our prediction for N-(9H-purin-6-yl)isoleucine.

  • The benzylic CH₂ protons in N⁶-benzyladenosine appear at 4.73 ppm. This provides a good reference point for the expected chemical shift of the α-CH of the isoleucine moiety in our target compound, which is also attached to the nitrogen at the 6-position of the purine ring.

  • The aliphatic signals of the isoleucine moiety in our predicted spectrum are expected to be shifted downfield compared to free L-isoleucine due to the electron-withdrawing effect of the purine ring.

Experimental Protocol: A General Approach to ¹H NMR Data Acquisition

While a specific experimental record for N-(9H-purin-6-yl)isoleucine is not available, a standard protocol for acquiring a high-quality ¹H NMR spectrum for this type of compound can be outlined. This protocol is based on established methodologies for similar purine derivatives and amino acid conjugates.[4][5]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of N-(9H-purin-6-yl)isoleucine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (NH and OH).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the multiplets in the aliphatic region.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing Parameters:

    • Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

Visualizing the Structure-Spectrum Correlation

To aid in the interpretation of the predicted ¹H NMR data, the following diagram illustrates the chemical structure of N-(9H-purin-6-yl)isoleucine with key protons labeled.

Caption: Chemical structure of N-(9H-purin-6-yl)isoleucine with key protons highlighted.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR characterization of N-(9H-purin-6-yl)isoleucine. By leveraging the known spectral data of its constituent parts and drawing comparisons with a structurally related molecule, we have constructed a reliable framework for interpreting the expected spectrum of this compound. The detailed experimental protocol offers a practical starting point for researchers seeking to acquire their own data. As research into N-substituted purines continues to expand, the availability of direct experimental data for compounds like N-(9H-purin-6-yl)isoleucine will undoubtedly grow, further refining our understanding of their structure and function.

References

  • Biological Magnetic Resonance Bank. (n.d.). L-Isoleucine at BMRB (bmse000866). Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 50(4), 539-548.
  • ResearchGate. (n.d.). ¹H NMR spectra of L-isoleucine. Retrieved from [Link]

  • Correlative and quantitative 1H NMR-based metabolomics reveals specific metabolic pathway disturbances in diabetic rats. (2009). Journal of Proteome Research, 8(10), 4670-4678.
  • ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved from [Link]

  • Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. (2006).
  • The synthesis and some biological properties of N-(6-purinyl)peptides. (1985).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2022). Molecules, 27(7), 2269.

Sources

A Senior Application Scientist's Guide to Comparing the Biological Potency of N⁶-(9H-purin-6-yl)isoleucine and Kinetin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology, agriculture, and drug development, understanding the nuanced differences between cytokinin analogues is paramount for experimental design and achieving desired biological outcomes. This guide provides an in-depth comparison of two N⁶-substituted purine derivatives: the well-characterized synthetic cytokinin, kinetin (N⁶-furfuryladenine), and the less-studied amino acid conjugate, N⁶-(9H-purin-6-yl)isoleucine.

While kinetin has been a staple in plant tissue culture for decades, a conspicuous lack of published data for N⁶-(9H-purin-6-yl)isoleucine necessitates a different approach to comparison. Instead of a direct data-to-data analysis, this guide will delve into the fundamental principles of cytokinin structure-activity relationships to build a scientifically grounded hypothesis on the potential potency of the isoleucine conjugate. Furthermore, we provide a rigorous, validated bioassay protocol to empower researchers to perform this comparison directly.

Understanding the Core Machinery: The Cytokinin Signaling Pathway

Cytokinins, regardless of their specific N⁶-substituent, exert their effects by modulating a conserved signaling cascade. This multi-step phosphorelay is crucial for regulating gene expression related to cell division and differentiation.[1] The pathway begins with the perception of the cytokinin molecule by a membrane-bound receptor, initiating a chain of phosphorylation events that culminates in the activation of transcription factors.

The canonical pathway, primarily elucidated in Arabidopsis, proceeds as follows:

  • Perception: Cytokinin binds to the CHASE domain of a transmembrane Arabidopsis Histidine Kinase (AHK) receptor.

  • Phosphorelay Initiation: This binding event triggers autophosphorylation of a conserved histidine residue within the receptor. The phosphate group is then transferred to a conserved aspartate residue on the same receptor.

  • Shuttle to the Nucleus: The phosphate is relayed to an Arabidopsis Histidine Phosphotransfer (AHP) protein, which then translocates from the cytoplasm to the nucleus.

  • Nuclear Activation: Inside the nucleus, the AHP protein transfers the phosphate group to an Arabidopsis Response Regulator (ARR). Specifically, Type-B ARRs are activated by this phosphorylation.

  • Transcriptional Regulation: Activated Type-B ARRs function as transcription factors, binding to the promoters of cytokinin-responsive genes to initiate their transcription, leading to the physiological effects of cell proliferation and growth.

CytokininSignaling CK Cytokinin (e.g., Kinetin) AHK AHK Receptor (Histidine Kinase) CK->AHK AHP AHP (Phosphotransfer) AHK->AHP P ARR_B Type-B ARR (Response Regulator) AHP->ARR_B P DNA Target Gene Promoters ARR_B->DNA Activates Transcription Response Cytokinin Response (Cell Division, etc.) DNA->Response

Caption: The canonical cytokinin signaling phosphorelay pathway.

Structure-Activity Relationship: Predicting Potency

The biological activity of a cytokinin is critically dependent on the chemical nature of its N⁶-side chain.[2] This chain interacts with the binding pocket of the AHK receptors, and its size, shape, and hydrophobicity determine the affinity of this interaction.

  • Kinetin (N⁶-furfuryladenine): Kinetin possesses a heterocyclic furfuryl group. This structure is sufficiently bulky and possesses the correct properties to be recognized by cytokinin receptors, leading to the induction of cell division.[3] However, it is generally considered to have lower biological potency compared to naturally occurring isoprenoid cytokinins like trans-zeatin or N⁶-(Δ²-isopentenyl)adenine (iP).[4]

  • N⁶-(9H-purin-6-yl)isoleucine: Direct experimental data on the cytokinin activity of this specific conjugate is absent from peer-reviewed literature. However, we can formulate a strong hypothesis based on related compounds. Studies on N⁶-amino acid conjugates of adenine have generally shown that these modifications result in very weak or no cytokinin activity. The conjugation of an amino acid, such as alanine, to the purine ring often leads to compounds that are not readily recognized by cytokinin receptors.[5] The bulky and polar nature of the isoleucine side chain likely creates steric hindrance within the receptor's binding pocket, preventing the stable interaction required for signal transduction.

From a field perspective, it is our expert assessment that N⁶-(9H-purin-6-yl)isoleucine would exhibit significantly lower, if any, biological potency compared to kinetin in standard cytokinin bioassays. The N⁶-isoleucine substitution is structurally dissimilar to the isoprenoid or aromatic side chains that are known to confer high activity.

Comparative Potency Overview

The following table summarizes the known activity of kinetin and provides a predictive assessment for N⁶-(9H-purin-6-yl)isoleucine based on structure-activity principles. For context, the highly potent natural cytokinin, trans-zeatin, is included.

CompoundN⁶-SubstituentTypeRelative Potency in Tobacco Callus Bioassay
trans-Zeatin Isoprenoid (Hydroxylated)NaturalVery High
Kinetin FurfurylSyntheticMedium to Low
N⁶-(9H-purin-6-yl)isoleucine IsoleucineSyntheticPredicted to be Very Low to Inactive (No Data)

Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Potency

To provide a definitive comparison, a validated bioassay is essential. The tobacco callus bioassay is the gold standard for determining cytokinin activity, measuring the ability of a compound to induce cell division and growth (fresh weight gain) in cytokinin-dependent tobacco callus tissue.[3]

The causality behind this experimental choice: Tobacco callus tissue is specifically selected because it can be maintained in a state where its growth is entirely dependent on the addition of an external cytokinin to the culture medium (when an auxin is present). This makes it an exquisitely sensitive system for quantifying the biological activity of cytokinin analogues. Any increase in callus weight is directly proportional to the potency of the test compound.

Workflow A 1. Prepare MS Basal Medium (w/ Auxin, e.g., NAA) B 2. Create Serial Dilutions of Kinetin & Test Compound (e.g., 0, 0.01, 0.1, 1.0, 10 µM) A->B C 3. Aliquot Medium into Vials & Add Test Compounds B->C D 4. Autoclave to Sterilize C->D E 5. Inoculate with Tobacco Callus (Standardized explant size, ~50-100mg) D->E F 6. Incubate in Darkness (25°C for 3-4 weeks) E->F G 7. Measure Final Fresh Weight F->G H 8. Calculate Fold-Increase in Weight & Plot Dose-Response Curve G->H

Caption: Workflow for the Tobacco Callus Cytokinin Bioassay.
Step-by-Step Methodology
  • Preparation of Culture Medium:

    • Prepare Murashige and Skoog (MS) basal medium, including vitamins.[6]

    • Supplement the medium with an auxin, typically α-naphthaleneacetic acid (NAA) at a concentration of 2.0 mg/L, and sucrose (30 g/L).

    • Adjust the pH of the medium to 5.7 before adding agar.[7]

    • Add agar (e.g., 8 g/L) and heat to dissolve.

  • Preparation of Test Compounds:

    • Prepare 1 mM stock solutions of kinetin and N⁶-(9H-purin-6-yl)isoleucine. A small amount of 1N NaOH may be needed to dissolve the compounds before adding water.

    • Create a series of dilutions to achieve final concentrations for testing (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µM). A negative control (0 µM) containing no cytokinin is critical.

  • Dispensing and Sterilization:

    • Dispense the MS medium into culture vessels (e.g., 25 mL per 125 mL flask).

    • Before autoclaving, add the appropriate volume of each cytokinin dilution to the corresponding flasks.

    • Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[7]

  • Inoculation:

    • Under sterile conditions in a laminar flow hood, place a single piece of established tobacco callus (e.g., Nicotiana tabacum cv. 'Wisconsin 38'), standardized to an initial weight of 50-100 mg, onto the surface of the solidified medium in each flask.

    • Expert Tip: Uniformity in the size and morphology of the initial callus explant is the most critical factor for reducing experimental variability. Discard any explants that are necrotic or appear unhealthy.

  • Incubation:

    • Seal the flasks and place them in a dark growth chamber at a constant temperature of 25-27°C for 3 to 4 weeks. The absence of light prevents differentiation and ensures growth is primarily undifferentiated callus proliferation.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove each callus piece and weigh it to determine the final fresh weight.

    • Calculate the growth response, typically as a fold-increase over the initial weight.

    • Plot the mean growth response against the logarithm of the cytokinin concentration to generate a dose-response curve. The concentration that yields half-maximal growth (ED₅₀) can be determined to quantitatively compare the potency of the two compounds.

Conclusion and Recommendations

While kinetin is a moderately active synthetic cytokinin, the principles of structure-activity relationships strongly suggest that N⁶-(9H-purin-6-yl)isoleucine is unlikely to be a potent cytokinin. The bulky, polar amino acid conjugate at the N⁶ position is predicted to interfere with efficient binding to cytokinin receptors.

For researchers requiring a definitive answer, the provided tobacco callus bioassay is the most reliable method for an empirical comparison. When conducting such an experiment, it is crucial to include both a negative control (no cytokinin) and a positive control with a known potent cytokinin like trans-zeatin or iP to validate the responsiveness of the callus tissue. This rigorous approach will provide clear, quantitative data on the relative biological potencies of these two compounds.

References

  • Letham, D.S., Palni, L.M.S., Tao, G.-Q., Gollnow, B.I., Bates, C.M. (1983). Regulators of cell division in plant tissues XXIX. The activities of cytokinin glucosides and alanine conjugates in cytokinin bioassays. Journal of Plant Growth Regulation, 2, 103–115. [Link]

  • Kieber, J.J., & Schaller, G.E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473-497. [Link]

  • Sakakibara, H. (2006). Cytokinins: activity, biosynthesis, and translocation. Annual Review of Plant Biology, 57, 431-449. [Link]

  • Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). Kinetin, a cell division factor from deoxyribonucleic acid. Journal of the American Chemical Society, 77(5), 1392-1392. [Link]

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89-118. [Link]

  • Spíchal, L., Rak, J., & Strnad, M. (2004). A new type of cytokinin antagonist with a specific N6-side chain. Plant and Cell Physiology, 45(9), 1299-1302. [Link]

  • Holub, J., Hanuš, J., Hanke, D. E., & Strnad, M. (1998). Biological activity of cytokinins derived from Ortho- and Meta-Hydroxybenzyladenine. Plant Growth Regulation, 26(2), 109-115. [Link]

  • HiMedia Laboratories. (n.d.). Tobacco Callus Initiation Medium. Retrieved February 7, 2026, from [Link]

  • Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Retrieved February 7, 2026, from [Link]

Sources

Comparative Analytical Guide: FTIR Profiling of N-9H-purin-6-ylisoleucine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-9H-purin-6-ylisoleucine (often referred to as an N6-substituted purine-amino acid conjugate) represents a critical class of bioactive molecules acting as cytokinin analogues or potential antineoplastic agents. Structurally, it fuses a purine pharmacophore (specifically the adenine skeleton) with an isoleucine moiety via the N6-amine.

Validating this structure requires distinguishing the successful formation of the C6-N linkage while confirming the integrity of the isoleucine side chain and the purine aromatic system. While NMR provides connectivity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for probing the hydrogen-bonding network , solid-state packing , and ionization state (zwitterion vs. free acid) of the functional groups.

This guide objectively compares FTIR against Raman and NMR, providing a self-validating protocol for the spectral profiling of this conjugate.

Comparative Analysis: FTIR vs. Alternatives

For the structural validation of N-9H-purin-6-ylisoleucine, FTIR is not a replacement for NMR but a complementary tool with distinct advantages in functional group validation.

Table 1: Performance Matrix of Analytical Techniques
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR (DMSO-d6)
Primary Utility Functional group identification (C=O, N-H) & H-bond analysis.Skeletal fingerprinting (Purine ring modes).Exact atomic connectivity & purity quantification.
N6-Linkage Validation High Sensitivity. Detects the specific secondary amine (

N-H) and amide-II like bending.
Low Sensitivity. N-H signals are weak; overshadowed by ring modes.High. Shows the coupling of the N-H proton (if not exchanged).
Isoleucine Carboxyl Superior. Distinguishes free acid (-COOH) from zwitterion (-COO⁻) via C=O shift (1720 vs 1600 cm⁻¹).Moderate. C=O bands are weaker than in IR.Moderate. Proton is often broad or invisible due to exchange.
Purine Ring Good. Characteristic C=N/C=C bands (1600-1500 cm⁻¹).Superior. High intensity symmetric ring breathing modes (~720 cm⁻¹).Good. Chemical shifts of H2 and H8 protons.
Sample State Solid (ATR/Pellet). Direct analysis of the drug substance form.Solid or Liquid. Non-destructive.Solution. Loses solid-state conformational info.

Technical Deep Dive: The Spectral Anatomy

The FTIR spectrum of N-9H-purin-6-ylisoleucine is a superposition of the purine ring vibrations and the isoleucine amino acid signals, modified by the N6-linkage.

Expected Spectral Assignments

To validate the molecule, you must confirm the presence of three distinct zones.

Zone 1: High Frequency (3500 – 2800 cm⁻¹)

  • 
    N-H (Purine N9 & Linker):  A sharp band ~3300–3100 cm⁻¹. The formation of the N6-linkage introduces a secondary amine N-H stretch, distinct from the 
    
    
    
    /
    
    
    doublet of a primary amine seen in precursors (e.g., Adenine or free Isoleucine).
  • 
    C-H (Aliphatic Isoleucine):  Distinct cluster at 2960, 2930, and 2870 cm⁻¹ corresponding to the methyl (-CH₃) and methylene (-CH₂-) groups of the isoleucine side chain.
    
  • 
    O-H (Carboxyl):  If in free acid form, a broad feature underlying the C-H stretches (3000–2500 cm⁻¹).
    

Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)

  • 
    C=O (Carboxyl): 
    
    • Free Acid: Sharp band at 1700–1725 cm⁻¹ .

    • Zwitterion: If the molecule exists as a zwitterion (N9-H⁺ / COO⁻), this band disappears, replaced by

      
      COO⁻ at 1550–1600 cm⁻¹ .
      
  • Purine Ring Modes (

    
    C=N, 
    
    
    
    C=C):
    Two to three strong bands between 1620–1580 cm⁻¹ .
  • Amide II-like Bend (

    
    N-H):  The N6-H bending vibration often couples with ring stretches, appearing near 1550 cm⁻¹ .
    

Zone 3: The Fingerprint Region (< 1500 cm⁻¹)

  • 
    C-N (Exocyclic):  The critical C6-N stretch appears around 1300–1350 cm⁻¹ .
    
  • Purine Ring Breathing: A sharp, medium intensity band near 1300–1250 cm⁻¹ (often distinct from the ~720 cm⁻¹ Raman active mode).

Mechanistic Validation Logic
  • Loss of Precursor Bands: If synthesized from 6-chloropurine, the disappearance of the C-Cl stretch (approx. 850–650 cm⁻¹, though often obscured) is a secondary indicator.

  • Appearance of Linkage: The emergence of the aliphatic C-H bands (from isoleucine) superimposed on the purine heteroaromatic spectrum is the primary confirmation.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-resolution spectrum to validate the N6-substitution and determine the protonation state.

Materials
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with a DTGS or MCT detector.

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal. Note: ATR is preferred over KBr pellets to avoid ion exchange with the hygroscopic salt.

  • Reference Standards: Purine (or 6-Chloropurine) and L-Isoleucine.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place approx. 2–5 mg of solid N-9H-purin-6-ylisoleucine onto the crystal center.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the live preview. Increase pressure until the strongest peak (likely C=N or C=O) reaches 0.1 – 0.5 Absorbance units. Do not over-tighten to fracture the crystal, but ensure intimate contact.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulation: 64 scans (to improve Signal-to-Noise ratio).

    • Correction: Apply "ATR Correction" (if quantitative comparison to transmission library data is required), though raw ATR data is standard for qualitative ID.

  • Post-Processing:

    • Baseline correction (automatic or multi-point).

    • Peak picking: Threshold 5%.

Visualization of Structural Logic

The following diagrams illustrate the synthesis validation workflow and the spectral mapping logic.

Diagram 1: Synthesis & Validation Workflow

SynthesisValidation Precursors Precursors: 6-Chloropurine + Isoleucine Reaction Nucleophilic Aromatic Substitution (SNAr) Precursors->Reaction Product Crude Product: N-9H-purin-6-ylisoleucine Reaction->Product Purification Purification (Crystallization/HPLC) Product->Purification Analysis FTIR Analysis (ATR Method) Purification->Analysis Decision Validation Check Analysis->Decision Success Success Decision->Success C=O (1700) Present Aliphatic C-H Present Fail Fail Decision->Fail No Aliphatic C-H (Unreacted Purine)

Caption: Workflow for the synthesis and FTIR-based validation of N-9H-purin-6-ylisoleucine.

Diagram 2: Spectral Assignment Map

SpectralMap cluster_zones Spectral Zones Molecule N-9H-purin-6-ylisoleucine Zone1 High Frequency (3500-2800 cm⁻¹) Molecule->Zone1 Zone2 Double Bond Region (1750-1500 cm⁻¹) Molecule->Zone2 Zone3 Fingerprint (< 1400 cm⁻¹) Molecule->Zone3 NH N-H Stretch (Linker/Purine) ~3300 cm⁻¹ Zone1->NH CH Aliphatic C-H (Isoleucine Side Chain) 2960-2870 cm⁻¹ Zone1->CH CO C=O Stretch (Carboxyl) 1720 cm⁻¹ (COOH) / 1600 cm⁻¹ (COO⁻) Zone2->CO Ring Purine Ring (C=N, C=C) 1620-1580 cm⁻¹ Zone2->Ring CN C-N Stretch (Exocyclic Linkage) ~1300 cm⁻¹ Zone3->CN

Caption: Mapping functional groups to specific infrared spectral zones for rapid identification.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • D'Antonio, M., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.[1][2][3] Biophysical Journal. Link

  • Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy. Link

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Purine and Amino Acids. Link

Sources

Technical Guide: Validation of N-9H-purin-6-ylisoleucine Purity Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of cytokinin conjugates like N-9H-purin-6-ylisoleucine (also known as


-isoleucyladenine), reliance on a single analytical technique often leads to undetected contaminants.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to quantify non-chromophoric contaminants such as inorganic salts, moisture (hydrates), and trapped solvents.

This guide establishes a validated protocol using Elemental Analysis (CHN Combustion) as a critical orthogonal method to complement HPLC. We demonstrate that for zwitterionic purine-amino acid conjugates, Elemental Analysis (EA) provides the only absolute measure of "net content," ensuring that stoichiometric calculations in downstream biological assays are accurate.

The Analytical Challenge

N-9H-purin-6-ylisoleucine combines a purine heterocycle with an amino acid side chain.[1] This structure presents unique purification challenges:

  • Zwitterionic Nature: The molecule contains both a basic nitrogen (purine ring) and an acidic carboxylic acid (isoleucine moiety), making it prone to salt formation and high hygroscopicity.

  • Synthesis Byproducts: Common synthesis routes (e.g., nucleophilic displacement of 6-chloropurine with isoleucine) generate inorganic salts (NaCl, KCl) during neutralization steps.

  • HPLC Blind Spots: Inorganic salts and water do not absorb UV light and elute in the void volume, often registering as "100% pure" on an HPLC chromatogram despite significant mass contamination.

Theoretical Composition

Formula:


Molecular Weight:  249.27  g/mol [1]
ElementTheoretical Mass %
Carbon (C) 52.99 %
Hydrogen (H) 6.07 %
Nitrogen (N) 28.10 %
Oxygen (O) 12.84 %
Impurity Origins & Visualization

To understand what we are validating against, we must map the synthesis pathway and potential contaminants.

ImpurityPathway SM1 6-Chloropurine Rxn Nucleophilic Substitution SM1->Rxn SM2 L-Isoleucine SM2->Rxn Crude Crude Product (Mixture) Rxn->Crude Iso Racemization (D-Isoleucine isomer) Rxn->Iso Side Rxn Purification Neutralization & Crystallization Crude->Purification Final N-9H-purin-6-ylisoleucine Purification->Final Salt Inorganic Salts (NaCl/KCl) *Invisible to HPLC* Purification->Salt Residuals Water Hydrates/Solvents *Invisible to HPLC* Purification->Water Hygroscopicity

Figure 1: Synthesis pathway highlighting the origin of non-chromophoric impurities (Salts, Water) that necessitate Elemental Analysis.

Methodology: The Validation Protocol

This protocol uses a "Self-Validating" approach where EA results are cross-referenced with HPLC data.[1]

Method A: Elemental Analysis (Combustion)[1]
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Sample Prep:

    • Dry sample at 60°C under vacuum (10 mbar) for 12 hours to remove surface moisture.

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Add 5-10 mg of Vanadium Pentoxide (

      
      ) as a combustion aid (crucial for refractory purines).[1]
      
  • Combustion Conditions: Reactor temperature 950°C; Helium carrier gas flow 140 mL/min.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values (standard journal acceptance).

Method B: HPLC (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Purine

    
    ).
    
Comparative Analysis: EA vs. Alternatives

The following table objectively compares EA against other common validation methods for this specific molecule.

FeatureElemental Analysis (EA) HPLC-UV 1H-NMR
Primary Target Total Elemental Ratio (C, H, N)Organic Impurities (UV active)Structure & Solvents
Detects Salts? Yes (Indirectly via % reduction)No (Elutes in void)No (Unless counter-ion has protons)
Detects Water? Yes (Indirectly via H/C ratio)NoYes (Often obscured by solvent peak)
Precision High (±0.3% absolute)High (Relative Area %)Medium (Integration errors)
Sample Destructive? YesNoNo
Blind Spot Cannot distinguish IsomersInorganic contaminantsInorganic salts (mostly)
Experimental Data: A Case Study

To illustrate the necessity of EA, we present data from a batch of N-9H-purin-6-ylisoleucine that appeared pure by HPLC but failed biological assay validation.

Sample Batch: #PUR-ISO-042

1. HPLC Result:

  • Purity: 99.2% (Area Under Curve)[1]

2. Elemental Analysis Result:

ElementTheoretical (%)Experimental (%)Delta (

)
Status
Carbon 52.9948.15-4.84FAIL
Hydrogen 6.075.98-0.09Pass
Nitrogen 28.1025.40-2.70FAIL

3. Root Cause Analysis: The consistent drop in Carbon and Nitrogen percentages, while the C:N ratio remained roughly consistent, indicated mass dilution by a non-carbonaceous contaminant.

  • Calculation: If the sample is 90% peptide and 10% NaCl, the Carbon would be

    
    . This matched the experimental data closely.
    
  • Verification: Silver Nitrate (

    
    ) precipitation test confirmed the presence of Chloride ions.
    
Decision Matrix & Workflow

Use this logic flow to validate your N-9H-purin-6-ylisoleucine samples.

ValidationWorkflow Start Synthesized Sample HPLC Step 1: HPLC-UV Start->HPLC CheckHPLC Purity > 98%? HPLC->CheckHPLC EA Step 2: Elemental Analysis CheckHPLC->EA Yes FailHPLC Recrystallize (Remove Organics) CheckHPLC->FailHPLC No CheckEA Values within ±0.4%? EA->CheckEA Valid VALIDATED Pure Compound CheckEA->Valid Yes FailEA Analyze Failure Mode CheckEA->FailEA No Calc Check C:N Ratio FailEA->Calc Salt Ratio Correct but % Low? -> Inorganic Salt Calc->Salt Solvent H% High? -> Trapped Solvent/Water Calc->Solvent

Figure 2: Validation Decision Matrix.[1] Note that EA is performed only after organic purity is established by HPLC.

References
  • Chemical Identity & Structure

    • PubChem.[2][3] (n.d.). 5-(6-aminopurin-9-yl)pentanenitrile (Structural Analog Context). National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Note: While specific CAS data for N-9H-purin-6-ylisoleucine is rare in public databases, the structural basis is derived from standard N6-substituted purine nomenclature.[1]

  • Elemental Analysis Standards

    • Waites, W. (2014).[4] Elemental analysis: an important purity control but prone to manipulations.[5] Royal Society of Chemistry. Retrieved from [Link]

    • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • Purity Validation Methodologies

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis & Impurity Context

    • Voller, J., et al. (2010).[7] Synthesis of N6-substituted adenosines.[1][7][8] Phytochemistry.[7] (Contextual citation for N6-purine synthesis methods). Retrieved from [Link]

Sources

A Comparative Guide to N⁶-Substituted Purine Analogs: N-9H-purin-6-ylisoleucine vs. Zeatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins, a class of phytohormones, are pivotal regulators of the plant cell cycle and numerous developmental processes. Their influence extends beyond botany, with demonstrated activities in human cells that present therapeutic potential. This guide provides a comparative analysis of a synthetic N⁶-substituted purine, N-9H-purin-6-ylisoleucine, and the family of naturally occurring zeatin derivatives. We delve into their structural nuances, mechanisms of action, biological efficacy as determined by established bioassays, and metabolic fate. This objective comparison, supported by experimental data and protocols, is intended to guide researchers in selecting the appropriate molecule for their specific application, whether in agricultural biotechnology or biomedical research.

Introduction: The Enduring Significance of Cytokinins

For over six decades, cytokinins have been recognized as fundamental regulators of plant growth and development, orchestrating processes from cell division and differentiation to senescence. The archetypal cytokinin, zeatin, was first isolated from Zea mays and identified as 6-(4-hydroxy-3-methyl-but-2-enyl)aminopurine.[1] This discovery spurred the exploration of a vast landscape of both natural and synthetic purine derivatives, each with unique properties and potential applications.[2]

The scientific and commercial interest in these molecules stems from their profound biological effects. In agriculture and biotechnology, they are instrumental in micropropagation, improving crop yields, and enhancing stress tolerance.[3] More recently, the therapeutic potential of cytokinins in human health has become an exciting frontier, with studies revealing anti-proliferative, anti-senescence, and neuroprotective properties.[4][5]

This guide focuses on a comparative analysis between a rationally designed synthetic cytokinin, N-9H-purin-6-ylisoleucine, and the well-established family of natural zeatin derivatives. While zeatin represents a natural benchmark, synthetic analogs offer the potential for enhanced stability, specific activity, and novel functionalities.[3][6] Understanding the subtle yet critical differences in their chemical structures, receptor interactions, and metabolic pathways is paramount for leveraging their full potential.

Structural and Synthetic Overview

The biological activity of cytokinins is intrinsically linked to their chemical structure: a purine scaffold with a specific side chain at the N⁶ position. Modifications at other positions, such as N9, can significantly alter receptor binding, activity, and metabolism.

Zeatin and its Derivatives

Zeatin naturally exists as two primary geometric isomers, trans-zeatin and cis-zeatin, with the trans isomer generally exhibiting much higher biological activity in most bioassays.[7] The zeatin family also includes various conjugated forms, such as ribosides (zeatin-9-riboside), which can influence their transport and activity.[3][8]

  • trans-Zeatin: The most active natural cytokinin. Characterized by an isoprenoid side chain attached to the N⁶ position of the adenine ring.

  • cis-Zeatin: Often accumulates under stress conditions and is considered less active than its trans counterpart, though it plays specific regulatory roles.[8][9]

  • Zeatin Ribosides (ZR): The addition of a ribose sugar moiety at the N9 position creates zeatin ribosides (tZR and cZR). These are often considered transport and storage forms, which can be converted to the active free base.

N-9H-purin-6-ylisoleucine

This compound is a synthetic purine derivative where an isoleucine amino acid is attached to the C6 position of the purine ring. The synthesis typically involves the reaction of 6-chloropurine with isoleucine.[10][11] This design diverges from the isoprenoid side chain of zeatin, introducing an amino acid moiety. This structural change is critical, as it can influence receptor affinity, solubility, and susceptibility to metabolic enzymes like cytokinin oxidase/dehydrogenase (CKX), which typically degrades cytokinins with isoprenoid side chains.

The rationale behind such synthetic derivatives is often to create molecules with enhanced stability or targeted activity. For instance, modifications at the N9 position of the purine ring have been shown to affect receptor recognition and overall biological response.[12]

Mechanism of Action: The Cytokinin Signaling Pathway

Both natural and synthetic cytokinins elicit their effects by activating a conserved signaling pathway, which is a variation of the two-component systems found in bacteria.[13][14][15] This multi-step phosphorelay is crucial for transducing the cytokinin signal from the cell membrane to the nucleus, ultimately altering gene expression.[16][17]

The key steps are as follows:

  • Perception: Cytokinin binds to the CHASE domain of a transmembrane histidine kinase receptor (like AHKs/CRE1 in Arabidopsis) located in the endoplasmic reticulum.[13][14]

  • Phosphorelay Initiation: Ligand binding triggers the autophosphorylation of a conserved histidine (His) residue within the receptor's kinase domain.

  • Signal Transduction: The phosphate group is intramolecularly transferred to an aspartate (Asp) residue in the receptor's receiver domain. From there, it is transferred to a histidine phosphotransfer protein (AHP).[13][16]

  • Nuclear Translocation & Activation: The phosphorylated AHP moves into the nucleus and transfers the phosphate group to an aspartate residue on a Type-B response regulator (ARR).

  • Transcriptional Regulation: Phosphorylated Type-B ARRs are active transcription factors. They bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[14][16]

// Edges CK -> AHK4 [label="1. Binding", color="#5F6368"]; AHK4 -> AHK4 [label="2. Autophosphorylation (P)", arrowhead=curve, color="#EA4335"]; AHK4 -> AHP [label="3. Phosphorelay", color="#5F6368"]; AHP -> AHP_n [label="4. Nuclear Translocation", style=dashed, color="#5F6368"]; AHP_n -> ARR_B [label="5. Phosphorylation (P)", color="#5F6368"]; ARR_B -> Genes [label="6. Transcription Activation", color="#34A853"]; Genes -> ARR_A [label="Transcription", style=dashed, color="#5F6368"]; ARR_A -> AHK4 [label="7. Negative Feedback", color="#EA4335", constraint=false];

// Ranks {rank=same; CK; AHK4;} {rank=same; AHP;} {rank=same; AHP_n; ARR_B; ARR_A;} {rank=same; Genes;} }

Figure 1. Simplified Cytokinin Signaling Pathway.

While both N-9H-purin-6-ylisoleucine and zeatin derivatives activate this core pathway, their efficacy can differ based on their affinity for the AHK receptors. Some synthetic derivatives, particularly those with bulky N9 substitutions, may show reduced ability to trigger certain receptors while still being active in bioassays, suggesting they might be metabolized into a more active form or interact differently with various receptor isoforms.[12]

Comparative Biological Activity: Insights from Bioassays

The cytokinin activity of a compound is quantified using standardized biological assays. These assays measure classic cytokinin responses, such as the promotion of cell division or the delay of senescence.

Key Performance Metrics in Cytokinin Bioassays
Bioassay TypePrincipleTypical Endpoint MeasuredRelevance
Tobacco Callus Bioassay Measures the ability of cytokinins, in the presence of an auxin, to stimulate cell division and growth of undifferentiated tobacco callus tissue.[18]Increase in fresh or dry weight of callus over a set period.Gold standard for assessing cell division-promoting activity.
Cucumber Cotyledon Greening Assay Quantifies the cytokinin-induced expansion and chlorophyll synthesis in cotyledons excised from dark-grown cucumber seedlings.[19]Chlorophyll content (measured spectrophotometrically).Assesses the role of cytokinins in chloroplast development and cell expansion.
Leaf Senescence Delay Assay Measures the ability of a cytokinin to delay the degradation of chlorophyll in detached leaves.[18]Retention of chlorophyll content over time compared to a control.Evaluates anti-senescence activity, a key agricultural application.
Performance Comparison: N-9H-purin-6-ylisoleucine vs. Zeatin

Direct comparative data for N-9H-purin-6-ylisoleucine against trans-zeatin is limited in publicly accessible literature. However, we can infer performance based on studies of similar N⁶-amino acid conjugates and N9-substituted purines.

  • trans-Zeatin is consistently one of the most active natural cytokinins across all standard bioassays and is often used as a benchmark.[2] Its high activity is attributed to its strong binding affinity to cytokinin receptors.

  • N-9H-purin-6-ylisoleucine , as an N⁶-amino acid purine conjugate, likely possesses cytokinin activity. The presence of the purine fragment is crucial for activity.[10] However, the bulky isoleucine side chain at C6 and the unsubstituted N9 position will dictate its specific activity profile. Studies on similar compounds have shown that modifications at the N9 position can sometimes reduce direct receptor activation while the compound remains active in in-vitro bioassays, suggesting possible metabolic activation.[12]

The key differentiator is often metabolic stability . The isoprenoid side chain of zeatin is a primary target for degradation by CKX enzymes. Synthetic analogs like N-9H-purin-6-ylisoleucine, which lack this specific side chain, may exhibit greater resistance to CKX-mediated degradation, potentially leading to a more sustained biological effect in vivo.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to be self-validating systems.

Protocol: Tobacco Callus Bioassay

This protocol is designed to quantify the ability of a test compound to induce cell division and proliferation.

Causality Statement: This assay leverages the synergistic effect of auxin and cytokinin on cell division. Tobacco pith callus is used as it is highly responsive and grows in an undifferentiated state, making any observed growth directly attributable to the mitogenic activity of the supplied hormones.

Tobacco_Callus_Workflow start Start: Prepare Materials step1 1. Prepare Murashige & Skoog (MS) Media (with vitamins, sucrose, agar) start->step1 step2 2. Aliquot Media and Add Auxin (e.g., 2 mg/L NAA) step1->step2 step3 3. Add Test Compounds (Zeatin or N-9H-purin-6-ylisoleucine) at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) step2->step3 step4 4. Autoclave Media and Pour Plates step3->step4 step5 5. Excise Tobacco Pith Callus (approx. 50-100 mg pieces) step4->step5 step6 6. Inoculate Plates with Callus step5->step6 step7 7. Incubate in Dark (25°C for 4-5 weeks) step6->step7 step8 8. Measure Final Fresh Weight step7->step8 end_node End: Determine Dose-Response Curve step8->end_node

Figure 2. Workflow for the Tobacco Callus Bioassay.

Methodology:

  • Media Preparation: Prepare basal Murashige and Skoog (MS) medium supplemented with vitamins and 3% (w/v) sucrose. Adjust pH to 5.7 before adding 0.8% (w/v) agar.

  • Hormone Addition: Aliquot the basal medium and add a constant, suboptimal concentration of an auxin (e.g., 2 mg/L α-naphthaleneacetic acid, NAA). Then, add the test compounds (N-9H-purin-6-ylisoleucine or trans-zeatin) to create a concentration gradient (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). A control group will contain only auxin.

  • Sterilization and Plating: Autoclave the media and pour into sterile petri dishes.

  • Inoculation: Aseptically place pre-weighed pieces of tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38), approximately 50-100 mg, onto the surface of the solidified medium.

  • Incubation: Seal the plates and incubate in the dark at 25°C for 4-5 weeks. The absence of light prevents differentiation and chlorophyll synthesis, ensuring growth is proliferative.

  • Data Collection: After the incubation period, measure the final fresh weight of each callus piece.

  • Analysis: Plot the mean increase in fresh weight against the log of the cytokinin concentration to generate a dose-response curve and determine the optimal concentration for each compound.

Protocol: Leaf Senescence Delay Bioassay

Causality Statement: Senescence is an active, energy-dependent process involving the degradation of macromolecules like chlorophyll. Cytokinins delay this process by maintaining metabolic activity. This assay directly measures this anti-senescence property by quantifying chlorophyll retention.

Methodology:

  • Leaf Excision: Detach mature leaves from a healthy, well-watered plant (e.g., wheat or barley).

  • Treatment: Float the leaves, adaxial side up, in petri dishes containing a buffer solution (e.g., 2 mM MES, pH 6.0) with varying concentrations of the test compounds (e.g., 0, 1, 10, 100 µM).

  • Incubation: Place the dishes in the dark at room temperature for 72-96 hours. Darkness accelerates senescence, making the effect of the cytokinins more pronounced.

  • Chlorophyll Extraction: After incubation, blot the leaves dry, record their fresh weight, and extract chlorophyll by incubating in a known volume of 80% ethanol or DMSO until the tissue is white.

  • Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll concentration.

  • Analysis: Compare the chlorophyll content of treated leaves to the control (buffer only) to determine the efficacy of each compound in delaying senescence.

Conclusion and Future Directions

The comparison between N-9H-purin-6-ylisoleucine and zeatin derivatives highlights a fundamental principle in pharmacology and agrochemistry: the interplay between structure, activity, and metabolism.

  • Zeatin derivatives , particularly trans-zeatin, serve as the high-activity natural benchmark. Their performance in bioassays is robust, but their susceptibility to enzymatic degradation can limit their in vivo longevity.

  • N-9H-purin-6-ylisoleucine represents a rational design approach aimed at potentially increasing metabolic stability by replacing the degradable isoprenoid side chain with an amino acid conjugate. While it is expected to activate the same core signaling pathway, its efficacy will depend on receptor binding affinity and potential need for metabolic activation.

For researchers, the choice between these compounds is application-dependent. For short-term, high-potency applications in tissue culture, trans-zeatin may be preferable.[2] For applications requiring sustained action in whole organisms, where metabolic degradation is a factor, a stable synthetic analog like N-9H-purin-6-ylisoleucine could offer a significant advantage.[3]

Future research should focus on direct, side-by-side comparisons of these molecules in a wider array of bioassays, including receptor binding assays with different AHK isoforms. Furthermore, investigating their metabolic fate in plant and animal systems will be crucial for unlocking their full potential in both agriculture and medicine.

References

  • Division of Organic Chemistry and Biochemistry, Ruđer Bošković Institute, Zagreb, Croatia., Department of Chemistry, Biochemistry and Clinical Chemistry, Faculty of Medicine, Osijek, Croatia., & Faculty of Mathematical and Natural Sciences, University of Prishtina, Prishtina, Kosovo. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed.
  • N. D. Klitina, V. A. D’yakonov, L. V. Spirikhin, O. S. Fedorova, N. V. Popov, S. L. Kuznetsov, & U. M. Dzhemilev. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. [Link]

  • P. Zatloukal, M. Spíchal, L. Doležal, K. Lenobel, R. Holub, J. Strnad, M. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. PubMed.
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

  • Hluska, T., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]

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  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development. [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

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  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]

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  • Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids. ResearchGate. [Link]

  • Fletcher, R. A., & Kallidumbil, V. (1982). Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology. [Link]

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  • Schäfer, M., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany. [Link]

  • Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. [Link]

  • Cytokinin Signalling Pathway. YouTube. [Link]

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A Senior Application Scientist's Guide to Establishing a Reference Standard for N-9H-purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and quantification of novel compounds are paramount. The reliability of such analyses hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of the necessary steps to establish a robust reference standard for N-9H-purin-6-ylisoleucine, a substituted purine derivative. Given the absence of a commercially available Certified Reference Material (CRM) for this specific molecule, this document will focus on the synthesis, purification, and comprehensive characterization required to qualify an in-house reference standard.

The Crucial Role of a Reference Standard

In any analytical workflow, a reference standard serves as the benchmark against which an unknown sample is compared. It is a highly purified and well-characterized substance used for qualitative identification and quantitative measurement. For N-9H-purin-6-ylisoleucine, which is structurally related to cytokinins—a class of plant growth hormones—a reliable reference standard is essential for accurate biological and pharmacological studies.[1] The quality of the reference standard directly impacts the validity of experimental data, making its proper establishment a critical first step in any research endeavor.

Sourcing and Synthesis of N-9H-purin-6-ylisoleucine

Conceptual Synthetic Pathway:

A plausible synthetic route involves the nucleophilic substitution of a halogenated purine with isoleucine. The following diagram illustrates a conceptual workflow for the synthesis and purification of N-9H-purin-6-ylisoleucine.

synthesis_workflow Conceptual Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification 6-chloropurine 6-Chloropurine reaction Nucleophilic Substitution (e.g., in DMF with a non-nucleophilic base) 6-chloropurine->reaction isoleucine L-Isoleucine isoleucine->reaction crude_product Crude N-9H-purin-6-ylisoleucine reaction->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_product Purified N-9H-purin-6-ylisoleucine hplc->pure_product characterization Comprehensive Characterization pure_product->characterization Proceed to Characterization

Caption: Conceptual workflow for the synthesis and purification of N-9H-purin-6-ylisoleucine.

Comprehensive Characterization: The Three Pillars of a Reference Standard

A thoroughly characterized reference standard must have its identity, purity, and stability unequivocally established. The following sections detail the analytical techniques required to meet these criteria.

Pillar 1: Identity and Structural Elucidation

The primary step in qualifying a reference standard is to confirm its chemical structure. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for this purpose.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition.[8][9][10] This is a critical first step in confirming the molecular formula of the synthesized compound.

Experimental Protocol for HRMS:

  • Sample Preparation: Dissolve a small amount of the purified N-9H-purin-6-ylisoleucine in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for N-9H-purin-6-ylisoleucine (C₁₁H₁₅N₅O₂) would have a theoretical exact mass.

  • Data Analysis: Compare the experimentally measured mass to the theoretical mass. A mass accuracy of <5 ppm is expected for confident elemental composition assignment.

Tandem Mass Spectrometry (MS/MS):

Further structural confirmation can be obtained through MS/MS fragmentation.[8] By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions corresponding to the purine and isoleucine moieties can be observed, confirming their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[11][12][13] A suite of 1D and 2D NMR experiments is required for full structural assignment.

1D NMR (¹H and ¹³C):

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (COSY and HSQC):

  • Correlation Spectroscopy (COSY): A homonuclear 2D experiment that reveals proton-proton couplings, helping to piece together the spin systems within the isoleucine side chain.[11][12]

  • Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear 2D experiment that correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.[12]

Stereochemical Confirmation:

A critical aspect for N-9H-purin-6-ylisoleucine is confirming the stereochemistry of the isoleucine moiety. NMR can be used to differentiate between isoleucine and its diastereomer, allo-isoleucine, by analyzing the chemical shifts and coupling constants of the α- and β-protons.[14]

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra.

  • Data Analysis: Assign all proton and carbon signals and confirm that they are consistent with the proposed structure of N-9H-purin-6-ylisoleucine.

Pillar 2: Purity Assessment

Once the identity is confirmed, the purity of the reference standard must be accurately determined. This is typically achieved through a combination of chromatographic techniques and quantitative NMR (qNMR).

HPLC with UV detection is a standard method for assessing the purity of a compound by separating it from any potential impurities.[15]

Experimental Protocol for HPLC Purity:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the main peak from any process-related impurities or degradation products. A gradient elution with a C18 column is a common starting point.

  • Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[16][17][18]

  • Purity Determination: Inject the reference standard solution and determine the area percentage of the main peak relative to the total peak area.

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[19][20][21] It is an ideal technique for assigning a precise purity value to a newly synthesized reference standard.

Experimental Protocol for qNMR:

  • Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the N-9H-purin-6-ylisoleucine reference standard and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Calculation: Calculate the purity of the N-9H-purin-6-ylisoleucine by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.

Table 1: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High sensitivity, good for detecting non-volatile impurities.Requires a validated method, assumes all impurities have a similar response factor to the main compound.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei.[19][20]Absolute quantification, does not require a specific reference standard for the analyte.[21]Lower sensitivity than HPLC, requires a high-purity internal standard.
Pillar 3: Stability Assessment

A reliable reference standard must be stable under defined storage conditions. Stability testing provides evidence of how the quality of the reference standard varies over time.[22][23][24]

Experimental Protocol for Stability Testing:

  • Protocol Design: Establish a stability testing protocol that defines storage conditions (e.g., -20°C, 4°C, room temperature, with and without light protection), testing intervals, and the analytical methods to be used (typically HPLC for purity).[23][24]

  • Initial Analysis: Perform a complete characterization of the reference standard at the beginning of the study (time zero).

  • Periodic Testing: At each time point, analyze the stored samples for purity and compare the results to the initial data.

  • Retest Period Assignment: Based on the stability data, assign a retest period for the reference standard, which is the timeframe during which it is expected to remain suitable for use.

The Certificate of Analysis (CoA)

All the data generated during the characterization of the reference standard should be compiled into a comprehensive Certificate of Analysis (CoA).[25][26][27] This document is the formal record of the quality of the reference standard.

Essential Components of a CoA:

  • Product Name and Identification (e.g., CAS number, if available)

  • Batch/Lot Number

  • Molecular Formula and Weight

  • Results of Identity Tests (HRMS, NMR data)

  • Purity Value (from HPLC and/or qNMR)

  • Water Content (e.g., by Karl Fischer titration)

  • Residual Solvents (e.g., by GC-MS)

  • Storage Conditions

  • Retest Date

  • Signature of authorized personnel

coa_flow Data Flow for Certificate of Analysis Generation cluster_data Analytical Data hrms HRMS Data (Elemental Composition) coa Certificate of Analysis (CoA) hrms->coa nmr NMR Data (Structure, Stereochemistry) nmr->coa hplc HPLC Purity hplc->coa qnmr qNMR Purity qnmr->coa kf Water Content (KF) kf->coa gcms Residual Solvents (GC-MS) gcms->coa stability Stability Data stability->coa Determines Retest Date

Caption: Data consolidation for the generation of a Certificate of Analysis.

Conclusion

Establishing a reference standard for a novel compound like N-9H-purin-6-ylisoleucine is a rigorous but essential process. It requires a multi-faceted analytical approach to ensure the identity, purity, and stability of the material. By following the principles and protocols outlined in this guide, researchers can create a well-characterized in-house reference standard, thereby ensuring the accuracy and reliability of their scientific findings. This self-validating system of characterization provides the trustworthiness required for high-stakes research and development.

References

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

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  • Emery, R. J., et al. (2021). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. PMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of N-9H-purin-6-ylisoleucine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing N-9H-purin-6-ylisoleucine in Cytotoxicity Screening

N-9H-purin-6-ylisoleucine belongs to the broad class of purine analogs, compounds of significant interest in pharmaceutical research due to their structural similarity to endogenous purine nucleosides.[1][2] These analogs can act as antimetabolites, interfering with crucial cellular processes like DNA synthesis, cell growth, and proliferation, making them prime candidates for cancer therapeutics.[1] Some substituted purines have been identified as inhibitors of critical enzymes like topoisomerase II, further highlighting their potential as cytotoxic agents.[3]

The primary goal of in vitro cytotoxicity testing is to determine a compound's intrinsic ability to induce cell death. This process is fundamental in drug discovery, providing the first critical data points on a compound's therapeutic potential and safety profile. A robust assessment requires more than a single assay; it demands a multi-faceted approach to understand not just if a compound is toxic, but how and at what concentration.

Foundational Strategy: Designing a Self-Validating Cytotoxicity Study

A successful cytotoxicity assessment is built on a logical and well-controlled experimental design. The choices made at this stage dictate the quality and reliability of the data.

The Rationale Behind Cell Line Selection

The choice of cell line is paramount and depends on the research question. To gain a comprehensive understanding of N-9H-purin-6-ylisoleucine's activity, a dual-cell line strategy is recommended:

  • Cancer Cell Line (e.g., HCT116, MCF7, PC-3): Provides data on the compound's potential as an anti-cancer agent.[1][4] The selection should be relevant to the intended therapeutic area.

  • Non-Cancerous/Normal Cell Line (e.g., hTERT Gingival Fibroblasts, WI-38): Crucial for assessing selectivity.[4][5] A compound that is highly toxic to cancer cells but minimally affects normal cells has a more promising therapeutic window.[4]

The Criticality of Dose-Response and Time-Course

Cytotoxicity is both dose- and time-dependent.[6]

  • Dose-Response: Cells should be exposed to a wide, logarithmic range of compound concentrations to generate a complete sigmoidal curve.[7] This allows for the accurate calculation of the IC50 (half-maximal inhibitory concentration), the standard measure of a compound's potency.

  • Time-Course: An initial endpoint of 48 or 72 hours is standard. However, if the compound is a slow-acting cytostatic agent, shorter incubation times may underestimate its effect.[6] Real-time assays can be invaluable for determining the optimal endpoint.

Experimental Controls: The Basis of Trustworthiness

Every plate must include a set of controls to validate the results of each experiment.[8]

  • Negative (Vehicle) Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This defines 100% cell viability.[9]

  • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin or Staurosporine.[9][10] This confirms that the cell system and assay are responsive to cytotoxic stimuli.

  • Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death. This defines the maximum possible signal in membrane integrity assays.[8]

  • Blank (Medium Only) Control: Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to account for background absorbance/fluorescence.[8][11]

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed->incubate_24h treat Add Compound Dilutions (N-9H-purin-6-ylisoleucine) & Controls incubate_24h->treat incubate_48h Incubate for 48-72h treat->incubate_48h add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubate_48h->add_reagent incubate_assay Incubate per Protocol add_reagent->incubate_assay read Measure Signal (Absorbance/Fluorescence) incubate_assay->read analyze Normalize Data to Controls read->analyze plot Plot Dose-Response Curve analyze->plot calc Calculate IC50 Value plot->calc

Caption: General experimental workflow for an endpoint cytotoxicity assay.

Comparative Guide to Core Cytotoxicity Assays

No single assay is perfect; each measures a different hallmark of cell death and has unique advantages and limitations.[12] Using a combination of methods provides a more complete and validated picture of a compound's cytotoxic profile.

Assay Type Principle Measures Pros Cons
MTT / MTS Assay Enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells.[13]Metabolic Activity / Cell ViabilityInexpensive, well-established, high-throughput compatible.Indirect measure of viability; can be affected by compounds that alter mitochondrial respiration.[14] Formazan crystals are insoluble (MTT) requiring a solubilization step.[15]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity (cell lysis).[11]Membrane Integrity / Cell Lysis (Necrosis)Direct measure of cell death; non-destructive to remaining cells (supernatant is used); can be multiplexed.Less sensitive for early apoptosis; high background if serum in media contains LDH.[11]
Real-Time Live/Dead Assay Uses non-permeant fluorescent dyes that enter cells and bind to DNA only when membrane integrity is lost.[16] Automated imaging quantifies fluorescent (dead) cells over time.[17][18]Membrane Integrity / Apoptosis & NecrosisProvides kinetic data (onset and rate of cell death); visual confirmation of cytotoxicity.[16][19]Requires specialized imaging equipment (e.g., Incucyte); fluorescent dyes may be toxic over long exposures.

Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: MTT (Metabolic Activity) Assay

This assay provides a quantitative measure of cell viability based on mitochondrial function.[15]

cluster_cell Live Mammalian Cell mito Mitochondrion reductase NAD(P)H Reductase formazan Formazan (Purple, Insoluble) reductase->formazan mtt MTT (Yellow, Soluble) mtt->reductase Reduction dmso Solubilizing Agent (e.g., DMSO) formazan->dmso Solubilization solution Purple Solution dmso->solution Spectrophotometer\n(Measure Absorbance @ 570nm) Spectrophotometer (Measure Absorbance @ 570nm) solution->Spectrophotometer\n(Measure Absorbance @ 570nm)

Caption: Mechanism of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Scientist's Note: This 24-hour period allows cells to adhere and resume logarithmic growth, ensuring they are in a healthy, responsive state before compound addition.

  • Compound Treatment: Prepare serial dilutions of N-9H-purin-6-ylisoleucine. Remove the old medium and add 100 µL of fresh medium containing the compound or controls to the appropriate wells. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13][20] Visually inspect for the formation of purple formazan crystals within the cells.

    • Rationale: This incubation time is critical. Too short, and the signal will be weak; too long, and the toxicity of the MTT reagent itself can affect results.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well.[13]

  • Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: LDH (Membrane Integrity) Assay

This assay quantifies cell death by measuring the release of a cytosolic enzyme into the culture medium.[21]

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up "Maximum Release" control wells by adding 10 µL of 10X Lysis Buffer 30-45 minutes before the assay endpoint.[8]

  • Supernatant Transfer: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[22]

    • Scientist's Note: This step prevents artificially high LDH readings from cells that may have lysed during the transfer process.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mix according to the manufacturer's protocol (typically a mixture of substrate, cofactor, and diaphorase). Add 50 µL of this mix to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[11]

    • Rationale: The reaction is enzymatic and time-dependent. The 30-minute endpoint is usually within the linear range of the reaction.

  • Reading: Measure the absorbance at 490 nm.[11] A reference wavelength of 680 nm can be used to subtract background absorbance from plate imperfections.

Protocol 3: Real-Time Glo (Live/Dead) Assay

This method provides kinetic data by using a non-toxic, cell-impermeant dye that fluoresces upon binding to the DNA of dead cells.

cluster_logic Assay Selection Logic start Define Experimental Goal q1 Need Kinetic Data (Time-course)? start->q1 endpoint Endpoint Assays q1->endpoint No realtime Use Real-Time Live/Dead Assay q1->realtime Yes q2 Suspect Mitochondrial Interference? mtt Use MTT/MTS Assay (Metabolic) q2->mtt No ldh Use LDH Assay (Membrane Integrity) q2->ldh Yes endpoint->q2

Caption: Decision tree for selecting an appropriate cytotoxicity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the culture medium containing both the N-9H-purin-6-ylisoleucine dilutions and the live/dead assay reagent (e.g., Incucyte® Cytotox Dye) at the manufacturer's recommended concentration.[16]

  • Cell Plating & Treatment: Seed cells in a 96-well plate. After a brief adherence period (4-6 hours), replace the medium with the compound/dye-containing medium from Step 1.

  • Automated Imaging: Place the plate inside a live-cell imaging system (e.g., Incucyte®). Configure the instrument to acquire phase-contrast and fluorescent images from each well every 2-4 hours for the duration of the experiment (e.g., 72 hours).

    • Scientist's Note: The imaging schedule is a balance between temporal resolution and phototoxicity. More frequent imaging provides more detailed kinetic data but increases the risk of light-induced cell stress.

  • Data Analysis: The instrument's software automatically analyzes the images at each time point, counting the number of fluorescent (dead) cells. This data is plotted over time to generate kinetic cytotoxicity curves.

Data Interpretation and Presentation

Calculating Percent Viability and Cytotoxicity

For endpoint assays like MTT and LDH, raw absorbance values must be normalized to the controls.

  • For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100

Determining the IC50 Value

The IC50 is determined by plotting the normalized data against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal (four-parameter logistic) curve to the data.[23] This provides the most accurate IC50 value.[23][24]

Hypothetical Data for N-9H-purin-6-ylisoleucine

The following table presents hypothetical data from an MTT assay after a 48-hour treatment, demonstrating how to assess potency and selectivity.

Concentration (µM) HCT116 (Cancer) % Viability hTERT-Fibroblast (Normal) % Viability
0 (Vehicle)100.0100.0
0.198.599.1
0.585.297.6
1.065.794.3
2.5 50.1 88.5
5.032.475.1
10.015.860.2
25.05.349.5
50.02.135.8
Calculated IC50 2.5 µM 25.0 µM

Interpretation: In this hypothetical scenario, N-9H-purin-6-ylisoleucine shows potent cytotoxicity against the HCT116 cancer cell line (IC50 = 2.5 µM). Crucially, it is 10-fold less potent against the normal fibroblast cell line (IC50 = 25.0 µM), suggesting a favorable therapeutic window. The steepness of the dose-response curve indicates high potency.[7][25]

Conclusion and Path Forward

This guide outlines a robust, multi-assay strategy for the initial cytotoxic characterization of N-9H-purin-6-ylisoleucine. By comparing a metabolic endpoint (MTT), a cell lysis endpoint (LDH), and a kinetic live/dead assay, researchers can build a comprehensive and validated dataset.

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Center for Biotechnology Information. [Link]

  • Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Dose-Response Curves - Toxicology. MSDT. [Link]

  • Doxorubicin and staurosporine cause apoptosis and a loss of WT1. ResearchGate. [Link]

  • 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. ResearchGate. [Link]

  • Real-Time Cytotoxicity Assays. National Center for Biotechnology Information. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information. [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. ProtoQSAR. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Visikol. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. ResearchGate. [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers Media. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Dose Response Analysis in Toxicology. YouTube. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Apoptosis, Toxicology, Label free Quantitative, time lapse imaging; Livecyte. Phasefocus. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. National Center for Biotechnology Information. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]

  • Real-time Cytotoxicity Assays in Human Whole Blood. YouTube. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. [Link]

  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. National Center for Biotechnology Information. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-9H-purin-6-ylisoleucine

[1][2][3]

Executive Summary & Substance Identification

N-9H-purin-6-ylisoleucine (also known as N6-isoleucyladenine or N-(purin-6-yl)isoleucine) is a synthetic cytokinin conjugate integrating a purine heterocycle with the amino acid isoleucine.[1][2][3] While the constituent parts (purine and isoleucine) may appear benign, the conjugated molecule is a bioactive signaling analogue .[1]

Core Safety Directive: Treat this substance as a Bioactive Organic Chemical . Under the "Precautionary Principle" of laboratory safety, any substance capable of modulating cell signaling (cytokinin activity) must be prevented from entering municipal water systems to avoid environmental bioaccumulation or endocrine disruption.

Chemical Hazard Profile[3][4]
ParameterSpecificationOperational Implication
Chemical Class Purine-Amino Acid ConjugateTreat as Organic Hazardous Waste.[1][2][3]
Physical State Solid (Crystalline Powder)Dust inhalation risk; use fume hood.[1][2][3]
Bioactivity Cytokinin AnalogueZero-discharge policy. Do not pour down drains.[1][2][3]
Solubility Soluble in dilute acid/base, DMSOSegregate liquid waste based on solvent used.[2][3]
RCRA Status Not P-listed/U-listed specificallyClassify as Non-Regulated Organic Solid (unless mixed with solvents).[1][2][3]

Pre-Disposal Assessment Workflow

Before initiating disposal, you must characterize the current state of the material. This self-validating workflow ensures compliance with EPA (RCRA) and local EHS regulations.[1][3]

DisposalWorkflowStartStart: Material AssessmentStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidBinContainer A:Solid Hazardous Waste(Double Bagged)SolidPath->SolidBinSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains >1% HalogensNonHaloNon-Halogenated(DMSO, Ethanol, Water)SolventCheck->NonHaloNo HalogensLiquidBinHaloContainer B:Halogenated Organic WasteHalo->LiquidBinHaloLiquidBinNonHaloContainer C:Non-Halogenated Organic WasteNonHalo->LiquidBinNonHaloLabelingLabeling & Manifesting(Chemical Name + CAS)SolidBin->LabelingLiquidBinHalo->LabelingLiquidBinNonHalo->Labeling

Figure 1: Decision tree for segregating N-9H-purin-6-ylisoleucine waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, contaminated weighing boats, or spill cleanup residues.[1]

  • Containment:

    • Place the substance in a clear, sealable polyethylene bag (minimum 2 mil thickness).[1]

    • Scientific Rationale: Double-bagging prevents particulate dispersion (dusting) which can cause respiratory sensitization, a known risk with purine derivatives.[1][3]

  • Secondary Container:

    • Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1][3]

  • Labeling:

    • Tag the waste with the full chemical name: N-9H-purin-6-ylisoleucine.

    • Add the hazard checkbox: "Toxic/Irritant" .[3]

    • Note: Do not label merely as "Chemical Waste."[3] Specificity aids the incineration facility in optimizing combustion temperatures.[3]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures, mother liquors, or stock solutions.[1]

Critical Step: Solvent Compatibility Check [1]

  • Scenario 1: Dissolved in DMSO, Ethanol, or Water. [1][2]

    • Dispose into the Non-Halogenated Organic Waste carboy.[3]

    • Caution: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid), as organic amines can react exothermically.[1]

  • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform. [1]

    • Dispose into the Halogenated Organic Waste carboy.[3]

    • Regulatory Note: Mixing halogenated and non-halogenated solvents significantly increases disposal costs and complicates incineration (due to HCl generation).[1][3]

Emergency Contingencies: Spill Management

In the event of a benchtop spill, immediate action prevents area contamination.[3]

  • PPE Requirement: Nitrile gloves, safety goggles, and a lab coat are mandatory.[3][4] Respiratory protection (N95) is recommended if powder is airborne.[1][3]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1][3]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to immobilize the powder.[3]

    • Scoop the damp material into the Solid Waste bag (Protocol A).[3]

    • Clean the surface with 10% bleach solution to degrade any residual biological activity, followed by a water rinse.[3]

  • Wet Spill:

    • Absorb with vermiculite or standard spill pads.[3]

    • Dispose of pads as Solid Hazardous Waste.[3]

Regulatory & Compliance Context

While N-9H-purin-6-ylisoleucine is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste), it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1][2][3]

  • Generator Responsibility: You, as the researcher, know this molecule has biological activity (cytokinin). Therefore, you must declare it as a chemical hazard to prevent environmental release.[3]

  • Final Fate: The industry standard for purine derivatives is High-Temperature Incineration .[1][3] This ensures the breakdown of the purine ring system, neutralizing biological activity.[3]

References

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Purine Derivatives and Analogues. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1][3][4] NIH Drain Discharge Guide. Retrieved from [Link][1]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-9H-purin-6-ylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities like N-9H-purin-6-ylisoleucine, a compound that merges the structural motifs of a purine base and the amino acid isoleucine, demands a meticulous and informed approach to personal protection. Given that comprehensive toxicological data for this specific molecule may not be widely available, this guide adopts the principle of as low as reasonably achievable (ALARA) exposure. We will proceed with a cautious and robust safety posture, drawing from established protocols for handling related chemical classes, namely purine analogues and amino acid derivatives.

The causality behind this stringent approach is rooted in the known biological activity of many purine analogues. These compounds can function as antimetabolites, interfering with nucleic acid synthesis and potentially exhibiting cytotoxic properties.[1][2] Therefore, until proven otherwise, N-9H-purin-6-ylisoleucine should be handled as a potentially hazardous substance. This guide provides the essential, immediate safety and logistical information necessary for its safe management in a laboratory setting.

Hazard Assessment: A Synthesis of Known Risks

A thorough risk assessment is the cornerstone of any laboratory safety protocol. Lacking a specific Safety Data Sheet (SDS) for N-9H-purin-6-ylisoleucine, we must infer its potential hazards from its constituent parts and related molecules.

  • Purine Analogues : This class of compounds often targets fundamental cellular processes.[1] GHS classifications for similar dimethylated purine amines indicate they may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and skin irritation.[3]

  • Amino Acid Derivatives : While many amino acids are benign, derivatives can present different hazards. The primary risks are often associated with irritation upon contact.[4] For L-Isoleucine, a component of the target molecule, potential effects include eye, skin, and respiratory tract irritation.[4][5]

  • Physical Form : As a solid, likely a powder, the primary inhalation risk stems from aerosolization.[5] The enrichment of fine dust can lead to the danger of dust explosion, although the product in its delivered form may not be explosion capable.[6]

Table 1: Summary of Potential Hazards

Hazard RoutePotential EffectRationale / Supporting Evidence
Inhalation May cause respiratory tract irritation; potentially harmful if inhaled.[4][7]Based on data for L-Isoleucine and other purine derivatives.[3][4][7] Handling of powder increases risk.
Skin Contact May cause skin irritation; potentially harmful if absorbed.[3][4]Common hazard for purine analogues and amino acid derivatives.[3][4][7]
Eye Contact May cause eye irritation or serious eye damage.[3][4]A significant risk noted for related purine compounds.[3]
Ingestion May be harmful if swallowed.[3][4]Assumed risk based on general toxicity of related compounds.[3][4]
Chronic Effects Complete toxicological properties are undetermined.[4]As a purine analogue, potential for antimetabolite or cytotoxic effects should be considered.[1]

Core PPE Directive: The Non-Negotiable Minimum

For any work involving N-9H-purin-6-ylisoleucine, regardless of the quantity or procedure, the following minimum PPE is mandatory.[8] This foundational layer of protection is designed to prevent incidental contact.

  • Laboratory Coat : A clean, buttoned lab coat made of a suitable material to protect against splashes.

  • Protective Eyewear : Safety glasses with side shields are the minimum requirement.

  • Full-Length Pants and Closed-Toe Shoes : Skin on the legs and feet must be covered.

PPE Selection Workflow

The selection of appropriate PPE is contingent on the specific task being performed. The following diagram outlines a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Pathway cluster_2 Final Check & Disposal Start Start: Handling N-9H-purin-6-ylisoleucine Assess_Task Assess Experimental Task Start->Assess_Task Weighing Weighing Solid / Powder? Assess_Task->Weighing Solution Handling Liquid Solution? Weighing->Solution No PPE_Solid Required PPE: - Nitrile Gloves (Double) - Lab Coat - Chemical Splash Goggles - N95/FFP2 Respirator (or higher) Weighing->PPE_Solid Yes PPE_Liquid Required PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles (Face shield for splash risk) Solution->PPE_Liquid Yes Proceed Proceed with Experiment PPE_Solid->Proceed PPE_Liquid->Proceed Disposal Follow Decontamination & Disposal Protocol Proceed->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.